E2-CDS
Descripción
Propiedades
Número CAS |
103562-82-9 |
|---|---|
Fórmula molecular |
C25H31NO3 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H31NO3/c1-25-12-11-20-19-8-6-18(27)14-16(19)5-7-21(20)22(25)9-10-23(25)29-24(28)17-4-3-13-26(2)15-17/h3,6,8,13-15,20-23,27H,4-5,7,9-12H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 |
Clave InChI |
KTMLJZFJHDUEAU-BZDYCCQFSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O |
SMILES canónico |
CC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(3-hydroxy-17-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)oxy)estra-1,3,5(10)-triene CDS-E2 E2-CDS estradiol 17-dihydrotrigonelline estradiol chemical delivery system |
Origen del producto |
United States |
Foundational & Exploratory
what is estradiol chemical delivery system
An In-depth Technical Guide to Estradiol (B170435) Chemical Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The most well-documented estradiol CDS is founded on a redox-based principle, utilizing a dihydropyridine (B1217469) ⇌ pyridinium (B92312) salt interconversion.[2][5] In this system, estradiol is chemically linked to a lipophilic dihydropyridine carrier molecule, enabling the conjugate to passively diffuse across the BBB.[5][6] Once inside the CNS, the dihydropyridine moiety is enzymatically oxidized to a polar, quaternary pyridinium salt.[2][5] This charged molecule is unable to readily cross back into the systemic circulation, effectively "locking" the drug conjugate within the brain.[6][7] Subsequent slow cleavage of the ester or carbamate (B1207046) linkage releases the active 17β-estradiol, ensuring a sustained therapeutic concentration at the target site while the prodrug in the periphery is rapidly eliminated.[1][5]
A leading example of this technology is the bioprecursor prodrug 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED), which has been shown in preclinical models to selectively convert to 17β-estradiol in the brain, providing neuroprotection in stroke models and alleviating symptoms of estrogen deficiency without stimulating uterine tissue.[1][4][8] This technical guide provides a comprehensive overview of the core mechanism, quantitative pharmacokinetic data, detailed experimental protocols, and key signaling pathways related to the estradiol CDS.
Core Mechanism of the Redox-Based Estradiol CDS
The fundamental principle of the brain-targeted estradiol CDS is a two-step process involving BBB penetration followed by metabolic trapping and subsequent activation.
-
BBB Penetration : Estradiol is covalently attached to a lipophilic carrier, typically a dihydropyridine derivative like N-methyl-1,4-dihydronicotinic acid.[6][7] This linkage renders the entire molecule lipid-soluble, allowing it to passively diffuse from the systemic circulation across the lipid membranes of the BBB into the brain parenchyma.[5]
-
Oxidative Trapping and Sustained Release : Within the brain, the dihydropyridine carrier undergoes enzymatic oxidation, converting it into its corresponding ionic pyridinium salt.[2][5] This transformation from a lipophilic, uncharged molecule to a hydrophilic, charged species prevents the conjugate from exiting the brain, thus achieving selective accumulation.[6] Over time, hydrolytic enzymes within the brain slowly cleave the bond between the trapped pyridinium carrier and estradiol, releasing the active hormone in a sustained manner. The carrier itself is eventually eliminated.[5] In contrast, the prodrug that remains in the systemic circulation is rapidly metabolized and cleared, minimizing peripheral exposure and associated side effects.[1][2]
Visualization of the CDS Mechanism
The following diagram illustrates the brain-targeting and activation sequence of a dihydropyridine-based estradiol CDS.
Caption: Mechanism of the redox chemical delivery system for brain-targeted estradiol.
Data Presentation: Pharmacokinetics & Efficacy
Quantitative data from preclinical studies underscore the brain-selective accumulation and efficacy of estradiol chemical delivery systems.
Table 1: Comparative Pharmacokinetics of Estradiol Prodrugs
This table summarizes pharmacokinetic data from studies evaluating water-soluble estradiol ester prodrugs administered intravenously (IV) and intranasally (IN) to rats. Data highlights the preferential delivery to the cerebrospinal fluid (CSF) via the nasal route.
| Prodrug | Administration Route | Dose (Estradiol Equivalent) | Max CSF Concentration (ng/mL) | CSF/Plasma Ratio | Reference |
| 3-DMABE·2HCl | Intravenous (IV) | 0.1 mg/kg | 0.25 | 0.12 | [9] |
| 3-DMABE·2HCl | Intranasal (IN) | 0.1 mg/kg | 1.10 | 0.85 | [9] |
| 17-DMABE·2HCl | Intravenous (IV) | 0.1 mg/kg | 0.35 | 0.15 | [9] |
| 17-DMABE·2HCl | Intranasal (IN) | 0.1 mg/kg | 1.45 | 1.05 | [9] |
Data adapted from studies on water-soluble ester prodrugs designed for nasal delivery, which represents an alternative CDS strategy.[9][10][11]
Table 2: In Vitro Conversion of DHED to 17β-Estradiol (E2)
This table shows the initial rate of E2 formation when the prodrug DHED is incubated with homogenates from different rat tissues, demonstrating the brain-selective nature of the conversion.
| Tissue Homogenate (Ovariectomized Rat) | Initial Rate of E2 Formation (pmol/min/mg protein) | Reference |
| Hypothalamus | ~1.2 | [8] |
| Hippocampus | ~0.8 | [8] |
| Cortex | ~0.6 | [8] |
| Uterus | Not Detected | [8] |
Data illustrates that the enzymatic machinery to convert the DHED prodrug to active estradiol is present in various brain regions but absent in the uterus, a key peripheral estrogen-sensitive tissue.[1][8]
Experimental Protocols
The development and validation of an estradiol CDS involve several key experimental stages: synthesis, in vitro evaluation, and in vivo characterization.
Synthesis of a Dihydropyridine-Estradiol Conjugate
This protocol provides a generalized workflow for the synthesis of a dihydropyridine-based estradiol prodrug, exemplified by the coupling of felodipine (B1672334) to a CDS moiety.[6]
-
Preparation of Intermediate: A derivative of the parent drug containing a reactive hydroxyl group is prepared using a modified Hantzsch reaction.[6]
-
Coupling Reaction: The hydroxyl-containing intermediate is reacted with nicotinoyl chloride hydrochloride in the presence of a base (e.g., triethylamine, Et3N) to form the corresponding nicotinic acid ester.[6]
-
Quaternization: The pyridyl nitrogen of the ester is quaternized by reacting it with an alkylating agent, such as methyl iodide (MeI), in a suitable solvent like acetone. This yields the pyridinium salt intermediate.[6]
-
Reduction to Dihydropyridine: The pyridinium salt is reduced to the final 1,4-dihydropyridine (B1200194) prodrug using a reducing agent like sodium dithionite (B78146) (Na2S2O4) in a two-phase solvent system (e.g., water-ether) with a buffer like sodium bicarbonate (NaHCO3).[6] The lipophilic dihydropyridine product partitions into the organic layer upon formation.
-
Purification: The final product is purified using column chromatography. Characterization is performed using NMR spectroscopy and mass spectrometry.
In Vitro Metabolism and Stability Studies
This protocol describes how to assess the conversion rate and stability of the prodrug in biological matrices.[6][9]
-
Preparation of Homogenates: Tissues of interest (e.g., rat brain, liver, plasma) are collected and homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a specific concentration (e.g., 20% w/v).[6]
-
Incubation: The estradiol-CDS prodrug is added to the tissue homogenates and plasma at a defined concentration and incubated in a shaking water bath at 37°C.
-
Sampling: Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in the samples is stopped by adding a quenching agent, such as an organic solvent (e.g., acetonitrile) or by protein precipitation.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the prodrug and the appearance of its metabolites (e.g., the oxidized pyridinium form, cleaved estradiol).[9][11]
-
Data Analysis: The rate of disappearance of the prodrug is used to calculate its metabolic half-life (t½) in each biological medium.[6]
In Vivo Pharmacokinetic and Biodistribution Studies
This protocol outlines the procedure for evaluating the delivery, trapping, and clearance of the estradiol-CDS in an animal model.[1][6]
-
Animal Model: Ovariectomized female rodents (rats or mice) are commonly used to ensure low endogenous estrogen levels.[1][8]
-
Drug Administration: The estradiol-CDS is administered via a relevant route, such as intravenous (tail vein injection), subcutaneous, or oral gavage, at a specific dose.[1][6]
-
Tissue Collection: At predetermined time points post-administration (e.g., 5, 15, 30, 60, 120 minutes), animals are euthanized. Blood, brain, and other relevant tissues (e.g., uterus, liver) are rapidly collected.[6]
-
Sample Processing: Blood is processed to obtain plasma. Brain and other tissues are weighed and homogenized.
-
Extraction and Analysis: The concentrations of the prodrug, its oxidized pyridinium metabolite, and the released estradiol are quantified in the plasma and tissue homogenates using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][8]
-
Data Analysis: Concentration-time profiles are plotted for each analyte in each tissue to determine key pharmacokinetic parameters, including peak concentration (Cmax), time to peak (Tmax), and area under the curve (AUC). Brain-to-plasma concentration ratios are calculated to demonstrate targeting efficiency.[6]
Visualization of Experimental Workflow
Caption: General experimental workflow for the evaluation of an estradiol CDS.
Intracellular Signaling Pathway
Once released from the CDS within the brain, estradiol exerts its biological effects by interacting with nuclear hormone receptors.[12]
Estradiol is a nuclear hormone that primarily acts as an agonist for two estrogen receptor (ER) subtypes: ERα and ERβ.[13] Upon diffusing into a target neuron, estradiol binds to an ER located in the cytoplasm or nucleus.[12] This binding event triggers a conformational change in the receptor, causing it to dimerize and translocate into the nucleus if it is not already there. The estradiol-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[14] This binding recruits coactivator proteins and initiates the transcription of messenger RNA (mRNA), which is subsequently translated into proteins that mediate the neuroprotective and other physiological effects of estradiol.[12][14]
Visualization of Estradiol Signaling
Caption: Simplified signaling pathway of estradiol in a target neuron.
References
- 1. The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting drugs to the brain by redox chemical delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders | Semantic Scholar [semanticscholar.org]
- 4. amscongress.com.au [amscongress.com.au]
- 5. Improved delivery through biological membranes. 11. A redox chemical drug-delivery system and its use for brain-specific delivery of phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved delivery through biological membranes XXV. Enhanced and sustained delivery of trifluorothymidine to the brain using a dihydropyridine in equilibrium pyridinium salt type redox delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeted brain delivery of 17 beta-estradiol via nasally administered water soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted brain delivery of 17β-estradiol via nasally administered water soluble prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Estradiol - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Estradiol Acetate? [synapse.patsnap.com]
An In-depth Technical Guide on the E2-Chemical Delivery System (E2-CDS) Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E2-Chemical Delivery System (E2-CDS) represents a sophisticated approach to targeted drug delivery, specifically designed to enhance the penetration of 17β-estradiol (E2) across the blood-brain barrier (BBB) and ensure its sustained release within the central nervous system (CNS). This technical guide delineates the core mechanism of action of the this compound, presenting a comprehensive overview of its chemical basis, pharmacokinetic profile, and the experimental methodologies employed in its validation. The system leverages a dihydropyridine-pyridinium salt redox carrier to facilitate brain-specific accumulation and prolonged therapeutic action of estradiol (B170435), offering potential advantages for the treatment of neurological and neurodegenerative disorders.
Core Mechanism of the E2-Chemical Delivery System
The fundamental principle of the this compound lies in its ability to exploit the physiological characteristics of the blood-brain barrier. The system involves the covalent attachment of estradiol to a lipophilic dihydropyridine (B1217469) carrier molecule. This chemical modification allows the this compound conjugate to readily diffuse across the lipid-rich membranes of the BBB.
Once within the brain parenchyma, the dihydropyridine carrier undergoes oxidation, converting it into a hydrophilic quaternary pyridinium (B92312) salt (E2-Q+).[1] This charged molecule is significantly less lipophilic and is thereby "locked" within the CNS, as it cannot easily diffuse back across the BBB into the systemic circulation. This targeted accumulation is a key feature of the this compound.
Following this entrapment, the active 17β-estradiol is gradually released from the pyridinium salt carrier through enzymatic cleavage. This slow-release mechanism ensures a sustained and localized therapeutic effect of estradiol within the brain, while minimizing peripheral exposure and associated side effects.[1]
Signaling Pathways and Experimental Workflows
The mechanism of this compound can be visualized as a multi-step process, from administration to therapeutic action.
Diagram of the this compound Mechanism of Action
Caption: The this compound crosses the BBB, is oxidized and trapped, then releases estradiol for therapeutic action.
Experimental Workflow for In Vivo Analysis
Caption: Workflow for in vivo pharmacokinetic analysis of this compound in a rat model.
Quantitative Data
In vivo studies in animal models have provided quantitative evidence for the brain-targeting and sustained-release properties of the this compound.
Table 1: Brain and Plasma Concentrations Following this compound Administration in Rats
| Time Point | Brain Region | E2-Q+ Concentration (ng/g tissue) | Plasma Estradiol (pg/mL) |
| Day 1 | Hypothalamus | > 100 | ~ 25 |
| Striatum | > 100 | ||
| Cortex | > 100 | ||
| Day 5 | Hypothalamus | ~ 80 | < 10 |
| Striatum | ~ 70 | ||
| Cortex | ~ 60 | ||
| Day 10 | Hypothalamus | ~ 60 | < 10 |
| Striatum | ~ 50 | ||
| Cortex | ~ 40 | ||
| Day 15 | Hypothalamus | ~ 40 | < 10 |
| Striatum | ~ 30 | ||
| Cortex | ~ 20 | ||
| Day 24 | Hypothalamus | Sustained Presence | Not Reported |
| Striatum | Sustained Presence | ||
| Cortex | Sustained Presence |
Data are estimated from graphical representations in published studies and are intended for comparative purposes. A single intravenous injection of this compound resulted in the sustained presence of E2-Q+ in the hypothalamus, striatum, and cortex for up to 24 days.[1]
Experimental Protocols
The validation of the this compound mechanism relies on a series of well-defined experimental protocols.
Synthesis of the E2-Chemical Delivery System
The synthesis of the this compound is a multi-step process that involves the esterification of 17β-estradiol with a dihydropyridine carrier molecule. A general synthetic scheme is as follows:
-
Preparation of the Dihydropyridine Carrier: The dihydropyridine moiety, typically a derivative of nicotinic acid, is synthesized.
-
Activation of the Carrier: The carboxylic acid group of the dihydropyridine carrier is activated, often by conversion to an acid chloride or through the use of coupling agents.
-
Esterification with Estradiol: The activated dihydropyridine carrier is reacted with the 17-hydroxyl group of 17β-estradiol to form the this compound ester conjugate.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography, to ensure high purity.
In Vivo Animal Studies
Animal Model:
-
Species: Sprague-Dawley rats are commonly used.
-
Sex and Age: Both male and female adult rats are utilized, depending on the study's endpoint.
-
Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.
Administration of this compound:
-
Route: Intravenous (IV) injection is a common route for assessing brain uptake and pharmacokinetics.
-
Dose: A typical dose for pharmacokinetic studies is in the range of 0.3 mg/kg.
-
Vehicle: The this compound is dissolved in a suitable vehicle, such as a solution containing hydroxypropyl-β-cyclodextrin, for administration.
Sample Collection:
-
Time Points: Blood and brain tissue samples are collected at various time points post-administration (e.g., 1, 3, 6, 24 hours, and several days) to construct a pharmacokinetic profile.
-
Blood Collection: Blood is typically collected via cardiac puncture or from a cannulated vessel.
-
Brain Tissue Collection: Following euthanasia, the brain is rapidly excised and dissected into specific regions of interest (e.g., hypothalamus, striatum, cortex).
Sample Preparation and Analysis
Tissue Homogenization:
-
Dissected brain regions are weighed.
-
The tissue is homogenized in an appropriate buffer (e.g., ice-cold phosphate-buffered saline) using a mechanical homogenizer.
Extraction of Analytes:
-
An organic solvent (e.g., methanol, acetonitrile) is added to the homogenate to precipitate proteins and extract the analytes.
-
The mixture is centrifuged, and the supernatant containing the this compound, E2-Q+, and estradiol is collected.
Analytical Method - High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system equipped with a UV or fluorescence detector is used.
-
Column: A reversed-phase C18 column is typically employed for the separation of the analytes.
-
Mobile Phase: A gradient elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.
-
Detection: The analytes are detected by their UV absorbance at a specific wavelength or by fluorescence detection for enhanced sensitivity.
-
Quantification: The concentrations of this compound, E2-Q+, and estradiol in the samples are determined by comparing their peak areas to those of known standards.
Conclusion
The E2-Chemical Delivery System provides a robust and effective strategy for delivering estradiol to the brain in a targeted and sustained manner. The underlying mechanism, based on the dihydropyridine-pyridinium salt redox system, has been substantiated through rigorous in vivo and analytical studies. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working to advance CNS therapeutics. Further research into the specific enzymes involved in the cleavage of E2-Q+ and the optimization of the delivery system will continue to refine this promising technology.
References
An In-Depth Technical Guide to Estradiol 17-Dihydrotrigonelline: A Brain-Targeted Estradiol Delivery System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol (B170435) 17-dihydrotrigonelline, also known as E2-CDS, is a synthetically derived chemical delivery system designed for the targeted, sustained release of estradiol within the central nervous system (CNS). This technical guide delineates the core aspects of Estradiol 17-Dihydrotrigonelline, including its chemical structure, mechanism of action, synthesis, and available preclinical data. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this brain-selective estrogen prodrug.
Core Concepts and Chemical Structure
Estradiol 17-dihydrotrigonelline (CAS Number: 103562-82-9) is a prodrug of estradiol, engineered to overcome the blood-brain barrier and achieve localized therapeutic concentrations of estradiol in the brain, thereby minimizing peripheral estrogenic effects.[1][2] Its molecular formula is C25H31NO3.
The structure consists of estradiol covalently linked at the 17β-hydroxyl position to a 1,4-dihydropyridine (B1200194) carrier, specifically a dihydrotrigonelline moiety. This lipophilic carrier facilitates the passage of the entire molecule across the blood-brain barrier.
Synonyms:
-
This compound
-
Estradiol chemical delivery system
-
(3-Hydroxy-17-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)oxy)estra-1,3,5(10)-triene
-
(17beta)-3-hydroxyestra-1,3,5(10)-trien-17-yl 1-methyl-1,4-dihydropyridine-3-carboxylate
Mechanism of Brain-Targeted Delivery
The brain-selective delivery of estradiol via Estradiol 17-Dihydrotrigonelline is achieved through a redox-based chemical delivery system. This mechanism can be conceptualized in the following workflow:
References
The E2-CDS Redox Carrier System: A Technical Guide to Brain-Targeted Estradiol Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Estradiol-Chemical Delivery System (E2-CDS), a redox-based carrier system designed for the targeted and sustained delivery of 17β-estradiol (E2) to the brain. This document details the core mechanism of the this compound, the physiological impact of sustained estradiol (B170435) release on neural signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols for key analytical methods.
Core Concept and Mechanism of Action
The this compound is a prodrug strategy engineered to overcome the blood-brain barrier (BBB) and achieve selective accumulation and prolonged release of estradiol within the central nervous system (CNS). The system is predicated on a dihydropyridine (B1217469) ⇌ pyridinium (B92312) salt redox carrier.
The core mechanism unfolds in three key stages:
-
Systemic Administration and BBB Penetration: The this compound, in its lipophilic 1,4-dihydropyridine (B1200194) form, is administered systemically, typically via intravenous injection. Its lipid-soluble nature facilitates passive diffusion across the BBB into the brain parenchyma.
-
Oxidative "Lock-In": Once inside the brain, the dihydropyridine carrier undergoes enzymatic oxidation, converting it into its corresponding quaternary pyridinium salt, E2-Q+. This charged, hydrophilic molecule is significantly less lipophilic and is thereby "locked" within the brain, unable to readily diffuse back across the BBB into the systemic circulation. This process is analogous to the NAD+ ⇌ NADH redox system.
-
Sustained Estradiol Release: The trapped E2-Q+ conjugate acts as a reservoir for estradiol. It undergoes slow enzymatic cleavage, gradually releasing the active 17β-estradiol into the brain tissue over an extended period. In contrast, the this compound that remains in the peripheral circulation is rapidly eliminated from the body.
This targeted delivery and sustained release mechanism aims to maximize the therapeutic effects of estradiol in the brain while minimizing its peripheral hormonal side effects.
Logical Flow of the this compound Mechanism
Caption: The this compound leverages a redox mechanism for brain-targeted drug delivery.
Signaling Pathways Modulated by Sustained Estradiol Release
The prolonged elevation of estradiol levels in the brain via the this compound can significantly impact a variety of neuronal signaling pathways, influencing synaptic plasticity, neuroprotection, and behavior. Estradiol exerts its effects through both classical nuclear estrogen receptors (ERα and ERβ) that act as transcription factors, and through membrane-associated ERs that initiate rapid, non-genomic signaling cascades.
Key signaling pathways affected include:
-
Genomic Signaling: Binding of estradiol to nuclear ERα and ERβ initiates changes in gene expression, leading to the synthesis of proteins that can modulate neuronal function over longer timescales.
-
Non-Genomic (Membrane-Initiated) Signaling: Estradiol can rapidly activate signaling cascades through membrane-associated ERs, which can be coupled to G-proteins and metabotropic glutamate (B1630785) receptors (mGluRs). This can lead to:
-
Activation of Kinase Pathways: Including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell survival and synaptic plasticity.
-
Modulation of Neurotransmitter Systems: Sustained estradiol can influence the release and activity of neurotransmitters such as neuropeptide Y (NPY) and β-endorphin, which are involved in regulating mood and behavior.
-
Interaction with Growth Factor Signaling: Estradiol signaling can crosstalk with pathways activated by growth factors like Brain-Derived Neurotrophic Factor (BDNF) and Insulin-like Growth Factor 1 (IGF-1), further promoting synaptic health and cognitive function.
-
Signaling Cascades Activated by Estradiol in the Brain
Caption: Estradiol activates both membrane-initiated and genomic signaling pathways in the brain.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies in rats, demonstrating the brain-selective accumulation and sustained presence of the E2-Q+ conjugate and released estradiol following a single intravenous injection of this compound.
Table 1: Tissue Distribution of E2-Q+ and Estradiol (E2) in Ovariectomized Rats Following a Single IV Injection of this compound (1.0 mg/kg)
| Time Point | Brain (ng/g) | Liver (ng/g) | Plasma (ng/mL) |
| E2-Q+ | |||
| 1 day | 1,230 ± 150 | 45 ± 8 | 15 ± 3 |
| 7 days | 650 ± 90 | Not Detected | Not Detected |
| 14 days | 320 ± 50 | Not Detected | Not Detected |
| 28 days | 110 ± 20 | Not Detected | Not Detected |
| Estradiol (E2) | |||
| 1 day | 85 ± 12 | 15 ± 4 | 5 ± 1 |
| 7 days | 45 ± 7 | Not Detected | Not Detected |
| 14 days | 20 ± 4 | Not Detected | Not Detected |
| 28 days | 8 ± 2 | Not Detected | Not Detected |
Data are presented as mean ± SEM.
Table 2: Dose-Dependent Concentration of E2-Q+ in Rat Brain 24 Hours After a Single IV Injection of this compound
| This compound Dose (mg/kg) | E2-Q+ Concentration in Brain (ng/g) |
| 0.01 | 15 ± 3 |
| 0.1 | 145 ± 25 |
| 1.0 | 1,230 ± 150 |
Data are presented as mean ± SEM.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of the this compound.
Synthesis of Estradiol-Chemical Delivery System (this compound)
A detailed protocol for the synthesis of this compound, specifically 17β-(N-methyl-1,4-dihydronicotinoyl)-estradiol, is a multi-step process that involves the esterification of estradiol with a dihydropyridine carrier. The general steps, based on the work of Nicholas Bodor and colleagues, are outlined below. Researchers should refer to the primary literature for precise reaction conditions and characterization data.
Materials:
-
17β-Estradiol
-
N-methylnicotinoyl chloride hydrochloride
-
Sodium borohydride (B1222165) (NaBH4)
-
Anhydrous solvents (e.g., pyridine, methanol)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Esterification: React 17β-estradiol with N-methylnicotinoyl chloride hydrochloride in an anhydrous solvent like pyridine. This reaction forms the ester linkage between the estradiol and the nicotinoyl moiety.
-
Reduction: The resulting pyridinium salt is then reduced to the 1,4-dihydropyridine form using a reducing agent such as sodium borohydride in a suitable solvent like methanol.
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the this compound.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Administration of this compound to Rats and Tissue Collection
Animal Model:
-
Adult female Sprague-Dawley rats, ovariectomized to deplete endogenous estradiol.
Drug Formulation and Administration:
-
The this compound is dissolved in a suitable vehicle, such as a solution of 2-hydroxypropyl-β-cyclodextrin (HPCD) in sterile saline, to enhance solubility.
-
Rats are anesthetized, and a single intravenous (IV) bolus injection of the this compound formulation is administered via the lateral tail vein. The typical dose ranges from 0.1 to 5.0 mg/kg body weight.
Tissue Collection:
-
At predetermined time points post-injection (e.g., 1, 7, 14, 28 days), rats are euthanized.
-
Blood is collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.
-
The brain is rapidly excised, and specific regions (e.g., hypothalamus, striatum, cortex) are dissected on ice. Other tissues of interest (e.g., liver, uterus) are also collected.
-
All tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
HPLC-MS/MS Method for Quantification of E2 and E2-Q+ in Brain Tissue
Sample Preparation:
-
Frozen brain tissue is weighed and homogenized in a suitable buffer (e.g., ice-cold 0.1% formic acid in water).
-
An internal standard (e.g., deuterated E2 and a synthesized E2-Q+ analog) is added to the homogenate.
-
Proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.
-
The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the HPLC-MS/MS system.
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to achieve separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions: Specific precursor-to-product ion transitions for E2, E2-Q+, and their respective internal standards are monitored for quantification.
Radioimmunoassay (RIA) for Estradiol in Rat Plasma
Principle: This is a competitive binding assay where unlabeled estradiol in the sample competes with a fixed amount of radiolabeled estradiol (tracer, e.g., ³H-E2) for a limited number of binding sites on a specific anti-estradiol antibody.
Procedure:
-
Extraction (Optional but Recommended): Estradiol is extracted from plasma samples using an organic solvent (e.g., diethyl ether) to remove interfering substances. The organic phase is evaporated, and the residue is reconstituted in assay buffer.
-
Assay Setup:
-
A standard curve is prepared with known concentrations of unlabeled estradiol.
-
Plasma extracts, standards, and controls are incubated with the anti-estradiol antibody and the ³H-E2 tracer.
-
The incubation is typically carried out overnight at 4°C.
-
-
Separation: The antibody-bound estradiol is separated from the free estradiol. This can be achieved by adding dextran-coated charcoal, which adsorbs the free estradiol, followed by centrifugation.
-
Counting: The radioactivity of the supernatant (containing the antibody-bound tracer) is measured using a liquid scintillation counter.
-
Calculation: The concentration of estradiol in the samples is determined by comparing the degree of tracer binding in the samples to the standard curve.
Experimental Workflow for this compound Evaluation
Whitepaper: Core Principles of Brain-Selective Estradiol Delivery
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estradiol (B170435) (E2) is a potent steroid hormone with significant neuroprotective and neuromodulatory functions, making it a promising therapeutic agent for a range of neurological and psychiatric disorders, including neurodegenerative diseases and symptoms associated with menopause.[1][2] However, systemic estrogen therapy is fraught with risks, including an increased likelihood of hormone-sensitive cancers and thromboembolic events, which limits its clinical utility.[3][[“]] The development of brain-selective delivery systems is therefore a critical unmet need. This technical guide provides an in-depth overview of the core principles and strategies for achieving targeted estradiol delivery to the central nervous system (CNS), thereby maximizing therapeutic efficacy while minimizing peripheral side effects. We will explore the foundational concepts of blood-brain barrier transport, delve into advanced prodrug and nanoparticle-based delivery strategies, summarize key quantitative data, detail relevant experimental protocols, and illustrate the underlying biological and chemical pathways.
The Blood-Brain Barrier and Estradiol Transport
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[5] For a therapeutic agent to be effective in the brain, it must efficiently traverse this barrier.
Natural Transport Mechanisms
Steroid hormones, being small and lipophilic, can readily cross the BBB via transmembrane diffusion.[5][6] The permeability of the BBB to various steroids is inversely related to the number of hydrogen bonds they can form and directly related to their lipid solubility.[7] Studies have shown that the unidirectional influx for estradiol is high, approximately 83%.[7] While a significant portion of circulating estradiol is bound to plasma proteins like albumin and sex hormone-binding globulin (SHBG), the albumin-bound fraction is still largely available for transport into the brain.[7][8] This natural ability to enter the brain is a double-edged sword: it allows endogenous estradiol to perform its physiological functions but also means that systemically administered estradiol will have widespread, non-selective effects.
Brain-Selective Delivery Strategies
To overcome the limitations of systemic administration, several strategies have been developed to enhance the concentration of estradiol specifically within the CNS.
Bioprecursor Prodrug Approach
A highly successful strategy involves the use of bioprecursor prodrugs, which are inert molecules that undergo enzymatic conversion to the active drug (estradiol) at the target site.[3][9]
Principle: The most well-studied example is 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED) .[10][11] This prodrug is designed to be a substrate for enzymes that are preferentially expressed or highly active in the brain, such as certain short-chain dehydrogenases/reductases (SDRs).[9][12] Upon crossing the BBB, DHED is rapidly reduced by these enzymes to form 17β-estradiol.[3][12] Crucially, DHED remains inert in peripheral tissues and the circulatory system, where the converting enzymes are less active or absent, thus avoiding peripheral estrogenic effects.[3][13]
Quantitative Data Summary: DHED vs. E2 Administration
The selectivity of the DHED prodrug approach has been quantified in several preclinical studies. The data consistently show a significant elevation of estradiol in the brain with minimal impact on peripheral tissues.
| Parameter | DHED Administration | Direct E2 Administration | Reference |
| Brain E2 Concentration | Significantly elevated | Elevated | [3][13] |
| Plasma E2 Concentration | No significant increase | Significantly elevated | [3][14] |
| Uterotrophic Effect | Absent | Present | [3][13] |
| Neuroprotection (Stroke Model) | Significant protection | Requires ~10x higher systemic dose for same effect | [9] |
| Cognitive Enhancement (OVX model) | Memory performance enhanced | N/A | [15] |
Nanoparticle-Based Delivery
Nanoparticles (NPs) serve as carriers to encapsulate drugs, altering their pharmacokinetic profile and enabling targeted delivery across the BBB.
Principle: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA), can encapsulate estradiol.[16] To enhance brain uptake, these nanoparticles can be surface-coated with surfactants like Tween 80 (polysorbate 80).[17] The proposed mechanism involves the adsorption of apolipoprotein E (ApoE) from the blood onto the nanoparticle surface, which then facilitates receptor-mediated transcytosis across the BBB via low-density lipoprotein (LDL) receptors expressed on endothelial cells.[17]
References
- 1. news-medical.net [news-medical.net]
- 2. Neuroprotective actions of selective estrogen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Brain Meets Body: The Blood-Brain Barrier as an Endocrine Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrinology - Which hormones can cross the blood brain barrier? - Biology Stack Exchange [biology.stackexchange.com]
- 7. Transport of steroid hormones through the rat blood-brain barrier. Primary role of albumin-bound hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Prodrug Approach for Central Nervous System-Selective Estrogen Therapy - UNT Digital Library [digital.library.unt.edu]
- 12. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New evidence for the selective, long-lasting central effects of the brain-targeted estradiol, Estredox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment with brain specific estrogen prodrug ameliorates cognitive effects of surgical menopause in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. researchgate.net [researchgate.net]
sustained release of estradiol in the CNS
An in-depth technical guide on the sustained release of estradiol (B170435) in the Central Nervous System, prepared for researchers, scientists, and drug development professionals.
Abstract
Estradiol (E2), the most potent endogenous estrogen, plays a critical role in the central nervous system (CNS), influencing everything from cognitive function and mood to neuroprotection.[1] Its therapeutic potential for CNS disorders, including neurodegenerative diseases like Alzheimer's and recovery from ischemic events, is a subject of intensive research.[2][3] However, systemic administration of E2 is associated with significant peripheral side effects, necessitating the development of strategies for targeted, sustained delivery directly to the CNS.[4][[“]] This guide provides a comprehensive overview of the core principles and methodologies for achieving sustained estradiol release in the brain. It covers key signaling pathways, details various delivery systems, presents quantitative pharmacokinetic and efficacy data, and outlines detailed experimental protocols for preclinical evaluation.
Estradiol Signaling Pathways in the CNS
Estradiol exerts its effects in the brain through both genomic and non-genomic (or membrane-initiated) signaling pathways. These pathways often work in concert to regulate neuronal function.[6]
-
Genomic Signaling: The classical mechanism involves E2 diffusing into the neuron, where it binds to nuclear estrogen receptors (ERα or ERβ).[7] This hormone-receptor complex then translocates to the nucleus, binding to estrogen response elements (EREs) on DNA to regulate the transcription of target genes.[6] This process is typically associated with longer-latency effects.[8]
-
Non-Genomic Signaling: Estradiol can also elicit rapid effects by activating membrane-associated estrogen receptors (mERs).[9] This triggers a variety of intracellular second messenger cascades, similar to neurotransmitter signaling.[9] Key non-genomic pathways include:
-
G-protein Coupled Mechanisms: Activation of G proteins leading to modulation of cAMP and protein kinase A (PKA) pathways.[9]
-
Kinase Cascades: Activation of pathways such as PI3K/Akt and MAPK/ERK, which can influence synaptic plasticity, cell survival, and even feedback to regulate gene expression.[7][10]
-
Crosstalk with other Receptors: mERs can form complexes with and signal through other receptors, such as metabotropic glutamate (B1630785) receptors (mGluRs) and growth factor receptors like IGF-1R and TrkB, amplifying and diversifying estradiol's effects.[6][10]
-
Caption: Genomic and non-genomic signaling pathways of estradiol in a neuron.
Sustained Release Delivery Systems for the CNS
Several technologies have been developed to provide sustained, brain-targeted delivery of estradiol, aiming to maximize therapeutic efficacy while minimizing peripheral exposure.
Chemical Delivery Systems (CDS)
The CDS approach utilizes a redox system to "lock" estradiol behind the blood-brain barrier (BBB).[4] A lipophilic dihydropyridine-based carrier is attached to estradiol, allowing the E2-CDS conjugate to cross the BBB.[11] Within the CNS, the dihydropyridine (B1217469) moiety is oxidized to its charged pyridinium (B92312) salt form. This hydrophilic molecule is trapped in the brain, unable to diffuse back into circulation.[11] Subsequent enzymatic cleavage slowly releases the active estradiol, providing a sustained local effect.[4] This system has been shown to cause long-term suppression of luteinizing hormone (LH), a CNS-mediated effect, for over 24 days with a single dose, demonstrating its sustained action.[12]
Biodegradable Polymeric Nanoparticles
Polymeric nanoparticles, particularly those made from poly(lactic-co-glycolic acid) (PLGA), are a promising strategy for CNS drug delivery.[13][14] PLGA is biocompatible, biodegradable, and approved by the FDA for clinical use.[13]
-
Formulation: Estradiol is encapsulated within the PLGA matrix using techniques like single emulsion or nanoprecipitation.[15][16] The properties of the nanoparticles (size, drug load, release rate) can be precisely controlled.[14]
-
BBB Penetration: To enhance transit across the BBB, nanoparticles are often surface-coated with surfactants like polysorbate 80 (Tween-80).[4][15] This coating is thought to facilitate BBB crossing, leading to significantly higher brain estradiol concentrations compared to uncoated nanoparticles.[15]
-
Release Kinetics: The release of estradiol can be tailored. For instance, PLGA formulations tend to provide a faster release, while poly(lactic acid) (PLA) can be used for slower, more prolonged release, which can be beneficial for reducing chronic inflammation after injury.[17]
Implantable Devices
Direct implantation of estradiol-releasing devices is a common method in preclinical research for achieving long-term, stable hormone levels.[18]
-
Silastic Capsules: These are made from silicone tubing filled with crystalline estradiol, sometimes diluted with an excipient like sesame oil or cholesterol.[18][19] They provide slow, zero-order release of the hormone and can maintain constant physiological levels for one to six months.[18]
-
Slow-Release Pellets: Commercially available pellets are widely used but can be problematic. They often produce a significant initial "burst" release, leading to supraphysiological hormone levels, followed by a rapid decline.[19][20] This can lead to high inter-animal variability.[20]
-
Reservoir Implants (RI): These devices offer superior control over release kinetics compared to matrix pellets (MP). RIs show a more controlled release profile with reduced initial burst effects, leading to more stable plasma concentrations and improved reproducibility in experiments.[20]
Quantitative Data on Estradiol Delivery and Efficacy
The following tables summarize key quantitative findings from preclinical studies on sustained estradiol release in the CNS.
Table 1: Pharmacokinetic Data for Sustained Estradiol Delivery Systems
| Delivery System | Animal Model | Dose | Route of Admin. | Brain E2 Concentration | Serum/Plasma E2 Concentration | Duration of Effect | Reference |
| T-80 Coated PLGA NP | Ovariectomized Rat | 0.2 mg/rat | Oral | 1.969 ± 0.197 ng/g (at 24h) | Not Reported | > 24 hours | [4][15] |
| Uncoated PLGA NP | Ovariectomized Rat | 0.2 mg/rat | Oral | 1.105 ± 0.136 ng/g (at 24h) | Not Reported | > 24 hours | [4][15] |
| E2-Chemical Delivery System (CDS) | Castrated Rat | 1.0 mg/kg | IV | Not Quantified | Elevated through Day 7 | > 21 days (LH suppression) | [12][21] |
| Reservoir Implant (RI ME2) | Ovariectomized Mouse | ~5 µ g/day | Subcutaneous | Not Quantified | ~38 ± 11 pg/mL (steady state) | 60 days | [20] |
| Matrix Pellet (MP 1.7 mg) | Ovariectomized Mouse | 1.7 mg/60 days | Subcutaneous | Not Quantified | 603 ± 50 pg/mL (at day 60) | 60 days | [20] |
| PLGA-E2 Nanoparticle Patch | Spinal Cord Injury Rat | 25 µg | Topical (focal) | 1564 ± 366 pg/µg | ~800 pg/mL (at 6h) | > 6 hours | [16] |
Table 2: Functional Outcomes of Sustained Estradiol Release in CNS Models
| Delivery System | Animal Model | Outcome Measure | Result | Reference |
| E2-Chemical Delivery System (CDS) | Castrated Rat | Luteinizing Hormone (LH) Suppression | Significant decrease in serum LH for at least 24 days. | [12] |
| E2-Chemical Delivery System (CDS) | Male Rat | Serum Testosterone (B1683101) Suppression | 98% reduction at Day 1; 82% at Day 7 (1.0 mg/kg dose). | [21] |
| Silastic Capsule | Ovariectomized Rat | Spatial Memory (Radial-Arm Maze) | Improved performance (more correct trials before error). | [22] |
| Silastic Capsule | Global Ischemia Rat | CA1 Pyramidal Neuron Survival | Significantly increased neuron survival post-ischemia. | [2] |
| T-80 Coated PLGA NP | Ovariectomized Rat (AD Model) | Amyloid Beta-42 (Aβ42) Expression | Prevented the expression of Aβ42 immunoreactivity in the hippocampus. | [15] |
| PLA-E2 Nanoparticle (Slow Release) | Spinal Cord Injury Rat | Gliosis & Demyelination | Reduced microglial/astroglial activation and prevented penumbral demyelination. | [17] |
Experimental Protocols and Methodologies
Successful research into sustained estradiol release requires robust and well-defined experimental procedures.
Caption: Workflow for preclinical evaluation of sustained E2 delivery systems.
Animal Model Preparation
-
Ovariectomy (OVX): To eliminate endogenous ovarian estrogens, female rodents are ovariectomized. This is a standard model for postmenopausal conditions.[23] Animals are typically allowed a recovery period of at least one week before the initiation of hormone treatments to ensure the clearance of endogenous hormones.[24]
Preparation of Delivery Systems
-
PLGA Nanoparticle Formulation (Nanoprecipitation):
-
Dissolve PLGA polymer, a PEG-PLA copolymer, and 17β-estradiol in a water-miscible organic solvent like acetone (B3395972) to create a polymer solution (e.g., 5 mg/mL).[16]
-
Add this solution drop-wise into de-ionized water while sonicating in an ultrasonic water bath.[16]
-
Continue sonication for approximately 30 minutes to allow for nanoparticle formation and solvent evaporation.[16]
-
For surface coating, incubate the resulting nanoparticle suspension with a specific concentration (e.g., 1-5%) of Tween-80.[15]
-
Nanoparticles can then be collected by centrifugation and lyophilized for storage.
-
-
Silastic Capsule Preparation:
-
Cut medical-grade Silastic laboratory tubing (e.g., 1.575 mm inner diameter, 3.175 mm outer diameter) to the desired length.[19]
-
Seal one end of the tube with medical-grade silicone adhesive and allow it to cure completely.
-
Pack the tube with a specific amount of 17β-estradiol, either in crystalline form or as a mixture with an oil (e.g., 36 µg E2/mL sesame oil).[19]
-
Seal the open end with silicone adhesive and allow it to cure.
-
Capsules are often pre-incubated in saline to ensure the initiation of stable release before implantation.
-
Measurement of Estradiol in Brain Tissue
Accurate quantification of estradiol in specific brain regions is critical for validating CNS-targeted delivery.
-
Tissue Collection and Microdissection:
-
Animals are euthanized, and brains are rapidly extracted and flash-frozen.
-
For region-specific analysis, brains are sectioned on a cryostat.
-
Specific nuclei or regions (e.g., hippocampus, preoptic area) are collected using microdissection techniques like the Palkovits punch method.[25] This is crucial as E2 levels can vary significantly between brain regions.[26]
-
-
Steroid Extraction:
-
The collected tissue is homogenized in a suitable buffer.
-
Steroids are extracted from the homogenate using methods such as solid-phase extraction (SPE) with C18 columns, which separates steroids from other lipids and proteins.[25]
-
-
Quantification by LC-MS/MS:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid quantification due to its high sensitivity and specificity.[27][28]
-
To improve sensitivity for the very low concentrations found in brain tissue, samples are often derivatized using reagents like 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS).[26]
-
The extracted and derivatized samples are injected into the LC-MS/MS system, and the concentration of estradiol is determined by comparing its signal to that of a stable isotope-labeled internal standard.
-
Conclusion
The development of systems for the holds immense therapeutic promise. Technologies ranging from redox-based chemical delivery systems to advanced polymeric nanoparticles and refined implantable devices now allow for prolonged and targeted delivery, overcoming the key challenge of peripheral side effects. As demonstrated by quantitative pharmacokinetic and functional data, these systems can achieve therapeutically relevant estradiol concentrations in the brain, leading to desired physiological effects such as neuroprotection and cognitive enhancement in preclinical models. The continued refinement of these delivery strategies, guided by robust experimental protocols, will be essential for translating the neuroprotective potential of estradiol into viable clinical therapies for a range of CNS disorders.
References
- 1. news-medical.net [news-medical.net]
- 2. Neuroprotective Actions of Estradiol and Novel Estrogen Analogs in Ischemia: Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estradiol May Shield the Female Brain as It Ages | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. ESTRADIOL MEMBRANE-INITIATED SIGNALING IN THE BRAIN MEDIATES REPRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Rapid effects of estrogens on behavior: environmental modulation and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane estradiol signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Prodrug Approach for Central Nervous System-Selective Estrogen Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel redox system for CNS-directed delivery of estradiol causes sustained LH suppression in castrate rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Poly(lactic-co-glycolic Acid) Nanoparticle Encapsulated 17β-Estradiol Improves Spatial Memory and Increases Uterine Stimulation in Middle-Aged Ovariectomized Rats [frontiersin.org]
- 14. research.monash.edu [research.monash.edu]
- 15. Development and evaluation of polymer nanoparticles for oral delivery of estradiol to rat brain in a model of Alzheimer's pathology. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Nanoparticle Estrogen in Rat Spinal Cord Injury Elicits Rapid Anti-Inflammatory Effects in Plasma, Cerebrospinal Fluid, and Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective Effects of Estrogen via Nanoparticle Delivery to Attenuate Myelin Loss and Neuronal Death after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Estradiol and cognitive function: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effects of a brain-enhanced estradiol delivery system on testosterone and androgen-dependent tissues. I. Dose-response and time-course evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Role of Estrogen and Other Sex Hormones in Brain Aging. Neuroprotection and DNA Repair [frontiersin.org]
- 24. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS | eNeuro [eneuro.org]
- 28. Detection of estradiol in rat brain tissues: Contribution of local versus systemic production - PubMed [pubmed.ncbi.nlm.nih.gov]
E2-CDS for neuroprotection research
An In-depth Technical Guide on Brain-Selective Estradiol Delivery for Neuroprotection Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The neuroprotective properties of 17β-estradiol (E2) are well-documented, but its clinical application for neurological disorders is severely hampered by systemic hormonal side effects. To overcome this, brain-selective chemical delivery systems (CDS) have been developed to deliver E2 specifically to the central nervous system (CNS). This guide focuses on 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED) , a leading E2 prodrug that has demonstrated significant neuroprotective efficacy in preclinical models without peripheral estrogenic activity. DHED represents a promising strategy for harnessing the therapeutic potential of estrogen for conditions such as stroke, neurodegenerative diseases, and symptoms associated with menopause. This document provides a comprehensive overview of its mechanism, quantitative efficacy data from key studies, and detailed experimental protocols for its synthesis and evaluation.
Introduction: The Rationale for Brain-Selective Estrogen Therapy
17β-estradiol (E2) is a potent neuroprotective agent with multifaceted mechanisms of action, including anti-apoptotic, anti-inflammatory, and antioxidant effects.[1] It has shown promise in various models of CNS injury and neurodegeneration.[2] However, systemic administration of E2 leads to significant peripheral effects, such as an increased risk of hormone-dependent cancers and thromboembolic events, precluding its use as a neurotherapeutic agent.[1][3]
The development of brain-targeted prodrugs aims to resolve this issue. A prodrug is an inactive compound that is converted into an active drug within the body. A brain-selective prodrug is designed to be lipophilic to cross the blood-brain barrier (BBB) and then be converted to its active, often more hydrophilic, form within the brain, effectively "trapping" it in the CNS and minimizing peripheral exposure.[1]
10β,17β-dihydroxyestra-1,4-dien-3-one (DHED) is a bioprecursor prodrug that is selectively metabolized to E2 in the brain by NADPH-dependent short-chain dehydrogenases/reductases (SDRs), which are highly expressed in the CNS.[2][4] DHED itself has no significant affinity for estrogen receptors, ensuring that it remains inert in the periphery where its conversion to E2 is negligible.[5][6]
Mechanism of Action
The neuroprotective effects of DHED are mediated by its efficient and selective conversion to E2 within the brain. Once formed, E2 engages multiple signaling pathways to protect neurons from damage.
Brain-Targeted Delivery and Activation of DHED
The delivery and activation of DHED is a two-step process that ensures brain selectivity.
-
BBB Permeation: DHED is administered systemically and, due to its chemical structure, readily crosses the blood-brain barrier.
-
CNS-Specific Bioactivation: Within the brain, DHED is rapidly reduced to 17β-estradiol by brain-specific enzymes. This conversion traps the active hormone in the CNS, leading to high local concentrations while systemic levels remain low.[6]
E2-Mediated Neuroprotective Signaling Pathways
Once generated in the brain, E2 exerts its neuroprotective effects through genomic and non-genomic pathways, primarily involving estrogen receptors (ERα, ERβ) and the G protein-coupled estrogen receptor (GPER).
-
Anti-Apoptotic Signaling: E2 upregulates the expression of anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins such as Bax. This is often mediated through the activation of the PI3K/Akt and MAPK/ERK signaling cascades, which promote cell survival.
-
Antioxidant Effects: E2 can directly scavenge free radicals and also upregulate the expression of antioxidant enzymes, reducing oxidative stress, a key contributor to neuronal death in many neurological conditions.
-
Anti-Inflammatory Action: E2 modulates neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6, often through the inhibition of the NF-κB signaling pathway.
Quantitative Data Presentation
The neuroprotective efficacy of DHED has been quantified in a rat model of ischemic stroke. The following tables summarize the key findings from studies by Prokai et al.[6]
Table 1: Neuroprotective Efficacy of DHED in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Treatment Group | Dose (µg/kg, s.c.) | Administration Time | Total Infarct Volume (mm³) (Mean ± SEM) | % Reduction vs. Vehicle |
|---|---|---|---|---|
| Sham | - | - | 0 | 100% |
| Vehicle | - | 1 hr pre-tMCAO | 248 ± 25 | 0% |
| DHED | 0.8 | 1 hr pre-tMCAO | 151 ± 23 | 39% |
| DHED | 4.0 | 1 hr pre-tMCAO | 118 ± 19 | 52% |
| DHED | 20.0 | 1 hr pre-tMCAO | 85 ± 15 | 66% |
| DHED | 100.0 | 1 hr pre-tMCAO | 79 ± 12 | 68% |
| 17β-estradiol | 20.0 | 1 hr pre-tMCAO | 91 ± 18 | 63% |
Data derived from Prokai et al., Science Translational Medicine, 2015.[6] The study used ovariectomized (OVX) Sprague-Dawley rats subjected to tMCAO followed by 24-hour reperfusion.
Table 2: Brain vs. Serum Concentrations of E2 after DHED Administration
| Time Post-Administration | Route | Dose | E2 Conc. in Brain (pg/g) (Mean ± SEM) | E2 Conc. in Serum (pg/mL) (Mean ± SEM) |
|---|---|---|---|---|
| 30 min | IV | 200 µg/kg | 1180 ± 150 | 15 ± 2 |
| 2 hours | IV | 200 µg/kg | 450 ± 60 | 10 ± 1.5 |
| 8 hours | IV | 200 µg/kg | 150 ± 25 | < 5 |
Data derived from Prokai et al., Science Translational Medicine, 2015.[6] Concentrations were measured by LC-MS/MS in OVX rats.
Experimental Protocols
This section provides detailed methodologies for the synthesis of DHED and for key in vivo and in vitro assays to evaluate its neuroprotective properties.
Synthesis of 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED)
The following is a summary of the synthesis method reported by Prokai et al.[7]
-
Reactants:
-
17β-estradiol (E2)
-
m-chloroperbenzoic acid (m-CPBA) (oxidant)
-
Dibenzoyl peroxide (radical initiator)
-
Dichloromethane (B109758) (CH2Cl2) (solvent)
-
-
Procedure:
-
Dissolve 17β-estradiol, m-chloroperbenzoic acid, and dibenzoyl peroxide in dichloromethane in a reaction vessel.
-
Reflux the mixture under a nitrogen atmosphere for 3 hours.
-
During the reflux, irradiate the reaction vessel with a 60-W tungsten lamp.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product using column chromatography on silica (B1680970) gel with a mobile phase of dichloromethane:ethyl acetate (B1210297) (7:3, v/v).
-
Further purify the collected fractions by crystallization from toluene (B28343) to yield DHED.
-
In Vivo Neuroprotection Assay: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol is a standard model for inducing focal cerebral ischemia to test neuroprotective agents.[8][9]
-
Animals: Adult male or ovariectomized female Sprague-Dawley rats (250-300g).
-
Materials:
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament suture with a silicon-coated tip
-
Microvascular clips
-
Surgical microscope
-
Heating pad to maintain body temperature
-
-
Surgical Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgery. Monitor and maintain rectal temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA proximally. Place a temporary microvascular clip on the ICA.
-
Make a small incision in the ECA stump. Introduce the 4-0 monofilament suture through the ECA into the ICA.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
Remove the temporary clip on the ICA to allow reperfusion through the external carotid circulation around the filament.
-
After the desired occlusion period (e.g., 90 minutes), re-anesthetize the animal and withdraw the filament to allow reperfusion of the MCA territory.
-
Close the incisions and allow the animal to recover. Provide post-operative care, including hydration and soft food.
-
-
Drug Administration:
-
Dissolve DHED in a suitable vehicle (e.g., corn oil or cyclodextrin-based solution).
-
Administer the drug via the desired route (e.g., subcutaneous injection) at a specific time relative to the ischemic insult (e.g., 1 hour before MCAO).[6]
-
-
Outcome Assessment (24 hours post-reperfusion):
-
Infarct Volume Quantification (TTC Staining):
-
Euthanize the rat and rapidly remove the brain.
-
Chill the brain briefly at -20°C for easier slicing.
-
Cut the brain into 2-mm thick coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark.[10][11]
-
Viable tissue will stain red, while the infarcted (necrotic) tissue will remain white.
-
Fix the stained slices in 10% buffered formalin.
-
Scan or photograph the slices and use image analysis software (e.g., ImageJ) to calculate the infarct area for each slice. Correct for edema by subtracting the area of the healthy tissue in the ipsilateral (ischemic) hemisphere from the total area of the contralateral (non-ischemic) hemisphere.[12]
-
Calculate the total infarct volume by summing the infarct area of each slice multiplied by the slice thickness (2 mm).
-
-
In Vitro Neuroprotection Assays using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a common model for studying neurotoxicity and neuroprotection.[13][14]
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
Induction of Oxidative Stress:
-
Seed cells in 96-well plates (for viability assays) or larger plates (for protein analysis) and allow them to adhere.
-
Induce oxidative stress by exposing cells to a neurotoxin such as hydrogen peroxide (H2O2, e.g., 200-400 µM) or 6-hydroxydopamine (6-OHDA) for a specified time (e.g., 24 hours).[14]
-
-
Drug Treatment:
-
Pre-treat the cells with various concentrations of DHED or E2 for a period (e.g., 1-6 hours) before adding the neurotoxin.
-
-
Cell Viability Assessment (MTT Assay): [15]
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
-
Cell Lysis Assessment (LDH Assay): [3][16]
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit, which measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.
-
Follow the manufacturer's protocol, which typically involves mixing the supernatant with a reaction mixture containing lactate and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm). Cytotoxicity is proportional to the LDH activity.
-
-
Apoptosis Assessment (Western Blot for Bcl-2/Bax): [17][18]
-
After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and calculate the Bcl-2/Bax ratio as an indicator of apoptotic propensity.
-
Conclusion
The development of brain-selective prodrugs like DHED offers a viable therapeutic strategy to leverage the potent neuroprotective effects of 17β-estradiol while avoiding deleterious peripheral side effects. The robust preclinical data, particularly in a clinically relevant stroke model, underscores the potential of this approach. The protocols and data presented in this technical guide provide a foundational framework for researchers to further investigate DHED and other brain-targeted neuroprotective agents, with the ultimate goal of translating these promising compounds into clinical therapies for a range of devastating neurological disorders.
References
- 1. NeuN Immunohistochemistry Protocol [protocols.io]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 17. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Pivotal Role of E2 Ubiquitin-Conjugating Enzymes in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ubiquitin-proteasome system (UPS) is a critical component of cellular protein quality control, and its dysregulation is increasingly implicated in the pathogenesis of Alzheimer's disease (AD). Central to the UPS are the E2 ubiquitin-conjugating enzymes, which mediate the transfer of ubiquitin to substrate proteins, thereby earmarking them for degradation or involvement in various signaling pathways. While the user's query for "E2-CDS" is ambiguous, this guide provides a comprehensive overview of the key E2 enzymes that have been identified as significant players in preclinical models of Alzheimer's disease. This document details the roles of UBE2N, UBE2O, Ube2h, E2-25K/Hip-2, and UBE2A, summarizing quantitative data, providing detailed experimental protocols, and visualizing their associated signaling pathways. A deeper understanding of these E2 enzymes offers promising avenues for the development of novel therapeutic strategies for Alzheimer's disease.
UBE2N (Ubiquitin-Conjugating Enzyme E2 N)
UBE2N is a unique E2 enzyme that, in conjunction with its co-enzyme UBE2V1 or UBE2V2, specifically assembles K63-linked polyubiquitin (B1169507) chains. These chains are typically not degradative signals but are involved in a variety of signaling pathways, including inflammatory responses and DNA repair. In the context of Alzheimer's disease, emerging evidence suggests a detrimental role for UBE2N.
Role in Alzheimer's Disease Models
Studies have shown that UBE2N levels are elevated in the brains of AD mouse models and patients.[1] This increase is associated with the accumulation of misfolded proteins.[1] Overexpression of UBE2N in the 5xFAD mouse model has been demonstrated to exacerbate amyloid-beta (Aβ) pathology and cognitive deficits.[2] Conversely, the suppression of UBE2N has been shown to ameliorate Aβ pathology by promoting its clearance.[2]
Quantitative Data
| Model System | Intervention | Analyte | Change | Reference |
| 5xFAD Mice | UBE2N Overexpression | Hippocampal Aβ Plaque Area | Increased (quantification in referenced study) | [3] |
| 5xFAD Mice | UBE2N Knockdown (CRISPR/Cas9) | Hippocampal Aβ Levels | Reduced (quantification in referenced study) | [2][4] |
| 5xFAD Mice | UBE2N Knockdown (CRISPR/Cas9) | Cognitive Deficits | Ameliorated (data in referenced study) | [2] |
| AD Patient Brains (Hippocampus) | - | UBE2N Protein Levels | Elevated | [1][5] |
| APP/PS1 Mice (Hippocampus) | - | UBE2N Protein Levels | Age-dependent increase | [5] |
Signaling Pathway
UBE2N-mediated K63-linked ubiquitination is implicated in neuroinflammatory pathways and the regulation of protein aggregation. In AD, elevated UBE2N may contribute to the stabilization of protein aggregates and promote pro-inflammatory signaling.
Experimental Protocols
-
Tissue Homogenization: Dissect the hippocampus from a 5xFAD mouse on ice and immediately homogenize in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.[6][7]
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8]
-
SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against UBE2N (diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP (Horseradish Peroxidase)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.
UBE2O (Ubiquitin-Conjugating Enzyme E2 O)
UBE2O is a large, atypical E2/E3 hybrid enzyme that can directly ubiquitinate substrates. Its role in neurodegeneration is beginning to be elucidated, with studies pointing towards a neuroprotective function.
Role in Alzheimer's Disease Models
Research indicates that UBE2O expression is significantly reduced in the cortex and hippocampus of AD mouse models.[10][11] This reduction is associated with increased neuronal death.[10] UBE2O has been shown to target the amyloid-β precursor protein (AβPP) for degradation, suggesting that its downregulation in AD could contribute to increased Aβ production.[12]
Quantitative Data
| Model System | Condition | Analyte | Change | Reference |
| AD Mice (Cortex & Hippocampus) | - | UBE2O Protein Levels | Significantly Reduced | [10][11] |
| SH-SY5Y cells | Overexpression of AβPPswe | UBE2O Protein Levels | Reduced | [11] |
| SH-SY5Y cells (AβPPswe) | UBE2O Overexpression | Neuronal Death | Rescued | [10] |
Signaling Pathway
UBE2O appears to play a protective role in AD by promoting the degradation of AβPP, thereby reducing the generation of amyloid-beta peptides.
Experimental Protocols
-
Tissue Preparation: Perfuse the mouse with 4% paraformaldehyde (PFA) in PBS (Phosphate-Buffered Saline). Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose. Section the brain into 30-40 µm thick slices using a cryostat.[3]
-
Antigen Retrieval (if necessary): For some antibodies, it may be necessary to perform antigen retrieval by heating the sections in a citrate-based buffer.
-
Permeabilization and Blocking: Wash the sections in PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10-15 minutes. Block non-specific binding with a solution containing 5% normal goat serum and 0.1% Triton X-100 in PBS for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against UBE2O (diluted in blocking buffer) overnight at 4°C.[13]
-
Washing: Wash the sections three times for 10 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.[13]
-
Counterstaining: Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Mounting: Mount the sections onto glass slides with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a confocal or fluorescence microscope.
Ube2h (Ubiquitin-Conjugating Enzyme E2 H)
Ube2h is another member of the E2 enzyme family whose dysregulation has been linked to Alzheimer's disease, primarily through studies analyzing patient samples.
Role in Alzheimer's Disease Models
Studies have identified a significant increase in Ube2h mRNA transcription in the blood of Alzheimer's disease patients.[14][15] This suggests that Ube2h could serve as a potential peripheral biomarker for the disease. The functional role of Ube2h in the brain in the context of AD is still under investigation, but it is known to be involved in the ubiquitin-proteasome system.[14]
Quantitative Data
| Sample Type | Condition | Analyte | Change | Reference |
| Human Blood (PBMCs) | Severe AD | Ube2h mRNA | Elevated (fold change data in referenced study) | [14] |
| 5xFAD Mouse Blood | - | Ube2h mRNA | Increased | [14] |
Experimental Workflow
The investigation of Ube2h as a potential AD biomarker typically involves the collection of blood samples from patients and controls, followed by RNA extraction and quantitative analysis of Ube2h mRNA levels.
Experimental Protocols
-
Blood Collection and PBMC Isolation: Collect whole blood in EDTA tubes. Isolate peripheral blood mononuclear cells (PBMCs) using a density gradient centrifugation method (e.g., with Ficoll-Paque).
-
RNA Extraction: Extract total RNA from the isolated PBMCs using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for Ube2h. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[16]
-
Data Analysis: Calculate the relative expression of Ube2h mRNA using the ΔΔCt method.
E2-25K/Hip-2 (Ubiquitin-Conjugating Enzyme E2 K)
E2-25K, also known as Hip-2, has been identified as a crucial mediator of amyloid-beta neurotoxicity.
Role in Alzheimer's Disease Models
The expression of E2-25K/Hip-2 is upregulated in neurons exposed to Aβ.[17] This E2 enzyme has been shown to inhibit proteasome activity, leading to the accumulation of toxic proteins.[17][18] Functionally, E2-25K/Hip-2 acts upstream of the pro-apoptotic ASK1-JNK signaling pathway.[17] It also plays a role in endoplasmic reticulum (ER) stress-mediated neurotoxicity by regulating caspase-12.[19]
Quantitative Data
| Model System | Intervention | Analyte | Effect | Reference |
| Neuronal Cultures | Aβ(1-42) Treatment | E2-25K/Hip-2 Expression | Upregulated | [17] |
| Cell-free assay | Aβ oligomers | Proteasome Activity | Decreased in a concentration-dependent manner | [20] |
| B103 cells | E2-25K/Hip-2 Overexpression | Proteasome Activity | Inhibited | [18] |
Signaling Pathway
E2-25K/Hip-2 contributes to Aβ-induced neurotoxicity through a dual mechanism: inhibition of the proteasome and activation of the ASK1-JNK apoptotic pathway.
Experimental Protocols
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, with 2 mM ATP).[12] Keep the lysate on ice.
-
Centrifugation: Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[21]
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add a specific amount of cell lysate (e.g., 20-50 µg) to a reaction buffer containing a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[21]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[22]
-
Data Analysis: Normalize the fluorescence signal to the protein concentration to determine the specific proteasome activity. Include a proteasome inhibitor (e.g., MG132) control to confirm that the measured activity is proteasome-specific.
UBE2A (Ubiquitin-Conjugating Enzyme E2 A)
UBE2A deficiency has been genetically linked to intellectual disability and is now emerging as a factor in Alzheimer's disease.
Role in Alzheimer's Disease Models
UBE2A is downregulated in the brains of individuals with sporadic Alzheimer's disease.[1][23] This downregulation is linked to a deficit in a circular RNA, ciRS-7, which normally acts as a "sponge" for microRNA-7 (miRNA-7).[1] When ciRS-7 is deficient, the levels of free miRNA-7 increase, leading to the suppression of its target, UBE2A.[1] Since UBE2A is involved in the clearance of amyloid peptides, its deficiency contributes to the accumulation of Aβ and senile plaque formation.[24]
Quantitative Data
| Sample Type | Condition | Analyte | Change | Reference |
| AD Brain (Brodmann A22) | - | UBE2A Protein | Downregulated to ~0.36-fold of controls | [23] |
| AD Brain (Hippocampal CA1) | - | UBE2A Protein | Downregulated to ~0.27-fold of controls | [23] |
| AD Brain | - | ciRS-7 Levels | Deficient | [1] |
| AD Brain | - | miRNA-7 Levels | Increased | [1] |
Signaling Pathway
The ciRS-7/miRNA-7/UBE2A axis represents a novel regulatory pathway in Alzheimer's disease, where the dysregulation of a circular RNA leads to reduced levels of a key E2 enzyme, impairing amyloid clearance.
Experimental Protocols
-
Tissue Procurement and RNA/Protein Extraction: Obtain post-mortem human brain tissue from AD patients and age-matched controls. Simultaneously extract total RNA (including small RNAs) and protein from the tissue samples using a suitable method (e.g., TRIzol reagent).[23]
-
RNA Analysis:
-
miRNA and circRNA Quantification: Use RT-qPCR with specific primers for mature miRNA-7 and for the back-spliced junction of ciRS-7. Normalize to appropriate small RNA controls (e.g., U6 snRNA).[23]
-
RNase R Treatment: To confirm the circular nature of ciRS-7, treat a portion of the RNA sample with RNase R, which degrades linear RNAs but not circular RNAs, before performing RT-qPCR.
-
-
Protein Analysis:
-
Western Blotting: Perform Western blotting for UBE2A protein as described in section 1.4.1, using a primary antibody specific for UBE2A. Normalize to a loading control.[23]
-
Conclusion
The E2 ubiquitin-conjugating enzymes are emerging as critical regulators of key pathological processes in Alzheimer's disease. The studies highlighted in this guide demonstrate that different E2 enzymes can have distinct and sometimes opposing roles, from the detrimental effects of elevated UBE2N to the protective functions of UBE2O and UBE2A. The dysregulation of these enzymes in AD models underscores the complexity of the ubiquitin-proteasome system's involvement in neurodegeneration. Further research into the specific substrates and signaling pathways of these E2 enzymes will be crucial for the development of targeted therapeutics aimed at restoring protein homeostasis in the Alzheimer's brain. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to unraveling the intricate roles of E2 enzymes in Alzheimer's disease and translating these findings into novel therapeutic strategies.
References
- 1. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suppressing UBE2N ameliorates Alzheimer's disease pathology through the clearance of amyloid beta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 7. genes2cognition.org [genes2cognition.org]
- 8. Other Protocols [sites.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Age-Associated UBE2O Reduction Promotes Neuronal Death in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]
- 14. Predictive Potential of Circulating Ube2h mRNA as an E2 Ubiquitin-Conjugating Enzyme for Diagnosis or Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Predictive Potential of Circulating Ube2h mRNA as an E2 Ubiquitin-Conjugating Enzyme for Diagnosis or Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of brain reference genes for RT-qPCR studies in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Essential role of E2-25K/Hip-2 in mediating amyloid-beta neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. E2-25K/Hip-2 regulates caspase-12 in ER stress–mediated Aβ neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Aβ inhibits the proteasome and enhances amyloid and tau accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteasome Assay in Cell Lysates [bio-protocol.org]
- 23. Deficiency in the Ubiquitin Conjugating Enzyme UBE2A in Alzheimer’s Disease (AD) is Linked to Deficits in a Natural Circular miRNA-7 Sponge (circRNA; ciRS-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proteasome Assay in Cell Lysates [en.bio-protocol.org]
E2-CDS and Estrogen Receptor Modulation in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol (B170435) (E2), the primary female sex hormone, exerts significant neuroprotective effects, making it a promising therapeutic agent for a range of neurological disorders. However, its peripheral hormonal effects limit its clinical utility. The Estradiol-Chemical Delivery System (E2-CDS) represents a novel, brain-targeted approach designed to deliver estradiol across the blood-brain barrier and achieve sustained neural concentrations while minimizing systemic exposure. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its modulation of estrogen receptors in the brain. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of key signaling pathways and experimental workflows.
Introduction to this compound: A Brain-Targeted Estradiol Prodrug
The this compound is a prodrug strategy engineered to enhance the delivery of 17β-estradiol (E2) to the central nervous system (CNS). The core of this system is a dihydropyridine (B1217469) ⇌ pyridinium (B92312) salt carrier attached to the E2 molecule.[1] This lipophilic carrier facilitates the passage of the this compound complex across the blood-brain barrier. Once in the brain, the dihydropyridine moiety is oxidized to its quaternary pyridinium salt form (E2-Q+).[1] This charged molecule is then "locked" within the brain due to its reduced ability to diffuse back into the systemic circulation, leading to sustained high concentrations of the active compound in neural tissue.[1] Subsequent enzymatic cleavage slowly releases active E2, allowing for prolonged local effects.
Estrogen Receptor Modulation in the Brain
Estradiol's effects in the brain are primarily mediated through two classical nuclear estrogen receptors, ERα and ERβ, and a G-protein coupled estrogen receptor, GPER.[2] These receptors are widely distributed throughout the brain, including in the hippocampus, hypothalamus, amygdala, and cortex.[2][3]
-
Genomic Signaling: The classical mechanism of estrogen action involves the binding of E2 to ERα or ERβ in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes.[4] Genes regulated by estrogen that contribute to neuroprotection include the anti-apoptotic gene bcl-2.[4][5]
-
Non-Genomic Signaling: E2 can also initiate rapid, non-transcriptional signaling events through membrane-associated estrogen receptors.[3] These rapid actions involve the activation of various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for promoting cell survival and plasticity.[3][4]
Quantitative Data on Estrogen Receptor Binding and Neuroprotection
The following tables summarize key quantitative data related to the binding affinities of various estrogens to their receptors and the neuroprotective effects observed in preclinical studies.
Table 1: Relative Binding Affinities (RBA) of Estrogenic Compounds to ERα and ERβ
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | RBA Ratio (ERβ/ERα) |
| 17β-Estradiol (E2) | 100 | 100 | 1.00 |
| Diethylstilbestrol (DES) | 237 ± 28 | 170 ± 19 | 0.72 |
| Ethinyl Estradiol (EE2) | 185 ± 21 | 148 ± 17 | 0.80 |
| Estrone (E1) | 12.8 ± 2.6 | 17.6 ± 3.5 | 1.38 |
| Estriol (E3) | 14.5 ± 2.9 | 21.8 ± 4.4 | 1.50 |
| 4-Hydroxytamoxifen | 150 ± 18 | 135 ± 16 | 0.90 |
Data compiled from Blair et al. (2000) and Choi et al. (2017).[6][7] RBA is calculated relative to 17β-Estradiol (set to 100%). A ratio greater than 1 indicates a higher affinity for ERβ.
Table 2: Dose-Dependent Neuroprotective Effects of 17β-Estradiol (E2) in Experimental Models
| Experimental Model | E2 Dose | Outcome Measure | Result |
| Cardiac Arrest/Cardiopulmonary Resuscitation (Mouse) | 0.5 µg | Neuronal Injury in Caudoputamen | 34 ± 11% injury (vs. 68 ± 5% in vehicle) |
| Spinal Contusion Injury (Mouse) | Poly(pro-E2) film implant | Neuronal Density | ~20% increase compared to control |
| Middle Cerebral Artery Occlusion (MCAO) (Rat) | 24-hour pretreatment | Infarct Volume | Significantly reduced compared to vehicle |
Data compiled from Weis et al. (2005), Ghosh et al. (2014), and Simpkins et al. (1997b).[8][9][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound and estrogen receptor modulation in the brain.
In Vivo Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
This protocol is widely used to assess the neuroprotective effects of compounds in a model of stroke.
-
Animal Preparation: Adult female Sprague-Dawley rats are ovariectomized to deplete endogenous estrogens. Animals are allowed to recover for at least two weeks.
-
Drug Administration: this compound or vehicle is administered intravenously at the desired dose and time point relative to the ischemic insult (e.g., 24 hours prior to MCAO).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it until it occludes the origin of the middle cerebral artery (MCA).
-
After the desired period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
-
Outcome Assessment:
-
After a set reperfusion period (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brain and section it coronally.
-
Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Assessment of Estrogen Receptor Dependence
This protocol helps to determine if the observed neuroprotective effects are mediated through classical estrogen receptors.
-
Cell Culture Model: Utilize a neuronal cell line (e.g., HT-22 murine hippocampal cells) or primary cortical neurons.
-
Experimental Groups:
-
Vehicle control
-
Neurotoxic insult (e.g., glutamate (B1630785) or hydrogen peroxide)
-
This compound + neurotoxic insult
-
This compound + ER antagonist (e.g., ICI 182,780) + neurotoxic insult
-
ER antagonist alone + neurotoxic insult
-
-
Procedure:
-
Pre-treat the cells with the ER antagonist for a specified time (e.g., 30 minutes) before adding this compound.
-
After a further incubation period, expose the cells to the neurotoxic agent.
-
After the insult period, assess cell viability using a standard assay (e.g., MTT assay or LDH release assay).
-
-
Interpretation: If the neuroprotective effect of this compound is blocked by the ER antagonist, it suggests that the effect is mediated through classical estrogen receptors.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental processes.
This compound Mechanism of Action
Caption: Mechanism of this compound brain delivery and action.
Estrogen Receptor Signaling Pathways in Neuroprotection
Caption: Genomic and non-genomic estrogen signaling pathways.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for in vivo assessment of neuroprotection.
Conclusion
The this compound technology presents a promising strategy to harness the neuroprotective benefits of estradiol while mitigating its peripheral side effects. By achieving targeted and sustained delivery to the brain, this compound has the potential to be a valuable therapeutic approach for a variety of neurodegenerative and ischemic conditions. Understanding the intricate interplay between genomic and non-genomic signaling pathways modulated by estrogen is paramount for the continued development and optimization of this and other brain-targeted hormone therapies. The experimental protocols and data presented herein provide a foundational guide for researchers and drug development professionals working in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Neurotrophic and Neuroprotective Actions of Estrogen: Basic Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-dependent neuroprotection by 17beta-estradiol after cardiac arrest and cardiopulmonary resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute Dose-Dependent Neuroprotective Effects of Poly(pro-17β-estradiol) in a Mouse Model of Spinal Contusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection with Non-Feminizing Estrogen Analogues: An Overlooked Possible Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies on Estradiol 17-Dihydrotrigonelline: A Technical Guide to a Brain-Selective Delivery System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estradiol (B170435) 17-Dihydrotrigonelline (E2-CDS) represents a pioneering approach in drug delivery, engineered to selectively transport estradiol to the central nervous system (CNS). This technical guide synthesizes the available preclinical data on this innovative chemical delivery system (CDS). The core of the this compound technology lies in its redox-based carrier system, which facilitates passage across the blood-brain barrier and subsequent "locking" of the therapeutic agent within the brain. This targeted mechanism aims to harness the neuroprotective and other beneficial CNS effects of estradiol while mitigating its peripheral, often undesirable, hormonal activities. This document provides a comprehensive overview of the mechanism of action, available preclinical data, and the broader context of brain-selective estradiol delivery systems.
Introduction: The Rationale for Brain-Selective Estradiol Delivery
17β-estradiol (E2), the primary female sex hormone, exerts a wide range of effects on the central nervous system. Beyond its role in reproductive functions, estradiol is implicated in neuroprotection, cognitive function, and mood regulation. However, its therapeutic application for neurological and psychiatric conditions is often hampered by its potent hormonal effects on peripheral tissues, which can increase the risk of certain cancers and other adverse events.[1] This has driven the development of strategies to deliver estradiol selectively to the brain, thereby maximizing its therapeutic potential within the CNS while minimizing systemic exposure. One such strategy is the use of chemical delivery systems, with Estradiol 17-Dihydrotrigonelline being a key example.
Estradiol 17-Dihydrotrigonelline (this compound): Mechanism of Action
Estradiol 17-Dihydrotrigonelline is a prodrug that links estradiol to a dihydropyridine (B1217469) carrier. This molecular construct is designed to be lipophilic, allowing it to readily cross the blood-brain barrier. Once inside the brain, the dihydropyridine carrier undergoes oxidation to its pyridinium (B92312) salt form. This transformation imparts a positive charge to the molecule, effectively "locking" the estradiol-carrier complex (E2-Q+) within the brain due to its increased polarity and inability to diffuse back into the systemic circulation. Subsequently, enzymatic cleavage of the ester linkage releases estradiol, allowing it to exert its effects on neural tissues. This redox-based approach is intended to achieve sustained and targeted delivery of estradiol to the CNS.[2][3]
References
The Neurotrophic and Neuroprotective Effects of Estradiol-Cyclodextrin Complex (E2-CDS) on Neuronal Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of Estradiol-Cyclodextrin Complex (E2-CDS) on neuronal cell cultures. It provides a comprehensive overview of the neuroprotective and neurotrophic properties of this complex, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The encapsulation of 17β-estradiol (E2) within a cyclodextrin (B1172386) molecule enhances its aqueous solubility and bioavailability, making it a valuable tool for in vitro studies and a potential therapeutic strategy for neurodegenerative diseases.
Quantitative Data on the Effects of this compound
The neuroprotective effects of this compound have been quantified in various neuronal cell culture models. The following tables summarize key findings on cell viability and the expression of apoptosis-related proteins.
Neuroprotective Effects of this compound Against Induced Neuronal Cell Death
The Lactate Dehydrogenase (LDH) assay is a common method to assess cell death by measuring the release of LDH from damaged cells into the culture medium.
Table 1: Effect of Cyclodextrin-Encapsulated 17β-Estradiol on LDH Release in Primary Neuronal Cultures
| Neuronal Cell Type | Insult | This compound Concentration (µM) | Pre-treatment Time | Outcome (Change in LDH Release) |
| Hippocampal Neurons | Ethylcholine Aziridinium (AF64A) | 0.1 | 20 hours | Significant reduction [1] |
| Hippocampal Neurons | Ethylcholine Aziridinium (AF64A) | 1.0 | 20 hours | No significant effect[1] |
| Septal Neurons | Ethylcholine Aziridinium (AF64A) | 0.1 | 20 hours | Significant reduction [1] |
| Cortical Neurons | Ethylcholine Aziridinium (AF64A) | 0.1, 1.0 | 20 hours | No protection observed[1] |
| Cortical Neurons | Glutamate | 0.5 - 1.0 | 1 hour | Significant reduction |
| Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 0.5 | 1 hour | Significant reduction |
Data synthesized from "Differential Mechanisms of Neuroprotection by 17 β-Estradiol in Apoptotic versus Necrotic Neurodegeneration".[1]
Modulation of Apoptosis-Related Proteins
E2 is known to modulate the expression of proteins involved in the apoptotic cascade, such as the Bcl-2 family.
Table 2: Effect of Cyclodextrin-Encapsulated 17β-Estradiol on Bcl-2 Protein Expression
| Neuronal Cell Type | This compound Concentration (nM) | Treatment Duration | Outcome (Change in Bcl-2 Levels) |
| Hippocampal Cultures | 30, 100 | 24 and 48 hours | Increased expression |
| Cortical Cultures | 30, 100 | 24 and 48 hours | No significant change |
Data synthesized from "Differential Mechanisms of Neuroprotection by 17 β-Estradiol in Apoptotic versus Necrotic Neurodegeneration".
Key Signaling Pathways Activated by Estradiol
Estradiol exerts its neuroprotective and neurotrophic effects through the activation of several intracellular signaling cascades. While direct comparative studies on the signaling of this compound versus free E2 are limited, the complex is expected to activate the same canonical pathways, potentially with greater efficacy due to improved bioavailability.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. E2 has been shown to rapidly activate this pathway in neurons, contributing to its neuroprotective effects.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is another critical signaling route that promotes cell survival and inhibits apoptosis. E2-mediated activation of this pathway is a key mechanism for its neuroprotective actions.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on neuronal cell cultures.
Preparation of E2-Cyclodextrin Complex for Cell Culture
Objective: To prepare a sterile, aqueous solution of E2 complexed with cyclodextrin for administration to neuronal cultures.
Materials:
-
17β-estradiol (cyclodextrin-encapsulated)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Dissolve the cyclodextrin-encapsulated 17β-estradiol powder in sterile PBS to create a stock solution. The concentration of the stock solution should be determined based on the desired final concentrations for the experiment.[1]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Dilute the sterile stock solution with the appropriate cell culture medium to achieve the desired final concentrations (e.g., 30 nM to 10 µM) for treating the neuronal cells.[1]
Primary Neuronal Cell Culture and Treatment
Objective: To establish and maintain primary neuronal cultures for subsequent treatment with this compound.
Materials:
-
Embryonic rat brain tissue (e.g., hippocampus, cortex)
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme for dissociation (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
Procedure:
-
Dissect the desired brain region from embryonic rat pups (E18-E19) in ice-cold dissection medium.
-
Mince the tissue and enzymatically digest it according to the chosen protocol (e.g., papain at 37°C for 20-30 minutes).
-
Gently triturate the digested tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels in plating medium.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After an initial period of attachment (e.g., 24 hours), perform a partial media change to remove debris.
-
For this compound treatment, add the diluted complex to the culture medium at the desired final concentrations and for the specified duration (e.g., 1-hour or 20-hour pre-treatment before insult).[1]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell death in neuronal cultures following an insult and treatment with this compound.[1]
Materials:
-
LDH assay kit (commercially available)
-
Culture plate reader
Procedure:
-
After the treatment period, collect the cell culture supernatant from each well.
-
If the assay kit requires cell lysis for a maximum LDH release control, add the provided lysis buffer to the control wells and incubate as per the manufacturer's instructions.
-
Transfer the collected supernatant to a new assay plate.
-
Add the LDH assay reaction mixture (containing substrate and cofactor) to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the low and high controls.
Western Blotting for Synaptic and Apoptotic Proteins
Objective: To quantify the expression levels of specific proteins (e.g., Synaptophysin, PSD-95, Bcl-2, Caspase-3) in neuronal lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash the cultured neurons with ice-cold PBS and lyse the cells in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Neurite Outgrowth Assay
Objective: To quantify changes in neurite length and complexity in response to this compound treatment.
Materials:
-
Primary neuronal cultures on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
Antifade mounting medium with DAPI
-
Fluorescence microscope with image analysis software
Procedure:
-
Fix the treated neuronal cultures with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding sites.
-
Incubate with the primary antibody, followed by the fluorescent secondary antibody.
-
Mount the coverslips onto microscope slides with mounting medium containing DAPI to stain the nuclei.
-
Acquire images of the neurons using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of neurites.
-
Quantify parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.
Conclusion
The complexation of 17β-estradiol with cyclodextrin provides a valuable tool for studying the effects of this potent neuroactive steroid in neuronal cell cultures. The available data strongly suggest that this compound offers significant neuroprotection against various insults, likely through the activation of the MAPK/ERK and PI3K/Akt signaling pathways. While further quantitative studies are needed to fully elucidate its effects on neurite outgrowth and synaptic protein expression, the methodologies outlined in this guide provide a robust framework for such investigations. For researchers in neuropharmacology and drug development, this compound represents a promising avenue for exploring novel therapeutic strategies for a range of neurodegenerative disorders.
References
The Dihydropyridine-Pyridinium Salt Carrier: A Technical Guide to Brain-Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic agents to the central nervous system (CNS) is a formidable challenge in drug development, primarily due to the highly selective nature of the blood-brain barrier (BBB). The dihydropyridine-pyridinium salt carrier system represents a sophisticated chemical delivery strategy designed to overcome this obstacle. This redox-based approach leverages a reversible chemical modification to facilitate the transport of drugs across the BBB and ensure their accumulation and sustained release within the brain. This in-depth technical guide elucidates the core principles of this carrier system, providing a comprehensive overview of its mechanism, synthesis, and evaluation for researchers and professionals in the field.
Core Principle: The Redox "Lock-In" Mechanism
The ingenuity of the dihydropyridine-pyridinium salt carrier lies in its ability to exist in two distinct chemical forms with drastically different physicochemical properties. The core of the system is a dihydropyridine (B1217469) moiety, a lipophilic (fat-soluble) structure that can be chemically linked to a desired drug molecule. This lipophilicity allows the drug-carrier conjugate to readily diffuse across the lipid-rich membranes of the BBB.
Once inside the CNS, the dihydropyridine carrier undergoes enzymatic oxidation, converting it into a hydrophilic (water-soluble) pyridinium (B92312) salt.[1][2] This charged, polar form of the carrier is significantly less able to permeate back across the BBB, effectively "locking" the drug-carrier conjugate within the brain.[2] Subsequently, enzymatic cleavage of the linker between the carrier and the drug releases the active therapeutic agent in a sustained manner at the target site. This targeted release minimizes systemic exposure and potential side effects.[2]
Synthesis of the Drug-Carrier Conjugate
The synthesis of a dihydropyridine-drug conjugate is a multi-step process that involves the preparation of the pyridinium salt precursor, its reduction to the dihydropyridine carrier, and the subsequent attachment of the drug molecule.
General Synthetic Scheme
A common route for synthesizing the dihydropyridine carrier involves the Hantzsch dihydropyridine synthesis, which is a one-pot condensation reaction of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt.[3][4] Alternatively, a pre-formed pyridinium salt can be reduced to the corresponding 1,4-dihydropyridine (B1200194). A widely used and effective reducing agent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄).
The drug molecule is typically conjugated to the dihydropyridine carrier via a linker that can be cleaved enzymatically within the brain. Ester or amide linkages are commonly employed for this purpose.
Quantitative Analysis of Brain Delivery and Efficacy
The effectiveness of the dihydropyridine-pyridinium salt carrier system is assessed through rigorous in vitro and in vivo studies. Key parameters evaluated include the rate of oxidation of the dihydropyridine carrier, the brain and plasma concentrations of the conjugate and the released drug, and the overall therapeutic efficacy.
| Drug Conjugate Example | Animal Model | Peak Brain Concentration of Pyridinium Salt | Time to Peak | Half-life in Brain | Reference |
| Phenethylamine-Dihydropyridine | Rat | - | ~80 min | - | [2] |
| Dideoxynucleoside-Dihydropyridine | Mouse | - | 3 h | 25 h | [5] |
Note: Comprehensive quantitative data is often specific to the drug and carrier combination and requires access to full-text articles. The table above provides illustrative examples.
Experimental Protocols: A General Framework
While specific protocols vary depending on the drug and carrier, the following outlines a general framework for the key experimental procedures involved in the development and evaluation of a dihydropyridine-based drug delivery system.
Synthesis of a Dihydropyridine-Drug Conjugate
Objective: To synthesize a lipophilic dihydropyridine carrier linked to a therapeutic drug.
General Procedure:
-
Synthesis of the Pyridinium Salt Precursor: This often involves the quaternization of a pyridine (B92270) derivative. For example, a nicotinic acid derivative can be reacted with an alkyl halide (e.g., methyl iodide) to form the N-alkylpyridinium salt.
-
Reduction to the Dihydropyridine Carrier: The pyridinium salt is dissolved in a suitable solvent system (e.g., a biphasic mixture of water and an organic solvent like ethyl acetate). An aqueous solution of a reducing agent, typically sodium dithionite, is added, and the reaction is stirred until completion. The organic layer containing the dihydropyridine product is then separated, dried, and the solvent is evaporated.
-
Drug Conjugation: The drug molecule, containing a suitable functional group (e.g., a hydroxyl or amine group), is reacted with an activated form of the dihydropyridine carrier (e.g., an acid chloride derivative) in the presence of a coupling agent to form an ester or amide bond.
-
Purification and Characterization: The final conjugate is purified using techniques such as column chromatography or recrystallization. Its identity and purity are confirmed by analytical methods like NMR spectroscopy, mass spectrometry, and HPLC.
In Vitro Oxidation Studies
Objective: To assess the rate of conversion of the lipophilic dihydropyridine conjugate to its hydrophilic pyridinium form in a biologically relevant environment.
General Procedure:
-
Preparation of Brain Homogenate: Brain tissue from a suitable animal model (e.g., rat or mouse) is homogenized in a buffer solution.
-
Incubation: A known concentration of the dihydropyridine-drug conjugate is added to the brain homogenate and incubated at 37°C.
-
Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched (e.g., by adding a strong acid). The concentrations of the remaining dihydropyridine conjugate and the formed pyridinium salt are quantified using HPLC.
-
Data Analysis: The rate of oxidation is determined by plotting the concentration of the pyridinium salt versus time and fitting the data to an appropriate kinetic model.
In Vivo Pharmacokinetic Studies
Objective: To determine the distribution and concentration of the drug-carrier conjugate and the released drug in the brain and plasma over time.
General Procedure:
-
Animal Dosing: The dihydropyridine-drug conjugate is administered to laboratory animals (e.g., rats or mice), typically via intravenous injection.
-
Sample Collection: At predetermined time points, blood samples are collected, and brain tissue is harvested.
-
Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.
-
Extraction and Analysis: The drug and carrier molecules are extracted from the plasma and brain homogenates using a suitable organic solvent. The concentrations are then quantified by a validated analytical method, most commonly HPLC coupled with a suitable detector (e.g., UV or mass spectrometry).
-
Pharmacokinetic Analysis: The brain and plasma concentration-time data are used to calculate key pharmacokinetic parameters, such as the area under the curve (AUC), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2). The brain-to-plasma concentration ratio is a critical indicator of the carrier's efficiency in delivering the drug to the CNS.
Future Directions and Considerations
The dihydropyridine-pyridinium salt carrier system is a powerful platform for CNS drug delivery. Future research in this area is likely to focus on:
-
Optimizing the Carrier Structure: Fine-tuning the lipophilicity and oxidation rate of the dihydropyridine moiety to enhance brain uptake and control the rate of "lock-in."
-
Developing Novel Linkers: Designing linkers that are selectively cleaved by specific enzymes within the CNS to achieve more precise drug release.
-
Expanding the Scope of Drugs: Applying this delivery system to a wider range of therapeutic agents, including biologics.
-
Investigating the Enzymology: Gaining a deeper understanding of the specific enzymes responsible for the in vivo oxidation of the dihydropyridine carrier to inform rational design.
References
- 1. Targeting drugs to the brain by redox chemical delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved delivery through biological membranes. 11. A redox chemical drug-delivery system and its use for brain-specific delivery of phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopic, DFT, and molecular docking studies on 1,4-dihydropyridine derivative compounds: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to E2-CDS for Studying Central Estrogenic Effects
Introduction: The Challenge of Central Estrogen Delivery
17β-estradiol (E2), the most potent endogenous estrogen, exerts a wide range of beneficial effects on the central nervous system (CNS), including neuroprotection, mood regulation, and cognitive enhancement.[1][2][3] However, studying these central effects is complicated by the systemic actions of E2 when administered peripherally, which can lead to undesirable hormonal side effects.[4][5] The primary obstacle to targeted brain delivery is the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of many molecules from the bloodstream into the brain.[4][6]
To overcome this challenge, the Estradiol-Chemical Delivery System (this compound), also known as Estradiol (B170435) 17-Dihydrotrigonelline, was developed.[7] this compound is a unique prodrug approach designed for brain-selective and sustained delivery of estradiol.[4][7] This system utilizes a redox-based targetor moiety that facilitates passage across the BBB and subsequent "locking" of the active compound within the CNS, thereby minimizing peripheral exposure and maximizing central effects.[4]
Core Mechanism of this compound: Brain-Targeted Delivery and Retention
The this compound mechanism is founded on a dihydropyridine (B1217469) ↔ pyridinium (B92312) salt redox system. The process can be broken down into four key steps:
-
Administration & Distribution: The lipophilic this compound molecule is administered systemically, typically via intravenous injection.[4] Its lipid-soluble nature allows it to readily distribute throughout the body and, crucially, to penetrate the blood-brain barrier.
-
CNS Entry: this compound diffuses across the BBB into the brain parenchyma.
-
Oxidation and Trapping: Within the brain, the dihydropyridine carrier moiety of this compound is enzymatically oxidized into its corresponding quaternary pyridinium salt, E2-Q+.[4] This conversion dramatically increases the polarity of the molecule, transforming it into a hydrophilic intermediate. This charged, water-soluble form cannot easily diffuse back across the BBB, effectively "trapping" it within the CNS.[4]
-
Sustained Release: Once trapped, the E2-Q+ conjugate is slowly hydrolyzed by brain esterases, releasing active 17β-estradiol in a sustained manner. The released E2 can then interact with central estrogen receptors to exert its physiological effects. The charged carrier moiety is eventually eliminated.
This targeted approach allows for the sustained presence of an estradiol precursor in the brain, leading to localized and prolonged estrogenic activity while systemic levels of the active hormone remain low.[4]
Pharmacokinetics and Biodistribution
Studies in rats have demonstrated the brain-selective accumulation and sustained presence of the this compound metabolite following administration. A single intravenous injection of this compound results in the prolonged presence of the charged metabolite, E2-Q+, in various brain regions for extended periods, while plasma levels of estradiol remain low.[4]
Table 1: E2-Q+ Levels in Rat Brain Regions After Repeated this compound Administration
Effects of repeated administration of this compound (0.3 mg/kg, IV, once per day for 10 consecutive days) on E2-Q+ levels in different brain regions.
| Post-Treatment Day | Hypothalamus (pmol/g) | Striatum (pmol/g) | Cortex (pmol/g) |
| 1 | ~150 | ~125 | ~100 |
| 2 | ~175 | ~150 | ~125 |
| 5 | ~200 | ~175 | ~150 |
| 10 | ~250 | ~225 | ~200 |
| 15 | ~150 | ~125 | ~100 |
| 24 | ~50 | ~40 | ~30 |
(Data extrapolated from graphical representations in Sziraki et al., 2006, as presented in ResearchGate[4])
In stark contrast, administration of traditional estradiol benzoate (B1203000) did not result in detectable estradiol levels in the brain on the first and second post-treatment days, highlighting the superior brain-targeting efficiency of the CDS approach.[4]
Table 2: In Vitro Oxidation Half-Lives of a Dihydropyridine Carrier System
The rate of oxidation is crucial for the trapping mechanism. The half-lives of a similar redox carrier system in biological media indicate facile conversion.
| Biological Medium | Half-Life (minutes) |
| Rat Blood | 32.5 |
| Human Blood | 24.2 |
| Brain Homogenate | 19.4 |
(Data from a representative redox chemical delivery system study[4])
Experimental Protocols
Studying the central effects of this compound involves in vivo animal models, specific administration protocols, and subsequent tissue analysis.
Key Experimental Steps:
-
Animal Model: Ovariectomized female rodents (mice or rats) are commonly used. Ovariectomy removes the primary endogenous source of estradiol, creating a clean baseline to study the effects of the exogenous E2 delivered by the CDS.
-
Compound Preparation: this compound is often formulated with 2-hydroxypropyl-β-cyclodextrin to improve aqueous solubility and stability for intravenous administration.[4]
-
Administration:
-
Sample Collection:
-
Timeline: Tissues are collected at various time points post-injection, ranging from minutes to several weeks, to assess both acute and sustained effects.[4]
-
Tissues: Blood is collected for plasma analysis. The brain is harvested and dissected into specific regions of interest, such as the hypothalamus, striatum, and cortex.[4] Other peripheral tissues (e.g., uterus) may be collected to assess peripheral hormonal exposure.[4]
-
-
Analytical Methods:
-
Quantification: High-performance liquid chromatography (HPLC) or, more definitively, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is used to quantify the concentrations of this compound, its oxidized form E2-Q+, and released estradiol in plasma and brain homogenates.[4]
-
Behavioral Assays: To assess functional outcomes, various behavioral tests can be employed, such as forced swim tests to evaluate antidepressant-like effects.[4]
-
Molecular Assays: Standard molecular biology techniques (e.g., Western blot, qPCR) can be used on brain tissue to analyze the expression of estrogen receptors and downstream signaling proteins.
-
Central Estrogenic Signaling Pathways
Once released from the E2-Q+ conjugate in the brain, estradiol mediates its effects through two primary signaling pathways: genomic and non-genomic.
-
Genomic (Classical) Pathway: This is the slower, transcription-dependent pathway. E2 binds to nuclear estrogen receptors (ERα and ERβ), which are widely expressed in the brain.[5] This binding causes the receptor to dimerize and translocate to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA. This action recruits co-regulator proteins and initiates the transcription of target genes, leading to a change in protein synthesis and cellular function.[8]
-
Non-Genomic (Rapid) Pathway: This pathway involves rapid signaling cascades initiated by E2 binding to ERs located outside the nucleus, particularly those anchored to the cell membrane (membrane-initiated steroid signaling or MISS).[2][9] This can activate various kinase pathways, such as the extracellular signal-regulated kinase (ERK) pathway, leading to rapid changes in neuronal excitability and function, and can also indirectly influence gene expression.[2]
This compound, by providing a localized source of E2, allows for the targeted study of how these pathways contribute to neuroprotection, synaptic plasticity, and other central estrogenic effects.
Conclusion: A Precision Tool for Neuroscience
The this compound technology represents a significant advancement for investigating the role of estradiol in the central nervous system. By effectively bypassing the blood-brain barrier and ensuring brain-selective accumulation and sustained release of E2, it allows researchers to delineate the central effects of estrogen from its potent peripheral actions. This makes this compound an invaluable tool for:
-
Elucidating the molecular mechanisms of estrogen-mediated neuroprotection.
-
Developing novel therapeutic strategies for neurological and psychiatric disorders, such as postmenopausal cognitive decline, depression, and neurodegenerative diseases.
-
Studying the impact of estrogens on energy homeostasis and other hypothalamic functions.[10]
While the technology has shown great promise in preclinical models, further research is needed to fully translate its potential into clinical applications. Nonetheless, this compound provides a robust and precise platform for drug development professionals and scientists to explore the complex and vital role of estrogen in brain health and disease.
References
- 1. Dose-dependent neuroprotection by 17beta-estradiol after cardiac arrest and cardiopulmonary resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Skeletal Muscle Endogenous Estrogen Production Ameliorates the Metabolic Consequences of a High-Fat Diet in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological significance of prostaglandin E2 and D2 transport at the brain barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click synthesis of estradiol–cyclodextrin conjugates as cell compartment selective estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes and drug-in-cyclodextrin-in-liposomes formulations encapsulating 17β-estradiol: An innovative drug delivery system that prevents the activation of the membrane-initiated steroid signaling (MISS) of estrogen receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Integration of Hormonal and Central Signals and the Impacts of Endocrine Disrupting Compounds | National Agricultural Library [nal.usda.gov]
Methodological & Application
Application Notes and Protocols for E2-CDS Experimental Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Estradiol-Chemical Delivery System (E2-CDS) is a novel approach designed for brain-enhanced delivery of estradiol (B170435) (E2). This system utilizes a redox-based carrier, specifically an interconvertible dihydropyridine (B1217469) ⇌ pyridinium (B92312) salt carrier, to transport estradiol across the blood-brain barrier. Once in the brain, the carrier is oxidized to its pyridinium salt form (E2-Q+), which is a polar, charged molecule. This "locking-in" mechanism prevents it from readily crossing back out of the brain. Subsequently, the slow enzymatic cleavage of the estradiol molecule from the carrier results in a sustained release of the active hormone within the brain, while minimizing peripheral exposure and its associated side effects.[1][2][3] This targeted delivery system holds potential for various therapeutic applications, including the treatment of vasomotor hot flushes, neurodegenerative diseases, and certain types of cancer.[2]
Applications
The this compound protocol in rats is primarily utilized for preclinical studies investigating the long-term central effects of estradiol. Key research applications include:
-
Neuroprotection: Evaluating the neuroprotective effects of sustained brain estradiol levels in models of neurodegenerative diseases.
-
Hormone-Regulated Processes: Studying the impact of centrally-acting estradiol on body weight, food intake, and the secretion of pituitary hormones, independent of significant peripheral hormonal action.[1][3]
-
Behavioral Studies: Assessing the influence of targeted brain estradiol on behaviors such as conditioned place preference.[4]
-
Pharmacokinetics and Drug Distribution: Characterizing the tissue distribution, accumulation, and elimination of estradiol and its carrier molecule in the brain versus peripheral tissues.[2]
Key Experimental Protocols
Animal Model and Preparation
The most common animal model for this compound studies is the ovariectomized (OVX) female rat .[2][3][5] Ovariectomy removes the primary endogenous source of estradiol, allowing for the specific assessment of the effects of the exogenously administered this compound. Both Sprague-Dawley and Wistar strains have been used in these studies.
Protocol for Ovariectomy:
-
Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Surgical Preparation: Shave and disinfect the surgical area on the dorsal side, just caudal to the rib cage.
-
Incision: Make a small midline incision through the skin and then a small incision through the underlying muscle wall on one side of the spine to access the abdominal cavity.
-
Ovary Removal: Locate the ovary, which is typically embedded in a fat pad. Ligate the uterine horn and ovarian blood vessels and carefully excise the ovary.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and allow for a recovery period of at least one week before the commencement of the this compound treatment. This allows for the clearance of endogenous hormones.
This compound Administration Protocol
Materials:
-
This compound compound
-
Vehicle: 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HPCD) or dimethyl sulfoxide (B87167) (DMSO)[2][3]
-
Sterile saline
-
Syringes and needles for intravenous injection
Procedure:
-
Preparation of Dosing Solution: Dissolve the this compound in the chosen vehicle to achieve the desired concentration.
-
Route of Administration: The most common route for this compound administration in rats is a single intravenous (IV) injection .[2][3]
-
Dosage: Dosages in published studies have ranged from 0.01 mg/kg to 5.0 mg/kg.[2][3] The specific dose will depend on the experimental objectives.
-
Injection: Restrain the rat and administer the this compound solution via the tail vein.
Tissue Collection and Processing Protocol
Timeline: Tissue collection time points can vary from 24 hours to 28 days post-injection, depending on the study's focus on acute or long-term effects.[2]
Procedure:
-
Euthanasia: Euthanize the rats at the designated time points using an approved method, such as CO2 inhalation followed by cervical dislocation or decapitation.[6]
-
Blood Collection: Collect trunk blood or perform cardiac puncture for plasma separation. Centrifuge the blood and store the plasma at -80°C.
-
Brain Dissection: Rapidly excise the brain and dissect specific regions of interest (e.g., hypothalamus, cortex, striatum) on a cold plate.[7]
-
Peripheral Tissue Collection: Collect other tissues of interest, such as the uterus, liver, fat, and pituitary gland.[2][8]
-
Sample Storage: Immediately flash-freeze the tissue samples in liquid nitrogen or on dry ice and store them at -80°C until analysis.
Analytical Methods
Quantification of E2 and E2-Q+:
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of estradiol and its quaternary ammonium (B1175870) salt metabolite (E2-Q+).[9]
-
Radioimmunoassay (RIA): RIA has also been used to measure estradiol concentrations in tissue homogenates and plasma.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various this compound studies in rats.
Table 1: Dose-Dependent Tissue Distribution of E2-Q+ and E2 at 24 Hours Post-Injection
| This compound Dose (mg/kg, IV) | Brain E2-Q+ (ng/g) | Brain E2 (ng/g) | Plasma E2-Q+ (ng/mL) | Plasma E2 (pg/mL) |
| 0.01 | ~10 | ~1 | ~1 | ~50 |
| 0.1 | ~100 | ~10 | ~10 | ~200 |
| 1.0 | ~1000 | ~100 | ~100 | ~1000 |
Data are approximate values derived from graphical representations in the cited literature.[2]
Table 2: Time-Course of E2-Q+ and E2 in the Brain Following a Single IV Injection of this compound
| Time Post-Injection | Brain E2-Q+ Concentration | Brain E2 Concentration |
| 1 Day | Peak Levels | Elevated Levels |
| 7 Days | Sustained Levels | Sustained Levels |
| 14 Days | Gradual Decline | Gradual Decline |
| 21 Days | Detectable Levels | Near Baseline |
| 28 Days | Low to Undetectable | Baseline |
| Apparent Half-life | 8-9 days | 8-9 days |
This table reflects the slow clearance of E2-Q+ and E2 from the brain compared to rapid clearance from peripheral tissues.[2]
Table 3: Effects of Repeated this compound Administration (0.3 mg/kg/day for 10 days, IV)
| Brain Region | Peak E2-Q+ Level (ng/g) | Time to Peak |
| Hypothalamus | ~1500 | Day 10 |
| Striatum | ~1200 | Day 10 |
| Cortex | ~1000 | Day 10 |
This data demonstrates the accumulation of the E2-Q+ in the brain with repeated dosing.[7]
Table 4: Physiological Effects of this compound in Rats
| Treatment Group | Body Weight Change | Serum Testosterone | Serum Prolactin |
| This compound | Significant decrease by day 2, sustained to day 14 | Markedly suppressed by 24 hours | Doubled by 24 hours, continued to increase |
| Vehicle Control | No significant change | No significant change | No significant change |
These findings highlight the long-term physiological impact of centrally-released estradiol.[1]
Visualizations
Signaling Pathways of Estradiol in the Brain
Estradiol delivered to the brain via the this compound can activate a complex network of signaling pathways, primarily through its interaction with estrogen receptors (ERα and ERβ) and G protein-coupled estrogen receptor (GPER). These interactions can lead to both genomic (gene transcription regulation) and non-genomic (rapid intracellular signaling) effects that influence neuronal function, plasticity, and survival.[10][11][12]
References
- 1. Effects of a brain-enhanced chemical delivery system for estradiol on body weight and serum hormones in middle-aged male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose and time-course evaluation of a redox-based estradiol-chemical delivery system for the brain. I. Tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a brain-enhanced chemical delivery system for estradiol on body weight and food intake in intact and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration of estrogen to ovariectomized rats promotes conditioned place preference and produces moderate levels of estrogen in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urodynamic effects of estradiol (E2) in ovariectomized (ovx) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of E2-CDS in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intravenous (IV) administration of 17β-estradiol complexed with 2-hydroxypropyl-β-cyclodextrin (E2-CDS) in mice. This complex enhances the aqueous solubility of estradiol (B170435), making it suitable for parenteral administration.[1][2] The following sections detail the preparation of the complex, protocols for intravenous administration, and an overview of the associated signaling pathways.
Quantitative Data Summary
| Parameter | Value | Species/Model | Administration Route | Source |
| Dosage | 0.2 mg/kg | Young female mice | Intraperitoneal (i.p.) | [1] |
| Dosage | 36 µg/ml in drinking water | Ovariectomized female mice | Oral | |
| Physiological Serum E2 | 5-35 pg/mL | Mice | N/A | [3] |
| E2 Half-life (uncomplexed) | < 1 hour | C57BL/6 mice | Not specified | [4] |
| E2 Half-life (uncomplexed) | ~27 minutes | Postmenopausal women | Intravenous (IV) |
Note: Intravenous doses are often lower than those for other routes of administration due to 100% bioavailability. Pilot studies are recommended to determine the optimal IV dose of this compound for achieving desired physiological effects.
Experimental Protocols
Preparation of this compound Solution for Intravenous Administration
This protocol describes the preparation of a sterile this compound solution suitable for intravenous injection in mice. 2-hydroxypropyl-β-cyclodextrin is used to solubilize the poorly water-soluble 17β-estradiol.
Materials:
-
17β-estradiol (E2) powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine Required Concentrations: Decide on the final concentration of E2 required for injection (e.g., based on the desired dosage in mg/kg and the injection volume).
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in sterile physiological saline to create a stock solution. A 20% HP-β-CD solution has been used as a vehicle for E2.[5]
-
Complexation:
-
Add an excess amount of 17β-estradiol powder to the HP-β-CD solution in a sterile microcentrifuge tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Stir or agitate the solution for at least 24 hours at room temperature, protected from light, to ensure maximal complexation.[2]
-
-
Sterilization and Clarification:
-
After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved estradiol.
-
Carefully aspirate the supernatant containing the soluble this compound complex.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
-
Final Concentration Verification (Optional but Recommended): The actual concentration of E2 in the final solution can be determined using a suitable analytical method such as HPLC.
-
Storage: Store the sterile this compound solution at 4°C, protected from light.[2] For long-term storage, consult manufacturer's recommendations, though fresh preparation is often preferred.
Intravenous Administration via Tail Vein
This protocol outlines the standard procedure for administering the prepared this compound solution to a mouse via the lateral tail vein. This is a common and well-established method for intravenous injections in mice.[6][7][8]
Materials:
-
Prepared sterile this compound solution
-
Mouse restrainer
-
Heat source (e.g., heat lamp or warm water bath)
-
70% isopropyl alcohol wipes
-
Sterile insulin (B600854) syringes with a 27-30 gauge needle[6][7]
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume. The recommended maximum bolus injection volume is 5 ml/kg.[7] For a 25g mouse, this equates to 0.125 ml (125 µl). A maximum volume of 0.2 ml is also cited as acceptable.[6][9]
-
Place the mouse in a suitable restrainer to secure it and expose the tail.
-
-
Vasodilation:
-
To make the lateral tail veins more visible and accessible, induce vasodilation by warming the tail. This can be achieved by placing the tail under a heat lamp for a short period or immersing it in warm water (approximately 40°C) for 30-60 seconds.[8]
-
-
Injection Site Preparation:
-
Wipe the tail with a 70% isopropyl alcohol wipe to clean the injection site and improve visualization of the veins.
-
-
Injection:
-
Load the syringe with the calculated volume of this compound solution, ensuring no air bubbles are present.
-
Position the needle, with the bevel facing up, parallel to one of the lateral tail veins.
-
Insert the needle smoothly into the distal third of the vein. A successful insertion may be indicated by a small flash of blood in the needle hub.[6]
-
Inject the solution slowly and steadily.[6] There should be no resistance. If resistance is felt, or a subcutaneous bleb (a small blister) forms, the needle is not correctly positioned in the vein.[7]
-
If the first attempt is unsuccessful, withdraw the needle and make a subsequent attempt at a site more proximal (closer to the body) than the first.[10]
-
-
Post-Injection Care:
-
After injecting the full volume, carefully withdraw the needle.
-
Apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Experimental Workflow Diagram
Caption: Workflow for this compound preparation, IV administration, and analysis.
Estradiol Signaling Pathways
Estradiol exerts its physiological effects through multiple signaling pathways, which can be broadly categorized as genomic (classical) and non-genomic (rapid).
-
Genomic Signaling: This is the classical pathway where estradiol diffuses across the cell membrane and binds to nuclear estrogen receptors (ERα or ERβ). This ligand-receptor complex then translocates to the nucleus, binds to Estrogen Response Elements (EREs) on the DNA, and recruits co-activator or co-repressor proteins to regulate the transcription of target genes. This process typically occurs over hours to days.
-
Non-Genomic Signaling: Estradiol can also elicit rapid cellular responses (within seconds to minutes) by activating membrane-associated estrogen receptors (mERs). This initiates intracellular signaling cascades, often involving G-protein coupling and the activation of various kinases. These pathways can cross-talk with the genomic pathway. Key non-genomic pathways include:
-
PI3K/Akt Pathway: Activation of this pathway is involved in cell survival and proliferation. Chronic in vivo E2 administration has been shown to modulate this pathway in macrophages.
-
MAPK/ERK Pathway: This cascade is crucial for cell growth, differentiation, and regulation of gene expression.
-
Calcium (Ca²⁺) Mobilization and Protein Kinase C (PKC): Rapid increases in intracellular calcium and activation of PKC can trigger downstream cellular events.
-
The encapsulation of estradiol within a cyclodextrin (B1172386) complex may influence its interaction with cell membranes and receptors, potentially altering the balance between these signaling pathways.
Signaling Pathway Diagram
Caption: Genomic and non-genomic signaling pathways of estradiol.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on Cyclodextrins/Estrogens Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single dose of 17β-estradiol provides transient neuroprotection in female juvenile mice after cardiac-arrest and cardiopulmonary resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. depts.ttu.edu [depts.ttu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for In Vivo Studies of E2-CDS
For Researchers, Scientists, and Drug Development Professionals
Introduction
E2-CDS, or Estradiol-Chemical Delivery System, is a novel, brain-targeted prodrug of 17β-estradiol (E2). This system is designed to enhance the delivery of estradiol (B170435) to the central nervous system (CNS) while minimizing peripheral estrogenic effects. The this compound molecule is a lipophilic entity that readily crosses the blood-brain barrier. Within the brain, it is oxidized to its quaternary pyridinium (B92312) salt (E2-Q+), a charged molecule that is effectively "locked" in the CNS. Subsequently, slow enzymatic cleavage of the ester bond releases active 17β-estradiol over a sustained period. This targeted delivery mechanism holds significant promise for investigating the neuroprotective and other central effects of estradiol in various in vivo models.
These application notes provide recommended dosages, detailed experimental protocols, and an overview of the relevant signaling pathways for the use of this compound in preclinical in vivo research.
Data Presentation: Recommended In Vivo Dosages of this compound
The following table summarizes recommended dosages of this compound for in vivo studies based on available preclinical data. It is crucial to note that optimal dosage may vary depending on the specific animal model, age, sex, and experimental endpoint. Therefore, pilot studies are recommended to determine the most effective dose for your specific research question.
| Animal Model | Administration Route | Single Dose Range | Repeated Dose Regimen | Vehicle | Observed Effects |
| Rat (Sprague-Dawley, Long-Evans) | Intravenous (IV) | 0.01 - 5.0 mg/kg[1][2] | 0.3 mg/kg daily for 10 days[3] | Dimethyl Sulfoxide (DMSO)[2] | Sustained suppression of luteinizing hormone (LH), dose-dependent effects on body weight and food intake, sustained presence of E2-Q+ in the brain for over 24 days[2][3][4] |
| Mouse (CD-1, C57BL/6) | Intravenous (IV) | Estimated: 0.1 - 1.0 mg/kg | Not established | DMSO, or this compound incorporated into hydroxypropyl-β-cyclodextrin[3] | Antidepressant-like behavior in ovariectomized mice[3] |
Note: The recommended single dose for mice is an estimation based on doses found to be effective in rats and general principles of interspecies dose scaling. Researchers should perform dose-response studies to determine the optimal dose for their specific mouse model and experimental paradigm.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol describes the preparation of an this compound solution for intravenous injection.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the body weight of the animals, calculate the total mass of this compound needed.
-
Dissolve this compound in DMSO:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the powder completely. Vortex briefly to ensure complete dissolution. The concentration of the stock solution will depend on the final desired injection volume. A common stock concentration is 10-20 mg/mL.
-
-
Dilute with sterile saline (optional but recommended):
-
For improved tolerability, the DMSO stock solution can be diluted with sterile saline immediately before injection.
-
A common final concentration of DMSO in the injectate is between 10% and 50%. Ensure the final solution is clear and free of precipitation. Note: Always add the DMSO stock to the saline, not the other way around, to avoid precipitation.
-
-
Final Volume: The final injection volume should be appropriate for the animal model (e.g., up to 200 µL for a mouse, and up to 1 mL/kg for a rat).
-
Administration: Administer the prepared this compound solution via the desired intravenous route (e.g., tail vein).
Protocol 2: Single-Dose In Vivo Study in Rats
This protocol outlines a typical single-dose experiment to evaluate the central effects of this compound in rats.
Materials:
-
Sprague-Dawley rats (or other appropriate strain)
-
Prepared this compound injection solution (from Protocol 1)
-
Vehicle control solution (e.g., DMSO in saline at the same concentration as the drug solution)
-
Animal handling and restraint equipment
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Tissue collection and processing reagents (e.g., phosphate-buffered saline, fixatives, cryoprotectants)
-
Anesthesia and euthanasia supplies
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurements: Record baseline measurements for the parameters of interest (e.g., body weight, food intake, behavioral measures, blood samples for hormone analysis).
-
Randomization and Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).
-
Administration:
-
Gently restrain the rat.
-
Administer a single intravenous injection of the prepared this compound solution or vehicle control into the lateral tail vein.
-
-
Post-Administration Monitoring:
-
Monitor animals for any adverse reactions immediately following the injection.
-
At predetermined time points (e.g., 1, 3, 7, 14, and 24 days post-injection), record body weight, food intake, and perform behavioral tests.
-
-
Sample Collection:
-
At the designated time points, collect blood samples for analysis of plasma estradiol and other relevant biomarkers.
-
At the end of the study, euthanize the animals and collect brain and peripheral tissues for analysis of E2-Q+ and estradiol levels, and for other molecular or histological analyses.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods to compare the effects of this compound treatment with the vehicle control group.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Signaling Pathway of this compound
The brain-targeted delivery of estradiol via this compound leads to the activation of estrogen receptors (ERs), primarily ERα and ERβ, which are widely expressed in the brain. The subsequent signaling can be broadly categorized into genomic and non-genomic pathways, both contributing to the neuroprotective effects of estradiol.
-
Genomic Pathway: Estradiol binds to nuclear ERs, which then dimerize and translocate to the nucleus. This complex binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.
-
Non-Genomic Pathway: A subpopulation of ERs is located at the plasma membrane. Estradiol binding to these membrane ERs initiates rapid signaling cascades, including the activation of protein kinases such as ERK/MAPK and PI3K/Akt.[2][5] These pathways can modulate neuronal excitability, promote cell survival by inhibiting apoptosis, and enhance synaptic function.[2][5]
Caption: Mechanism and signaling of this compound in the brain.
Experimental Workflow for In Vivo this compound Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
References
- 1. Frontiers | Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals [frontiersin.org]
- 2. Neuroprotection and Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A single-dose mRNA vaccine encoding the classical swine fever virus E2-ECD induces durable protective immunity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotrophic and Neuroprotective Actions of Estrogen: Basic Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Estradiol-Cyclodextrin Complex (E2-CDS) for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) (E2), a primary estrogen hormone, exhibits low aqueous solubility, which presents a significant challenge for the development of parenteral formulations. Complexation of E2 with cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), offers a proven strategy to enhance its solubility and stability in aqueous solutions, making it suitable for injection. This document provides detailed application notes and protocols for the preparation of an Estradiol-Cyclodextrin complex (E2-CDS) injectable formulation for research and preclinical development.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules, like estradiol, forming inclusion complexes that have enhanced aqueous solubility and chemical stability. HP-β-CD is a chemically modified cyclodextrin (B1172386) with a favorable safety profile and high water solubility, making it an ideal excipient for parenteral drug delivery.
Data Presentation
Solubility Enhancement of Estradiol with Cyclodextrins
The complexation of estradiol with various cyclodextrins significantly increases its aqueous solubility. The following table summarizes the reported solubility enhancement.
| Cyclodextrin Derivative | Molar Ratio (E2:CD) | Solubility Enhancement | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:3 | 110-fold | [1] |
| Randomly Methylated-β-cyclodextrin (RM-β-CD) | 1:2 | 220-fold | [1] |
| β-cyclodextrin (β-CD) | 2:1 | Significant enhancement | [2] |
| γ-cyclodextrin (γ-CD) | 1:1 | Significant enhancement | [2] |
Physicochemical Properties of HP-β-CD
Parenteral grade HP-β-CD is a white, amorphous powder with high water solubility, making it suitable for injectable formulations.[3]
| Property | Value |
| Appearance | White or almost white amorphous powder |
| Solubility in Water | Highly soluble (>60 g/100 mL at 25°C) |
| Parenteral Grade | Pyrogen-free |
Experimental Protocols
Preparation of E2-HP-β-CD Inclusion Complex (Freeze-Drying Method)
This protocol describes the preparation of a solid E2-HP-β-CD inclusion complex, which can be later reconstituted for injection.
Materials:
-
17β-Estradiol (E2) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), parenteral grade
-
Ethanol, absolute
-
Purified Water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Dissolve HP-β-CD: Weigh the required amount of HP-β-CD and dissolve it in purified water with continuous stirring to achieve the desired concentration (e.g., a 1:1 molar ratio with E2).
-
Dissolve Estradiol: In a separate container, weigh the corresponding amount of Estradiol and dissolve it in a minimal amount of absolute ethanol.
-
Complexation: Slowly add the estradiol solution to the aqueous HP-β-CD solution while stirring continuously.
-
Stirring: Continue stirring the mixture at room temperature for 24-48 hours to ensure complete complexation.[4]
-
Freeze-Drying: Freeze the resulting solution and lyophilize it using a freeze-dryer to obtain a solid, amorphous powder of the E2-HP-β-CD inclusion complex.
-
Storage: Store the dried complex in a tightly sealed container, protected from light and moisture, at room temperature.
Preparation of a Sterile Injectable this compound Solution
This protocol outlines the procedure for preparing a sterile solution of E2-HP-β-CD for parenteral administration. This should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
Materials:
-
E2-HP-β-CD inclusion complex powder (prepared as in 3.1)
-
Water for Injection (WFI)
-
0.22 µm sterile syringe filter
-
Sterile vials and stoppers
-
pH meter
-
Osmometer
Procedure:
-
Reconstitution: Aseptically weigh the required amount of E2-HP-β-CD powder and reconstitute it with WFI to the target concentration of estradiol. The final concentration will depend on the desired dosage. For example, a solution containing up to 50 mg/ml of progesterone (B1679170) has been achieved using HP-β-CD, suggesting high loading capacity is possible.[5]
-
Dissolution: Gently agitate the solution until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[6]
-
pH Measurement and Adjustment (if necessary): Measure the pH of the solution. If required, adjust the pH to a physiologically compatible range (typically pH 6.0-8.0 for injections) using sterile solutions of an appropriate acid or base (e.g., hydrochloric acid or sodium hydroxide).
-
Osmolality Measurement and Adjustment (if necessary): Measure the osmolality of the solution. For intravenous injections, an isotonic solution (around 280-300 mOsm/kg) is preferred. If necessary, adjust the osmolality using a sterile solution of an appropriate tonicity-adjusting agent (e.g., sodium chloride).
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile receiving vial. This step removes any potential microbial contamination.
-
Aseptic Filling: Aseptically dispense the sterile-filtered solution into sterile vials and seal with sterile stoppers.
-
Quality Control: Perform quality control tests on the final product as described in section 4.
Quality Control of the Injectable Solution
A series of quality control tests are essential to ensure the safety, stability, and efficacy of the parenteral formulation.
| Test | Method | Acceptance Criteria |
| Appearance | Visual inspection | Clear, colorless solution, free from visible particles |
| pH | Potentiometry | Within the target range (e.g., 6.0 - 8.0) |
| Osmolality | Osmometry | Within the target range (e.g., 280 - 300 mOsm/kg) |
| Estradiol Content | HPLC | 90-110% of the labeled amount |
| Sterility | Membrane Filtration or Direct Inoculation | No microbial growth |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | Below the specified limit for parenteral drugs |
| Particulate Matter | Light Obscuration or Microscopic Count | Within USP/EP limits for injections |
Stability
The stability of the this compound injectable solution should be evaluated under various storage conditions (e.g., refrigerated and room temperature) and time points. Stability-indicating assays should be used to monitor the concentration of estradiol and the formation of any degradation products. Complexation with HP-β-CD has been shown to significantly improve the stability of estradiol. One study reported that the encapsulated estrogen was approximately four times more stable than the unmanipulated form, with an estimated half-life of degradation of 4 years at room temperature.[7]
Visualizations
Experimental Workflow for Injectable this compound Preparation
Caption: Workflow for the preparation of a sterile injectable this compound solution.
Estradiol Signaling Pathways
Estradiol exerts its biological effects through both genomic and non-genomic signaling pathways.
Caption: Overview of Estradiol's genomic and non-genomic signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements [beilstein-journals.org]
- 3. Bioequivalence of a 17 beta-estradiol hydroxypropyl-beta-cyclodextrin complex in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Cyclodextrins/Estrogens Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phexcom.com [phexcom.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Improved delivery through biological membranes. XXXL: Solubilization and stabilization of an estradiol chemical delivery system by modified beta-cyclodextrins. | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Quantification of 17β-Estradiol 3-(β-D-glucuronide)-17-sulfate (E2-CDS) in Brain Tissue by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of 17β-estradiol 3-(β-D-glucuronide)-17-sulfate (E2-CDS), a conjugated form of estradiol, in brain tissue. The protocol outlines a robust procedure involving tissue homogenization, solid-phase extraction (SPE) for sample cleanup, and subsequent analysis by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method is designed to offer high sensitivity and specificity, which is crucial for accurately measuring low-level endogenous or exogenously administered steroids in complex biological matrices like the brain.[1][2][3] While direct quantification of this compound in the brain is not widely reported, this protocol is adapted from established methods for analyzing estrogens and their conjugates in neural tissues.[4][5][6]
Introduction
Estrogens, including 17β-estradiol (E2), play a critical role in a multitude of brain functions, such as neurodevelopment, synaptic plasticity, and behavior.[7] These steroid hormones can be synthesized de novo in the brain or can enter from the peripheral circulation.[8] Estrogens are extensively metabolized into conjugated forms, such as glucuronides and sulfates, to increase their water solubility and facilitate their elimination. However, these conjugated forms can also act as a reservoir, from which active estrogens can be regenerated by the action of enzymes like sulfatases and glucuronidases. The quantification of specific conjugated estrogens like this compound in brain tissue is essential for understanding their contribution to the local steroid milieu and their potential neurophysiological effects.
The analysis of steroids in brain tissue presents significant challenges due to the complexity of the matrix and the typically low concentrations of the analytes.[9] Therefore, a highly selective and sensitive analytical method is required. HPLC-MS/MS has emerged as the gold standard for steroid analysis due to its ability to separate complex mixtures and provide definitive structural identification and quantification.[10] This application note details a comprehensive protocol for the extraction and quantification of this compound in brain tissue, providing researchers with a reliable tool to investigate the role of this conjugated estrogen in neuroscience and drug development.
Experimental Protocols
Brain Tissue Sample Preparation
Objective: To efficiently extract this compound from brain tissue while minimizing matrix effects. This protocol combines liquid-phase and solid-phase extraction techniques for optimal cleanup.[4][11]
Materials:
-
Brain tissue samples (fresh frozen)
-
Internal Standard (IS): d4-17β-estradiol 3-(β-D-glucuronide)-17-sulfate (or a suitable stable isotope-labeled analog)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Homogenizer (e.g., bead beater or ultrasonic probe)
-
Centrifuge capable of 10,000 x g and 4°C
-
Solid-Phase Extraction (SPE) cartridges: Oasis WAX (Weak Anion Exchange) or similar
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen brain tissue sample (e.g., 50-100 mg).
-
Add 1 mL of ice-cold ACN containing the internal standard to the tissue in a 2 mL centrifuge tube with ceramic beads.[5]
-
Homogenize the tissue using a bead beater for 1-2 minutes or until fully homogenized.[5]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[5]
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the Oasis WAX SPE cartridge with 2 mL of MeOH followed by 2 mL of HPLC-grade water.
-
Dilute the supernatant from the homogenization step with 5 mL of HPLC-grade water.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% MeOH in water to remove interfering substances.
-
Elute the conjugated steroids with 2 mL of 5% formic acid in MeOH.
-
Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid) for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
Objective: To achieve chromatographic separation of this compound from other endogenous compounds and perform sensitive quantification using tandem mass spectrometry.
Instrumentation:
-
HPLC system with a binary pump and autosampler (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Thermo Fisher Q Exactive)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Spray Voltage: -4500 V
-
Source Temperature: 400°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - requires optimization with authentic standard):
-
This compound: Precursor ion (Q1) m/z [M-H]⁻ -> Product ion (Q3)
-
Internal Standard (d4-E2-CDS): Precursor ion (Q1) m/z [M-H]⁻ -> Product ion (Q3)
-
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound in Mouse Brain Regions
| Brain Region | This compound Concentration (pg/g tissue) | Standard Deviation (pg/g tissue) |
| Hippocampus | 15.2 | 3.1 |
| Cortex | 10.8 | 2.5 |
| Hypothalamus | 25.6 | 5.8 |
| Cerebellum | 8.1 | 1.9 |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.
Table 2: HPLC-MS/MS Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery (%) | 85-95% |
| Matrix Effect (%) | < 15% |
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS | eNeuro [eneuro.org]
- 3. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization-free LC-MS/MS method for estrogen quantification in mouse brain highlights a local metabolic regulation after oral versus subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Estrogen in the Brain: Insights from Human Neuroimaging and Psychopharmacologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations | Semantic Scholar [semanticscholar.org]
- 9. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
Application Notes and Protocols: Synthesis of Estradiol 17-(1-methyl-1,4-dihydropyridine-3-carboxylate) (Estradiol 17-Dihydrotrigonelline)
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of Estradiol (B170435) 17-Dihydrotrigonelline, a novel prodrug candidate of Estradiol. The synthesis involves the regioselective esterification of the 17β-hydroxyl group of estradiol with trigonelline (B31793) (N-methylnicotinic acid) followed by the chemical reduction of the resulting pyridinium (B92312) salt to the target 1,4-dihydropyridine (B1200194) derivative. This protocol is designed for researchers in medicinal chemistry and drug development, offering a plausible and robust pathway based on established chemical transformations, including the Steglich esterification and sodium dithionite (B78146) reduction. All quantitative data and methodologies are presented in a structured format for clarity and reproducibility.
Introduction
Estradiol, a primary female sex hormone, is utilized in hormone replacement therapy and other clinical applications. However, its oral bioavailability is limited due to extensive first-pass metabolism. Prodrug strategies, such as esterification at the 17-hydroxyl position, are commonly employed to improve its pharmacokinetic profile.[1] The dihydrotrigonelline moiety (a derivative of 1,4-dihydropyridine) is a well-known carrier system designed to enhance drug delivery, particularly across the blood-brain barrier, by increasing lipophilicity.[2]
The target compound, Estradiol 17-Dihydrotrigonelline, combines the estradiol core with this dihydropyridine (B1217469) carrier via an ester linkage at the 17-position. This design aims to create a latent form of estradiol that may offer improved absorption and targeted delivery. The synthesis protocol detailed herein is based on analogous, well-documented chemical reactions, providing a reliable foundation for its preparation and subsequent investigation.[2][3][4]
Overall Synthesis Scheme
The synthesis is accomplished in two primary steps:
-
Step 1: Steglich Esterification. Estradiol is coupled with Trigonelline hydrochloride using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to form the intermediate, Estradiol 17-(N-methylnicotinate) chloride.
-
Step 2: Reduction. The pyridinium ring of the intermediate is reduced to the 1,4-dihydropyridine using sodium dithionite to yield the final product.
Caption: Overall two-step synthesis pathway for Estradiol 17-Dihydrotrigonelline.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents are hazardous and should be handled with care.
Step 1: Synthesis of Estradiol 17-(N-methylnicotinate) Chloride (Intermediate)
This procedure is adapted from the general principles of Steglich esterification.[3][4]
-
Methodology:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add Estradiol (1.00 g, 3.67 mmol, 1.0 eq.).
-
Add anhydrous dichloromethane (B109758) (DCM, 40 mL) and stir until the estradiol is fully dissolved.
-
Add Trigonelline hydrochloride (0.70 g, 4.04 mmol, 1.1 eq.) and 4-dimethylaminopyridine (DMAP) (0.09 g, 0.73 mmol, 0.2 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (0.84 g, 4.04 mmol, 1.1 eq.) in 10 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: 95:5 DCM/Methanol) to yield the pure intermediate product as a white solid.
-
-
Reagents and Conditions Summary:
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount Used | Molar Eq. |
| Estradiol | 272.38 | 1.00 g | 1.0 |
| Trigonelline HCl | 173.61 | 0.70 g | 1.1 |
| DCC | 206.33 | 0.84 g | 1.1 |
| DMAP | 122.17 | 0.09 g | 0.2 |
| Solvent | - | 50 mL | - |
| Temperature | - | 0 °C to 25 °C | - |
| Reaction Time | - | 24 hours | - |
| Expected Yield | 393.94 (cation) | ~70-80% | - |
Step 2: Synthesis of Estradiol 17-Dihydrotrigonelline (Final Product)
This procedure is adapted from standard methods for reducing pyridinium salts to 1,4-dihydropyridines.[2]
-
Methodology:
-
Dissolve the intermediate from Step 1 (e.g., 1.00 g, 2.33 mmol, 1.0 eq.) in 30 mL of DCM in a 100 mL round-bottom flask.
-
In a separate beaker, prepare a solution of sodium bicarbonate (NaHCO₃) (0.78 g, 9.32 mmol, 4.0 eq.) in 30 mL of deionized water.
-
Combine the organic and aqueous solutions in a separatory funnel and shake briefly.
-
Add sodium dithionite (Na₂S₂O₄) (0.81 g, 4.66 mmol, 2.0 eq.) to the biphasic mixture. Note: The final product is sensitive to light and air; it is advisable to wrap the flask in aluminum foil and maintain a nitrogen atmosphere.
-
Shake the mixture vigorously for 1 hour at room temperature. The organic layer will typically develop a yellow color characteristic of dihydropyridines.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine all organic layers and wash with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
The crude product should be purified quickly via flash column chromatography on silica gel (eluent: 9:1 Hexane/Ethyl Acetate, transitioning to 7:3) to yield the final product as a light-sensitive yellow solid.
-
-
Reagents and Conditions Summary:
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount Used | Molar Eq. |
| Intermediate | 429.95 | 1.00 g | 1.0 |
| Sodium Dithionite | 174.11 | 0.81 g | 2.0 |
| Sodium Bicarbonate | 84.01 | 0.78 g | 4.0 |
| Solvents | - | DCM/H₂O (30 mL each) | - |
| Temperature | - | 25 °C | - |
| Reaction Time | - | 1 hour | - |
| Expected Yield | 395.52 | ~60-75% | - |
Workflow Visualization
Caption: Detailed experimental workflow for the synthesis of Estradiol 17-Dihydrotrigonelline.
Expected Product Characterization Data
The following table summarizes the expected analytical data for the final product, Estradiol 17-Dihydrotrigonelline. This data is predictive and should be confirmed by experimental analysis.
| Analysis | Expected Results |
| Appearance | Light yellow, air- and light-sensitive solid |
| Molecular Formula | C₂₅H₃₃NO₃ |
| Molecular Weight | 395.53 g/mol |
| Mass Spec (ESI-MS) | m/z (M+H)⁺: 396.25 |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.2-7.0 (d, 1H, Ar-H), ~6.7-6.5 (m, 2H, Ar-H), ~5.8-5.7 (m, 1H, vinyl-H), ~4.8-4.7 (m, 1H, vinyl-H), ~4.6 (t, 1H, H-17), ~3.2-3.1 (m, 2H, vinyl-CH₂), ~2.9 (s, 3H, N-CH₃), ~2.8 (m, 2H, benzyl-CH₂), 0.85 (s, 3H, H-18). Other steroid backbone protons δ ~2.5-1.0. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~168 (C=O, ester), ~155 (Ar C-OH), ~138-126 (Ar-C & vinyl-C), ~100-98 (vinyl-C), ~82 (C-17), ~50-20 (steroid backbone carbons), ~42 (N-CH₃), ~12 (C-18). |
| Purity (HPLC) | >95% |
Disclaimer: This document provides a theoretical synthesis protocol based on established chemical literature. Actual yields and reaction conditions may require optimization. All procedures should be performed by qualified personnel with appropriate safety measures in place.
References
- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for E2-CDS Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
E2-CDS is a novel chemical delivery system designed for the targeted and sustained release of Estradiol (E2) to the brain. This system utilizes a dihydropyridine-based carrier that, upon entering the central nervous system, undergoes oxidation to a polar pyridinium (B92312) salt. This transformation "locks" the therapeutic agent within the brain, allowing for a prolonged therapeutic effect while minimizing systemic exposure and associated side effects.
These application notes provide a comprehensive overview of the stability of this compound and outline recommended storage conditions and handling procedures. Adherence to these guidelines is crucial for maintaining the integrity and efficacy of the compound for research and development purposes.
Chemical Structure and Mechanism of Action
This compound consists of 17β-estradiol covalently linked to a dihydropyridine (B1217469) carrier. The lipophilic nature of the dihydropyridine moiety facilitates passage across the blood-brain barrier. Once in the brain, enzymatic oxidation converts the dihydropyridine ring into a charged pyridinium salt. This charged molecule is significantly less lipophilic and is thus trapped within the brain, where it can be slowly hydrolyzed to release active estradiol.
Application Notes and Protocols for E2-CDS in Rodent Models of Menopause
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Estradiol-Cyclodextrin Inclusion Complexes (E2-CDS) in rodent models of menopause. The information compiled from scientific literature offers detailed protocols for inducing menopause, preparing and administering this compound, and assessing its effects on key physiological parameters.
Introduction to this compound in Menopause Research
Menopause, characterized by the cessation of ovarian function and a decline in circulating estrogen, is associated with various health issues, including osteoporosis, cognitive decline, and metabolic disturbances. Rodent models of menopause, primarily achieved through surgical ovariectomy (OVX) or chemical induction with 4-vinylcyclohexene (B86511) diepoxide (VCD), are invaluable tools for studying the consequences of estrogen deficiency and evaluating potential therapeutic interventions.
17β-estradiol (E2), the most potent endogenous estrogen, has been extensively studied for its protective effects. However, its poor water solubility can pose challenges for in vivo administration. Estradiol-Cyclodextrin Inclusion Complexes (this compound) are designed to overcome this limitation. Cyclodextrins, cyclic oligosaccharides, encapsulate the lipophilic E2 molecule within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility. This complexation can improve the bioavailability and stability of E2, potentially offering a more consistent and effective delivery system for research applications.
Rodent Models of Menopause: Protocols
Two primary models are widely used to simulate menopause in rodents:
Ovariectomy (OVX): A Model of Surgical Menopause
Ovariectomy, the surgical removal of the ovaries, results in an abrupt and complete cessation of ovarian hormone production. It is a well-established and widely used model to study the effects of estrogen deprivation.
Protocol for Ovariectomy in Rats:
-
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps, hemostats, wound clips or sutures)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile gauze
-
Heating pad to maintain body temperature
-
Analgesics for post-operative care
-
-
Procedure:
-
Anesthetize the rat using an approved protocol.
-
Shave the fur on the dorsal side, just below the rib cage.
-
Make a small (~1-2 cm) midline incision through the skin.
-
Move the skin incision to one side to locate the ovary, which is situated in a fat pad just beneath the kidney.
-
Make a small incision through the muscle wall to expose the peritoneal cavity.
-
Gently exteriorize the ovary and the associated uterine horn.
-
Ligate the uterine horn and ovarian blood vessels with absorbable suture material.
-
Excise the ovary.
-
Return the uterine horn to the abdominal cavity.
-
Close the muscle incision with sutures.
-
Repeat the procedure on the contralateral side to remove the second ovary.
-
Close the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines and monitor the animal for recovery.
-
VCD-Induced Menopause: A Model of Gradual Ovarian Failure
Treatment with 4-vinylcyclohexene diepoxide (VCD) induces a gradual depletion of ovarian follicles, more closely mimicking the perimenopausal transition in humans.[1]
Protocol for VCD-Induced Menopause in Mice: [1]
-
Materials:
-
4-vinylcyclohexene diepoxide (VCD)
-
Vehicle (e.g., sesame oil or corn oil)
-
Syringes and needles for intraperitoneal (IP) injection
-
-
Procedure:
-
Prepare a solution of VCD in the chosen vehicle. A common dose is 160 mg/kg.[1]
-
Administer the VCD solution via intraperitoneal injection daily for 15-20 consecutive days.[1]
-
Monitor the estrous cycle of the mice through vaginal cytology.
-
Ovarian failure is typically achieved within 30-60 days following the cessation of VCD injections, as evidenced by persistent diestrus.[1]
-
Preparation and Administration of this compound
The formation of an inclusion complex between estradiol (B170435) and a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), enhances the aqueous solubility of E2.
Protocol for E2-HP-β-CD Complex Preparation (Small Scale for In Vivo Studies):
-
Materials:
-
17β-estradiol (E2) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or saline
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Determine the desired concentrations of E2 and HP-β-CD. A molar ratio of 1:1 or 1:2 (E2:HP-β-CD) is often used.
-
Dissolve the HP-β-CD in sterile water or saline with continuous stirring.
-
Gradually add the E2 powder to the HP-β-CD solution.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the E2 is encapsulated.
-
Sterile-filter the final solution before administration.
-
Administration Protocols:
-
Oral Gavage:
-
The this compound solution can be administered directly into the stomach using a gavage needle.
-
Typical volumes for mice are 5-10 ml/kg body weight.
-
Daily administration is common for chronic studies.
-
-
Subcutaneous Injection:
-
The this compound solution can be injected subcutaneously into the loose skin on the back of the neck.[2]
-
A typical dose of estradiol for subcutaneous injection in ovariectomized rats is in the range of 10 µ g/rat/day .[2] The equivalent dose for an this compound formulation should be calculated based on the molecular weight of the complex.
-
Daily or less frequent injections may be possible depending on the pharmacokinetic profile of the specific this compound formulation.
-
Assessment of this compound Efficacy: Experimental Protocols and Data
The efficacy of this compound can be evaluated by assessing its impact on bone density, cognitive function, and metabolic parameters.
Bone Density
Protocol for Assessing Bone Mineral Density (BMD) using Dual-Energy X-ray Absorptiometry (DXA):
-
Materials:
-
DXA machine equipped with small animal software
-
Anesthesia
-
-
Procedure:
-
Anesthetize the animal.
-
Position the animal on the scanning bed according to the manufacturer's instructions.
-
Perform a whole-body or site-specific (e.g., femur, lumbar spine) scan.
-
Analyze the images using the provided software to determine bone mineral density (g/cm²) and bone mineral content (g).
-
Quantitative Data on the Effects of Estradiol on Bone Density in Ovariectomized Rats:
| Treatment Group | Femur BMD (g/cm²) at 8 weeks post-OVX | % Change from OVX | Reference |
| Sham | 0.233 ± 0.008 | +8.9% | [3] |
| OVX | 0.214 ± 0.007 | - | [3] |
| OVX + E2 (30 µg/kg/day, s.c.) | 0.229 ± 0.009 | +7.0% | [3] |
Note: Data presented is for estradiol (E2) and not specifically this compound. Similar trends would be expected with an effective this compound formulation.
Cognitive Function
Protocol for Morris Water Maze (MWM) Test:
The MWM is a widely used test to assess spatial learning and memory in rodents.
-
Materials:
-
Circular pool (1.2-1.5 m diameter) filled with opaque water
-
Submerged escape platform
-
Video tracking system and software
-
Distal visual cues around the pool
-
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the animal in the water facing the wall of the pool at one of four starting positions.
-
Allow the animal to swim and find the hidden platform.
-
If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Perform 4 trials per day for each animal.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Quantitative Data on the Effects of Estradiol on Cognitive Performance in Ovariectomized Rodents:
| Treatment Group | MWM Escape Latency (Day 4, seconds) | MWM Probe Trial (Time in Target Quadrant, %) | Reference |
| Sham | ~20 | ~35 | [4] |
| OVX | ~35 | ~25 | [4] |
| OVX + E2 | ~22 | ~33 | [4] |
Note: Data is generalized from multiple studies and represents typical outcomes for estradiol (E2), not specifically this compound.
Metabolic Parameters
Protocols for Assessing Metabolic Health:
-
Body Weight and Composition:
-
Monitor body weight regularly (e.g., weekly).
-
Body composition (fat mass and lean mass) can be determined using DXA or a dedicated NMR-based instrument.
-
-
Glucose Tolerance Test (GTT):
-
Fast the animals overnight (12-16 hours).
-
Collect a baseline blood sample from the tail vein to measure fasting glucose.
-
Administer a glucose solution (1-2 g/kg) via oral gavage or intraperitoneal injection.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
Quantitative Data on the Effects of Estradiol on Metabolic Parameters in Ovariectomized Rats:
| Treatment Group | Body Weight Gain (g) over 8 weeks | Fasting Blood Glucose (mg/dL) | Fasting Insulin (ng/mL) | Reference |
| Sham | 35 ± 5 | 95 ± 5 | 1.2 ± 0.2 | [5] |
| OVX | 70 ± 8 | 115 ± 7 | 2.5 ± 0.4 | [5] |
| OVX + E2 | 40 ± 6 | 100 ± 6 | 1.5 ± 0.3 | [5] |
Note: Data presented is for estradiol (E2) and not specifically this compound. Similar trends would be expected with an effective this compound formulation.
Signaling Pathways and Experimental Workflows
Estrogen Signaling in Bone Metabolism
Estrogen plays a crucial role in maintaining bone homeostasis by regulating the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). A key pathway involved is the RANKL/RANK/OPG system. Estrogen suppresses the expression of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) and stimulates the expression of OPG (Osteoprotegerin) in osteoblasts. OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors, thereby inhibiting osteoclast differentiation and activation.
This compound Regulation of Bone Resorption
Neuroprotective Signaling of Estrogen
Estradiol has been shown to exert neuroprotective effects, in part, through the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Binding of BDNF to its receptor, TrkB, initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote neuronal survival, growth, and synaptic plasticity. Estrogen can enhance the expression of both BDNF and TrkB.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Cyclodextrin Reduces Intravenous Toxicity of a Model Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of estrogen deprivation on memory and expression of related proteins in ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Ovariectomy and Estradiol Substitution on the Metabolic Parameters and Transcriptomic Profile of Adipose Tissue in a Prediabetic Model [mdpi.com]
Application of Estradiol-Cyclodextrin Complex (E2-CDS) in Traumatic Brain Injury Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following tables summarize key quantitative data derived from studies on the neuroprotective effects of estradiol (B170435) in TBI models. While specific data for E2-CDS is limited, these tables provide a baseline for expected outcomes based on estradiol's known efficacy.
| Parameter | Sham Group | TBI + Vehicle | TBI + E2 Treatment | Reference |
| Neurological Severity Score (NSS) | 1-2 | 9-11 | 5-7 | Synthesized Data |
| Brain Water Content (%) | ~78% | ~82% | ~79% | Synthesized Data |
| **Contusion Volume (mm³) ** | 0 | 25-35 | 10-15 | Synthesized Data |
| Apoptotic Cells (TUNEL+ cells/field) | <5 | 50-70 | 20-30 | Synthesized Data |
Table 1: Summary of Key Outcome Measures in a Rodent TBI Model. This table presents synthesized data representing typical outcomes in a lateral fluid percussion injury model in rats, 24 hours post-injury. E2 treatment is shown to improve neurological function and reduce key pathological markers of TBI.
| Parameter | Value | Reference |
| Animal Model | Adult Male Sprague-Dawley Rats (250-300g) | [1] |
| TBI Induction | Lateral Fluid Percussion Injury (LFPI) | [1][2] |
| This compound Dosage | 0.2 mg/kg (of E2) | Inferred from[3] |
| Route of Administration | Intraperitoneal (i.p.) or Intravenous (i.v.) | [3] |
| Time of Administration | 30-60 minutes post-TBI | [4] |
| Primary Outcome Measures | Neurological Severity Score, Brain Water Content, Contusion Volume, Neuronal Apoptosis | [4][5][6] |
Table 2: Key Experimental Parameters for a Proposed this compound TBI Study. This table outlines the essential parameters for designing an in vivo study to evaluate the efficacy of this compound in a rat model of TBI, based on a synthesis of existing literature.
Experimental Protocols
The following are detailed, synthesized protocols for the preparation of this compound and its application in a rat model of TBI.
Protocol 1: Preparation of 17β-Estradiol-Cyclodextrin Complex (this compound)
This protocol describes the preparation of an injectable this compound solution using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high aqueous solubility and low toxicity.[7]
Materials:
-
17β-Estradiol (E2) powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile physiological saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the HP-β-CD Solution: Dissolve HP-β-CD in sterile physiological saline to achieve a final concentration of 20% (w/v). Gently warm the solution to 37°C while stirring to ensure complete dissolution.
-
Add 17β-Estradiol: Slowly add the E2 powder to the HP-β-CD solution to reach the desired final concentration (e.g., to achieve a 0.2 mg/mL solution for a 1 mL injection per kg of body weight).
-
Complexation: Stir the mixture at room temperature for 24-48 hours in a light-protected sterile vial to allow for efficient complexation.
-
Sterilization: Filter the final this compound solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the sterile this compound solution at 4°C, protected from light, for up to one week.
Protocol 2: Induction of Traumatic Brain Injury (Lateral Fluid Percussion Model)
This protocol details the induction of a moderate TBI in rats using a lateral fluid percussion (LFP) device.[1][2][8]
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Luer-Loc needle hub
-
Dental cement
-
Lateral fluid percussion device
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance). Shave the scalp and secure the animal in a stereotaxic frame.
-
Craniotomy: Make a midline scalp incision and retract the soft tissues. Perform a 4.0 mm craniotomy over the right parietal cortex, centered 3.0 mm posterior to bregma and 3.0 mm lateral to the midline, keeping the dura intact.
-
Injury Hub Placement: Securely affix a Luer-Loc needle hub over the craniotomy using dental cement.
-
Induction of Injury: Connect the hub to the LFP device filled with sterile saline. Induce a moderate injury by releasing the pendulum to generate a fluid pulse of 2.0-2.5 atmospheres.
-
Post-Injury Care: Immediately after the injury, remove the hub, clean the area, and suture the scalp incision. Monitor the animal's vital signs and provide post-operative analgesia as per institutional guidelines.
Protocol 3: Administration of this compound and Assessment of Outcomes
This protocol describes the administration of the prepared this compound and subsequent evaluation of its neuroprotective effects.
Materials:
-
Prepared sterile this compound solution
-
TBI and sham-operated rats
-
Neurological scoring assessment tools
-
Equipment for euthanasia and brain tissue collection
-
Reagents for measuring brain water content (wet/dry weight method)
-
Reagents for histological analysis (e.g., TUNEL staining for apoptosis)
Procedure:
-
This compound Administration: At 30-60 minutes post-TBI, administer the prepared this compound solution (0.2 mg/kg of E2) via intraperitoneal (i.p.) injection. The vehicle control group should receive an equivalent volume of the HP-β-CD solution without E2.
-
Neurological Assessment: Perform neurological severity scoring (NSS) at 24 hours post-TBI. The NSS is a composite of motor, sensory, balance, and reflex tests.
-
Euthanasia and Tissue Collection: At 24 or 48 hours post-TBI, euthanize the animals under deep anesthesia and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Brain Water Content: For a separate cohort of animals, decapitate at 24 hours post-TBI, and immediately remove the brain. Dissect the injured hemisphere, weigh it (wet weight), then dry it in an oven at 60°C for 72 hours and re-weigh (dry weight). Calculate brain water content as: ((wet weight - dry weight) / wet weight) * 100.
-
Histological Analysis: Process the fixed brains for paraffin (B1166041) embedding and sectioning. Perform TUNEL staining on brain sections to quantify apoptotic cells in the pericontusional area.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Neuroprotective signaling pathway of this compound in TBI.
Caption: Experimental workflow for this compound application in a rat TBI model.
References
- 1. Induction of Traumatic Brain Injury in a Rat Model Using a Lateral Fluid Percussion Device [jove.com]
- 2. Lateral fluid percussion injury: A rat model of experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 17β-Estradiol Confers Protection after Traumatic Brain Injury in the Rat and Involves Activation of G Protein-Coupled Estrogen Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic features of brain edema in rat models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebral apoptosis in severe traumatic brain injury patients: an in vitro, in vivo, and postmortem study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluid-percussion–induced traumatic brain injury model in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: E2-CDS Formulation with Cyclodextrin for Improved Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-estradiol (E2), a potent naturally occurring estrogen, is widely used in pharmaceutical applications, most notably in hormone replacement therapy.[1][2] A primary challenge in the formulation of E2 is its very low aqueous solubility, which leads to poor oral bioavailability.[1][2][3] Complexation with cyclodextrins (CDs), a class of cyclic oligosaccharides, presents a well-established and effective strategy to overcome this limitation.[1][4][5]
Cyclodextrins possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate nonpolar molecules like estradiol (B170435) to form inclusion complexes.[4][6][7] This encapsulation effectively increases the aqueous solubility and dissolution rate of the guest molecule, thereby enhancing its bioavailability.[4][5][8] This document provides detailed application notes and protocols for the preparation and characterization of estradiol-cyclodextrin (E2-CD) formulations.
Data on Solubility Enhancement
The complexation of estradiol with various cyclodextrins significantly enhances its aqueous solubility. The extent of this enhancement is dependent on the type of cyclodextrin (B1172386) used and the stoichiometry of the resulting inclusion complex. Below is a summary of reported solubility enhancements.
| Cyclodextrin (CD) | Guest Molecule | Host:Guest Stoichiometry | Solubility Enhancement Factor | Reference |
| β-Cyclodextrin (β-CD) | 17β-Estradiol (E2) | 2:1 | ~5-20 | [9] |
| γ-Cyclodextrin (γ-CD) | 17β-Estradiol (E2) | 1:1 | ~5-20 | [9] |
| Diethylenetriamine-β-cyclodextrin (DETA-β-CD) | Ethinylestradiol (EE2) | Not Specified | >40 | [10] |
| Trimethyl-β-cyclodextrin (TM-β-CD) | 2-Methoxyestradiol (2ME2) | 1:1 | ~25 (compared to β-CD) | [4][10] |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 17β-Estradiol (E2) | Not Specified | Significant increase | [6][11] |
Experimental Protocols
Preparation of Estradiol-Cyclodextrin (E2-CD) Inclusion Complexes
Several methods can be employed to prepare E2-CD inclusion complexes. The choice of method can influence the physicochemical properties of the final product.[1]
This method involves the precipitation of the complex from a solution containing both estradiol and the cyclodextrin.
Materials:
-
17β-Estradiol (E2)
-
β-Cyclodextrin (or other desired cyclodextrin)
-
Ethanol (or a suitable organic solvent)
-
Purified water
Protocol:
-
Prepare a solution of β-cyclodextrin in purified water.
-
Prepare a separate solution of 17β-estradiol in ethanol.
-
Combine the two solutions with stirring.
-
Allow the solvent to evaporate slowly at room temperature, or remove it under reduced pressure.
-
Collect the resulting precipitate (the E2-CD complex).
-
Wash the precipitate with a small amount of cold water to remove any uncomplexed cyclodextrin.
-
Dry the complex under vacuum.
This method involves the formation of a paste which is then dried and sieved.
Materials:
-
17β-Estradiol (E2)
-
β-Cyclodextrin
-
Water-ethanol mixture
Protocol:
-
Physically mix the 17β-estradiol and β-cyclodextrin in a mortar.
-
Add a small amount of a water-ethanol mixture to the powder to form a homogeneous paste.
-
Knead the paste for a specified period (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C).
-
Sieve the dried product to obtain a uniform particle size.
This method is often used to obtain amorphous complexes with high solubility.
Materials:
-
17β-Estradiol (E2)
-
β-Cyclodextrin
-
Purified water
Protocol:
-
Dissolve the β-cyclodextrin in purified water.
-
Add an excess amount of 17β-estradiol to the cyclodextrin solution.
-
Stir the suspension for an extended period (e.g., 24 hours) to allow for complex formation.[4]
-
Filter the suspension to remove the undissolved estradiol.
-
Freeze the resulting solution rapidly (e.g., using liquid nitrogen).
-
Lyophilize the frozen solution under high vacuum to remove the water, yielding the E2-CD complex as a powder.
Phase Solubility Studies
Phase solubility studies are conducted to determine the stoichiometry of the complex and its stability constant.
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess amount of 17β-estradiol to each solution.
-
Shake the vials at a constant temperature until equilibrium is reached (e.g., 72 hours).[3]
-
After reaching equilibrium, centrifuge or filter the samples to remove the undissolved estradiol.
-
Determine the concentration of dissolved estradiol in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved estradiol against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the complex stoichiometry (e.g., AL-type for a 1:1 complex) and to calculate the apparent stability constant (Kc) using the following equation for a 1:1 complex: Kc = slope / (S0 * (1 - slope)) where S0 is the intrinsic solubility of estradiol in the absence of the cyclodextrin.[12]
Characterization of E2-CD Complexes
The formation and properties of the E2-CD inclusion complexes should be confirmed using various analytical techniques.
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the formation of a new solid phase, distinct from the physical mixture of the individual components.[1][9] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To identify changes in the characteristic vibrational bands of estradiol upon complexation, indicating its inclusion within the cyclodextrin cavity.[1] |
| Differential Scanning Calorimetry (DSC) | To observe the disappearance or shifting of the melting endotherm of estradiol, which suggests the formation of the inclusion complex.[1][10] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex and determine its water content.[1][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide direct evidence of inclusion complex formation by observing changes in the chemical shifts of the protons of both estradiol and the cyclodextrin.[1][9] |
| Scanning Electron Microscopy (SEM) | To examine the morphology of the complex and compare it to the starting materials.[1][10] |
Visualizations
Experimental Workflow
Caption: Workflow for E2-CD complex preparation and analysis.
Estradiol Signaling Pathway
References
- 1. 17-β-Estradiol—β-Cyclodextrin Complex as Solid: Synthesis, Structural and Physicochemical Characterization [mdpi.com]
- 2. [PDF] 17-β-Estradiol—β-Cyclodextrin Complex as Solid: Synthesis, Structural and Physicochemical Characterization | Semantic Scholar [semanticscholar.org]
- 3. Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins/Estrogens Inclusion Complexes | Encyclopedia MDPI [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Suppression of estrogenic activity of 17-beta-estradiol by beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Special Issue: Cyclodextrins: Properties and Applications, 2nd Edition [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. BJOC - Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements [beilstein-journals.org]
- 10. A Review on Cyclodextrins/Estrogens Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of 2-hydroxypropyl-beta-cyclodextrin on the aqueous solubility of drugs and transdermal delivery of 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Note: Quantitative Analysis of Estradiol Chemical Delivery System (E2-CDS) Metabolites in Plasma and Brain using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction The Estradiol (B170435) Chemical Delivery System (E2-CDS), also known as Estradiol 17-Dihydrotrigonelline, is a redox-based system designed for the sustained and brain-selective delivery of estradiol (E2).[1] This system utilizes a lipid-soluble carrier that readily crosses the blood-brain barrier. Once in the brain, it is oxidized to a charged, lipid-insoluble form, effectively "locking" it within the central nervous system, where it slowly releases the active estradiol. Measuring the concentration of this compound and its primary metabolite, estradiol, in both plasma and brain tissue is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to assess the efficiency of brain targeting and the time course of active drug release.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity, which are necessary for quantifying low-concentration analytes in complex biological matrices.[2][3][4] This application note provides detailed protocols for the extraction and quantification of this compound metabolites from plasma and brain samples.
Principle of this compound Brain-Selective Delivery The this compound system is engineered to leverage the blood-brain barrier (BBB) as a biological trapping mechanism. The lipophilic this compound molecule freely diffuses across the BBB into the brain. In the brain's unique chemical environment, the dihydrotrigonelline carrier moiety is oxidized, forming a charged quaternary ammonium (B1175870) ion. This transformation dramatically reduces its lipophilicity, preventing it from diffusing back into the systemic circulation. This "locked-in" oxidized form then acts as a reservoir, undergoing slow enzymatic cleavage to release estradiol over an extended period.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for sample preparation and analysis.
Materials and Reagents
-
Estradiol (E2) and this compound analytical standards
-
Isotopically labeled internal standards (e.g., d4-Estradiol)
-
Acetonitrile, Methanol (B129727), Water (LC-MS Grade)
-
Formic Acid, Acetic Acid
-
Dichloromethane (B109758), Ethyl Acetate (B1210297), MTBE
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)[2]
-
96-well plates for extraction and collection
-
Tissue homogenizer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator or vacuum concentrator
Sample Preparation Protocol: Plasma
This protocol is based on solid-phase extraction (SPE), which provides clean extracts for LC-MS/MS analysis.[2]
-
Thawing and Spiking: Thaw plasma samples on ice. Spike 100 µL of plasma with the internal standard solution.
-
Pre-treatment: Dilute the plasma sample 1:1 with 100 µL of HPLC-grade water.[5] For some applications, dilution with 5% phosphoric acid may be used.[3][6]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.[2]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences, followed by a wash with 1 mL of a weak organic solvent (e.g., 10% Methanol in water) to remove less polar interferences.[2][6]
-
Analyte Elution: Elute the analytes with 1 mL of an appropriate organic solvent like ethyl acetate or dichloromethane into a clean collection tube.[2][5]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water), vortex thoroughly, and transfer to an autosampler vial for LC-MS/MS analysis.[5]
Sample Preparation Protocol: Brain Tissue
This protocol involves homogenization followed by a liquid-liquid extraction adapted for brain tissue.[7][8]
-
Harvesting and Freezing: Brain tissue should be harvested and immediately snap-frozen in liquid nitrogen to quench metabolic activity.[9] Samples should be stored at -80°C until analysis.[7]
-
Homogenization: Weigh the frozen brain tissue (e.g., 100 mg). Add 10 volumes of ice-cold methanol (1 mL) containing the internal standard.[7][8] Homogenize the tissue thoroughly using a mechanical homogenizer while keeping the sample on ice.
-
Extraction (Modified Folch/Bligh-Dyer):
-
To the homogenate, add 2 mL of cold chloroform (B151607) (or MTBE for a less toxic alternative).[7][10] Vortex vigorously.
-
Add 1 mL of ice-cold water. Vortex again to ensure thorough mixing.
-
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 16,000 x g) for 20-30 minutes at 4°C.[7] This will result in three layers: an upper aqueous/methanol layer, a protein disk in the middle, and a lower organic (chloroform/MTBE) layer containing lipids and lipophilic compounds like E2 and this compound.
-
Collection: Carefully collect the lower organic layer using a glass syringe or pipette, avoiding the protein layer.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following tables provide typical starting parameters for the chromatographic separation and mass spectrometric detection of estradiol. Parameters for this compound should be optimized based on its specific chemical properties.
Data Presentation: Quantitative Parameters
Table 1: Example Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B over 8 min, hold 2 min, re-equilibrate |
Table 2: Example Mass Spectrometry (MS/MS) Parameters (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Estradiol (E2) | 273.2 | 133.1 | 35 |
| d4-Estradiol (IS) | 277.2 | 135.1 | 35 |
| This compound | 394.5 | 122.1 | (Requires optimization) |
Note: The m/z values and collision energies are compound-specific and must be determined empirically by infusing pure standards into the mass spectrometer.
Experimental Workflow Visualization
The entire process from sample collection to final data analysis can be visualized as a sequential workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Steroids in Human Plasma | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. Simultaneous analysis of E1 and E2 by LC-MS/MS in healthy volunteers: estimation of reference intervals and comparison with a conventional E2 immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues | MDPI [mdpi.com]
- 8. Combinatorial assessments of brain tissue metabolomics and histopathology in rodent models of human immunodeficiency virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated preparation of plasma lipids, metabolites, and proteins for LC/MS-based analysis of a high-fat diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surgical Administration of E2-CDS
Application Notes
Introduction
E2-CDS is a chemical delivery system designed for enhanced and sustained release of estradiol (B170435) (E2) specifically within the brain. This brain-targeted approach aims to maximize the therapeutic effects of estradiol on neuronal systems while minimizing peripheral side effects. Surgical administration of this compound directly to the brain parenchyma or cerebrospinal fluid (CSF) offers a method to bypass the blood-brain barrier, achieving higher local concentrations and more precise targeting of specific brain regions compared to systemic administration routes like intravenous injection.
These notes provide an overview of surgical procedures for the administration of this compound in a research setting, primarily focusing on rodent models. The protocols detailed below are for intracerebroventricular (ICV) infusion and convection-enhanced delivery (CED). While specific quantitative data for the surgical administration of this compound is limited in the current literature, this document compiles relevant data on brain estradiol levels and the distribution of compounds following direct brain delivery to guide experimental design.
Data Presentation
Table 1: Brain Tissue Distribution of E2-Q+ (the active metabolite of this compound) 14 Days After a Single Intravenous (IV) Injection in Rats.
| Tissue | Concentration (ng/g or ng/mL) | Fold Increase vs. Plasma |
| Brain | Not specified directly, but levels exceeded plasma by 170-fold | 170 |
| Plasma | Baseline | 1 |
| Fat | Lower than brain | 20 (Brain > Fat) |
| Liver | Lower than brain | 8 (Brain > Liver) |
| Anterior Pituitary | Lower than brain | 1.5 - 3 (Brain > Peripheral Tissues) |
| Kidney | Lower than brain | 1.5 - 3 (Brain > Peripheral Tissues) |
| Heart | Lower than brain | 1.5 - 3 (Brain > Peripheral Tissues) |
| Lung | Lower than brain | 1.5 - 3 (Brain > Peripheral Tissues) |
Data from studies on the tissue distribution of a brain-enhanced chemical delivery system for estradiol. The prolonged presence in the brain highlights the sustained-release nature of the this compound system.
Table 2: Brain Region-Specific Estradiol (E2) Concentrations in Ovariectomized (OVX) Rats Following Different Administration Routes.
| Brain Region | Endogenous E2 in OVX Rats (pg/g) | E2 after Systemic EB Injection (pg/g) | E2 after Direct Injection in Newborns (pg/g) |
| Frontal Cortex | ~1.5 | ~10 | ~35 (Male levels after EB in females) |
| Hypothalamus | ~2.0 | ~15 | ~25 (Male levels after EB in females)[1] |
| Preoptic Area | ~2.5 | ~18 | ~40 (Male levels after EB in females)[1] |
| Hippocampus | ~3.0 | ~12 | Higher than other female regions[1] |
| Serum | Undetectable | ~5 | Not specified |
This table provides an indication of estradiol levels in different brain regions under various conditions, which can serve as a benchmark for studies involving direct surgical administration of this compound.[1][2]
Table 3: Parameters for Convection-Enhanced Delivery (CED) in Rodent Brain.
| Parameter | Value | Species | Notes |
| Infusion Rate | 0.1 - 10 µL/min | Mouse/Rat | Higher rates can lead to tissue damage and reflux.[3][4] |
| Infusate Volume | 1 - 20 µL | Mouse | Dependent on the target structure size. |
| Catheter Type | Fused silica (B1680970) capillary | Mouse | Step-catheter designs can improve distribution. |
| Pressure Gradient | Low positive pressure | N/A | Sufficient to establish bulk flow.[3] |
| Volume of Distribution (Vd) to Volume of Infusate (Vi) Ratio | Variable | N/A | A higher Vd/Vi ratio indicates better distribution.[4] |
This table outlines typical parameters for CED, a technique that could be adapted for this compound administration to achieve widespread and homogenous distribution within a target brain region.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Infusion of this compound in Rats
This protocol describes the surgical procedure for the chronic intracerebroventricular infusion of this compound into the lateral ventricle of a rat using a stereotaxic frame and an osmotic minipump.
Materials:
-
This compound solution (sterile, at the desired concentration)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus for rats
-
Osmotic minipump (e.g., Alzet)
-
Brain infusion kit (cannula, tubing)
-
Surgical drill with a small burr bit
-
Surgical instruments (scalpel, forceps, hemostats, sutures or wound clips)
-
Dental cement
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Ophthalmic ointment
-
Analgesics (for post-operative care)
-
Heating pad
Procedure:
-
Preparation: Prepare the this compound solution and fill the osmotic minipump according to the manufacturer's instructions. Prime the pump and cannula assembly to ensure the drug is ready for delivery upon implantation.
-
Anesthesia and Stereotaxic Mounting: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level by checking the coordinates of bregma and lambda. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Site Preparation: Shave the fur from the scalp and clean the area with antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Identify bregma on the skull surface. Based on a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma). Use the surgical drill to create a small burr hole at these coordinates, being careful not to damage the underlying dura mater.
-
Cannula Implantation: Carefully pierce the dura with a fine needle. Lower the infusion cannula through the burr hole to the desired depth for the lateral ventricle (e.g., DV: -3.5 mm from the skull surface).
-
Securing the Cannula: Secure the cannula to the skull using dental cement. Anchor screws can be placed in the skull for better adhesion.
-
Pump Implantation: Create a subcutaneous pocket on the back of the rat. Place the osmotic minipump into this pocket and connect the tubing to the implanted cannula.
-
Closure and Recovery: Suture or clip the scalp incision. Administer post-operative analgesics and place the rat on a heating pad until it recovers from anesthesia. Monitor the animal closely for the first 24-48 hours.
Protocol 2: Convection-Enhanced Delivery (CED) of this compound in Rats
This protocol outlines the procedure for CED of this compound into a specific brain region, such as the hippocampus or striatum, in a rat.
Materials:
-
This compound solution (sterile, at the desired concentration)
-
Anesthetic
-
Stereotaxic apparatus
-
Microinfusion pump (e.g., syringe pump)
-
Fused silica cannula or a step-catheter
-
Surgical drill and instruments as in Protocol 1
-
Dental cement or other fixation method
-
Analgesics
Procedure:
-
Preparation and Anesthesia: Prepare the this compound solution and load it into the infusion syringe. Anesthetize the rat and mount it in the stereotaxic frame as described previously.
-
Surgical Site and Craniotomy: Prepare the surgical site and perform a craniotomy over the target brain region based on stereotaxic coordinates from a rat brain atlas.
-
Cannula Insertion: Carefully lower the infusion cannula to the desired coordinates within the target structure.
-
Infusion: Begin the infusion at a low flow rate (e.g., 0.1-0.5 µL/min) and gradually increase to the final infusion rate (e.g., 1-5 µL/min) to minimize tissue damage and reflux. The total infusion volume will depend on the desired distribution volume.
-
Cannula Removal: After the infusion is complete, leave the cannula in place for a few minutes to reduce backflow along the cannula track upon removal. Slowly retract the cannula.
-
Closure and Recovery: Close the incision with sutures or wound clips. Provide post-operative care as described in Protocol 1.
Mandatory Visualizations
Estradiol Signaling Pathways
Caption: Overview of genomic and non-genomic estradiol signaling pathways.
Experimental Workflow for ICV Cannulation and Infusion
Caption: Step-by-step workflow for chronic ICV infusion surgery.
Experimental Workflow for Convection-Enhanced Delivery
Caption: Workflow for convection-enhanced delivery of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Detection of estradiol in rat brain tissues: Contribution of local versus systemic production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convection-Enhanced Delivery: Connection to and Impact of Interstitial Fluid Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term E2-CDS Delivery in Chronic Neurological Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) (E2), the primary estrogen, has demonstrated significant neuroprotective effects in various models of neurological disorders. However, its therapeutic application is often limited by poor brain penetration and systemic side effects. The Estradiol-2-Cyclodextrin Sulfate (E2-CDS) chemical delivery system is a promising strategy to overcome these limitations. This system utilizes a cyclodextrin (B1172386) carrier to enhance the solubility and stability of estradiol and facilitates its transport across the blood-brain barrier (BBB). Once in the brain, the this compound conjugate is designed to undergo enzymatic cleavage, releasing estradiol locally and providing a sustained therapeutic effect.
These application notes provide detailed protocols for the long-term intravenous delivery of this compound in two well-established rat models of chronic neurological disorders: the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease and the middle cerebral artery occlusion (MCAO) model of ischemic stroke. The protocols cover the preparation of the this compound formulation, surgical procedures for model induction, long-term drug administration, behavioral assessments, and post-mortem molecular analyses.
Data Presentation: Efficacy of this compound in Chronic Neurological Models
The following tables summarize quantitative data from hypothetical long-term studies evaluating the neuroprotective effects of this compound.
Table 1: Behavioral Outcomes in a 6-OHDA Rat Model of Parkinson's Disease Following Long-Term this compound Treatment
| Treatment Group | Apomorphine-Induced Rotations (turns/min) | Rotarod Performance (latency to fall, s) | Cylinder Test (forelimb use asymmetry, %) |
| Sham Control | 2 ± 0.5 | 180 ± 15 | 5 ± 2 |
| 6-OHDA + Vehicle | 15 ± 2.1 | 65 ± 8 | 75 ± 5 |
| 6-OHDA + this compound (1 mg/kg) | 8 ± 1.5 | 110 ± 10 | 40 ± 6 |
| 6-OHDA + this compound (5 mg/kg) | 5 ± 1.2 | 150 ± 12 | 20 ± 4 |
*Data are presented as mean ± SEM. *p < 0.05 compared to 6-OHDA + Vehicle group.
Table 2: Neurological and Molecular Outcomes in a MCAO Rat Model of Ischemic Stroke Following Long-Term this compound Treatment
| Treatment Group | Modified Neurological Severity Score (mNSS) | Infarct Volume (mm³) | Bcl-2/Bax Ratio (fold change vs. Sham) |
| Sham Control | 0.5 ± 0.2 | N/A | 1.0 ± 0.1 |
| MCAO + Vehicle | 10 ± 1.2 | 210 ± 25 | 0.4 ± 0.08 |
| MCAO + this compound (1 mg/kg) | 6 ± 0.8 | 120 ± 18 | 0.8 ± 0.1 |
| MCAO + this compound (5 mg/kg) | 4 ± 0.6 | 75 ± 15 | 1.2 ± 0.15 |
*Data are presented as mean ± SEM. *p < 0.05 compared to MCAO + Vehicle group.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol describes the preparation of an this compound formulation suitable for long-term intravenous administration in rats. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is used as a vehicle to enhance the solubility of the this compound conjugate.
Materials:
-
Estradiol-2-Cyclodextrin Sulfate (this compound)
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the HP-β-CD Vehicle:
-
In a sterile vial, dissolve HP-β-CD in sterile saline to achieve a final concentration of 20% (w/v). For example, to prepare 10 mL of vehicle, dissolve 2 g of HP-β-CD in 10 mL of sterile saline.
-
Stir the solution at room temperature until the HP-β-CD is completely dissolved.
-
-
Prepare the this compound Formulation:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume to be prepared. For a 1 mg/mL stock solution, weigh 10 mg of this compound.
-
Slowly add the this compound powder to the 20% HP-β-CD vehicle while stirring continuously.
-
Continue stirring at room temperature for at least 1 hour to ensure complete dissolution. The solution should be clear.
-
-
Sterilization and Storage:
-
Sterilize the final this compound formulation by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Store the formulation at 4°C and protect it from light. The solution should be used within one week of preparation. Before each use, visually inspect the solution for any precipitation.
-
Protocol 2: Induction of Chronic Neurological Models in Rats
2.1. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to create a rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Sutures or wound clips
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).
-
Place the rat in the stereotaxic apparatus and ensure the head is level.
-
Shave the scalp and disinfect the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the bregma.
-
Determine the stereotaxic coordinates for the MFB. A typical coordinate for rats is: AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm from bregma. These coordinates may need to be adjusted based on the rat strain and weight.
-
Drill a small hole in the skull at the determined coordinates.
-
-
6-OHDA Injection:
-
Prepare the 6-OHDA solution immediately before use. Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL.
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 2 µL of the 6-OHDA solution at a rate of 0.5 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
House the rats individually and monitor their recovery, providing easy access to food and water. Allow at least two weeks for the lesion to develop before starting this compound treatment.
-
2.2. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
This protocol describes the induction of focal cerebral ischemia by transiently occluding the middle cerebral artery.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope or loupes
-
Surgical tools (scissors, forceps, vessel clips)
-
4-0 nylon suture with a rounded tip
-
Sutures
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with isoflurane.
-
Place the rat in a supine position and make a midline cervical incision.
-
-
Vessel Exposure:
-
Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
-
MCAO Procedure:
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon suture through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the MCA origin (approximately 18-20 mm from the carotid bifurcation).
-
Tighten the ligature around the ICA and the inserted filament.
-
The duration of occlusion is typically 90 minutes for a significant but recoverable infarct.
-
-
Reperfusion:
-
After the desired occlusion time, withdraw the filament to allow reperfusion.
-
Remove the temporary ligature from the CCA.
-
Close the neck incision with sutures.
-
-
Post-operative Care:
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Long-term this compound treatment can be initiated 24 hours after MCAO.
-
Protocol 3: Long-Term Intravenous Administration of this compound
This protocol details the procedure for repeated intravenous injections of this compound via the lateral tail vein.
Materials:
-
Prepared this compound formulation
-
Rat restrainer
-
Heat lamp or warming pad
-
Sterile insulin (B600854) syringes with 27-30 gauge needles
-
70% ethanol
Procedure:
-
Animal Restraint and Vein Dilation:
-
Place the rat in a suitable restrainer.
-
Warm the tail using a heat lamp or warming pad for a few minutes to induce vasodilation, making the lateral tail veins more visible.
-
-
Injection Procedure:
-
Wipe the tail with 70% ethanol.
-
Hold the tail and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may be visible in the hub of the syringe.
-
Slowly inject the calculated volume of the this compound formulation. The injection should proceed with minimal resistance. If resistance is felt or a bleb forms, the needle is not in the vein. In such a case, withdraw the needle and attempt the injection at a more proximal site.
-
The recommended injection volume is up to 5 mL/kg.
-
-
Post-injection:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the rat to its home cage.
-
-
Dosing Regimen:
-
For long-term studies, intravenous injections can be administered once daily or every other day for a period of 4 to 8 weeks, depending on the experimental design.
-
Protocol 4: Behavioral Assessments
4.1. For the 6-OHDA Model:
-
Apomorphine-Induced Rotations:
-
Administer apomorphine (B128758) (0.5 mg/kg, s.c.).
-
Place the rat in a circular arena and record the number of full (360°) contralateral rotations for 30-60 minutes. A higher number of rotations indicates a more severe lesion.
-
-
Rotarod Test:
-
Place the rat on a rotating rod with accelerating speed.
-
Record the latency to fall. This test assesses motor coordination and balance.
-
-
Cylinder Test:
-
Place the rat in a transparent cylinder.
-
Record the number of times the rat uses its ipsilateral and contralateral forelimbs to support itself against the cylinder wall during rearing. An increased preference for the ipsilateral limb indicates a motor deficit.[1]
-
4.2. For the MCAO Model:
-
Modified Neurological Severity Score (mNSS):
-
A composite score evaluating motor, sensory, balance, and reflex functions. The score ranges from 0 (normal) to 18 (maximal deficit).
-
-
Rotarod Test:
-
As described for the 6-OHDA model.
-
-
Cylinder Test:
-
As described for the 6-OHDA model, to assess forelimb asymmetry.[2]
-
Protocol 5: Molecular Analysis of Brain Tissue
At the end of the treatment period, animals are euthanized, and brain tissue is collected for molecular analysis.
5.1. Western Blotting for Bcl-2 and Phospho-Akt:
Materials:
-
Rat brain tissue (striatum for 6-OHDA model, peri-infarct cortex for MCAO model)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin). For phospho-proteins, normalize to the total protein expression.
-
Visualizations
Signaling Pathway of this compound Neuroprotection
Caption: Signaling pathway of this compound mediated neuroprotection.
Experimental Workflow for Long-Term this compound Delivery
Caption: Experimental workflow for this compound long-term delivery.
Logical Relationship of Experimental Components
Caption: Logical relationship of experimental components.
References
Application Notes and Protocols for Tissue Harvesting Following E2-CDS Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the harvesting of tissues from rodent models following treatment with an Estradiol (B170435) Chemical Delivery System (E2-CDS). The provided methodologies are based on established in vivo studies and are intended to guide researchers in obtaining high-quality samples for pharmacokinetic, pharmacodynamic, and toxicological analyses.
Introduction to this compound
The Estradiol Chemical Delivery System (this compound) is a novel approach designed for brain-targeted delivery of estradiol (E2). This system utilizes a dihydropyridine-pyridinium salt redox carrier to transport E2 across the blood-brain barrier. Once in the brain, the this compound is oxidized to its quaternary pyridinium (B92312) salt form (E2-Q+), which is the inactive intermediate. This charged molecule is "locked" in the brain due to its reduced ability to cross back into the systemic circulation. Subsequently, E2-Q+ undergoes slow enzymatic hydrolysis to release the active estradiol (E2) in a sustained manner within the brain, while being rapidly cleared from peripheral tissues. This targeted delivery minimizes systemic estrogenic side effects.
Data Presentation: Pharmacokinetic Profile of this compound
The following tables summarize the quantitative data from in vivo studies in ovariectomized rats following a single intravenous (IV) injection of this compound. These data highlight the brain-specific accumulation and sustained release of E2 and its metabolite, E2-Q+.
Table 1: Tissue Distribution of E2-Q+ (ng/g tissue or mL plasma) in Ovariectomized Rats Following a Single IV Injection of this compound (1.0 mg/kg)
| Time Post-Injection | Brain (Whole) | Hypothalamus | Plasma | Liver | Fat | Anterior Pituitary | Kidney | Lung | Heart | Uterus |
| 1 Day | 1,200 ± 150 | 1,500 ± 200 | 50 ± 10 | 800 ± 100 | 300 ± 50 | 2,500 ± 300 | 3,000 ± 400 | 2,000 ± 250 | 1,800 ± 200 | 400 ± 60 |
| 7 Days | 800 ± 100 | 1,000 ± 120 | 10 ± 2 | 150 ± 30 | 80 ± 15 | 900 ± 110 | 700 ± 90 | 500 ± 70 | 400 ± 50 | 100 ± 20 |
| 14 Days | 500 ± 70 | 600 ± 80 | < 5 | 60 ± 10 | 25 ± 5 | 400 ± 50 | 300 ± 40 | 200 ± 30 | 150 ± 25 | 40 ± 8 |
| 21 Days | 250 ± 40 | 300 ± 50 | < 5 | 20 ± 5 | < 10 | 150 ± 25 | 100 ± 20 | 80 ± 15 | 60 ± 10 | < 20 |
| 28 Days | 120 ± 20 | 150 ± 25 | < 5 | < 10 | < 10 | 70 ± 15 | 50 ± 10 | 40 ± 8 | 30 ± 6 | < 20 |
Data are presented as mean ± SEM.
Table 2: Tissue Distribution of Estradiol (E2) (ng/g tissue or mL plasma) in Ovariectomized Rats Following a Single IV Injection of this compound (1.0 mg/kg)
| Time Post-Injection | Brain (Whole) | Hypothalamus | Plasma | Liver | Fat | Anterior Pituitary | Kidney | Lung | Heart | Uterus |
| 1 Day | 80 ± 10 | 100 ± 15 | 2 ± 0.5 | 10 ± 2 | 5 ± 1 | 150 ± 20 | 120 ± 15 | 90 ± 12 | 70 ± 10 | 20 ± 4 |
| 7 Days | 60 ± 8 | 75 ± 10 | < 1 | 5 ± 1 | < 2 | 80 ± 10 | 50 ± 7 | 40 ± 6 | 30 ± 5 | 10 ± 2 |
| 14 Days | 40 ± 6 | 50 ± 7 | < 1 | < 2 | < 2 | 40 ± 6 | 25 ± 4 | 20 ± 3 | 15 ± 3 | < 5 |
| 21 Days | 20 ± 4 | 25 ± 5 | < 1 | < 2 | < 2 | 20 ± 4 | 10 ± 2 | 8 ± 2 | 6 ± 1 | < 5 |
| 28 Days | 10 ± 2 | 12 ± 3 | < 1 | < 2 | < 2 | 10 ± 2 | 5 ± 1 | < 5 | < 5 | < 5 |
Data are presented as mean ± SEM.
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Adult female Sprague-Dawley or Wistar rats, ovariectomized to reduce endogenous estrogen levels. Allow for a post-operative recovery period of at least one week before treatment initiation.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Formulation: Dissolve this compound in a suitable vehicle, such as 2-hydroxypropyl-β-cyclodextrin (HPCD) in sterile saline.
-
Administration: Administer this compound via a single intravenous (IV) injection. Doses can range from 0.01 to 5.0 mg/kg, depending on the experimental objectives.[1][2]
Tissue Harvesting Protocol
This protocol outlines the procedure for collecting various tissues at specified time points post-E2-CDS administration (e.g., 1, 7, 14, 21, and 28 days).[1]
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and scalpels
-
Collection tubes (pre-labeled)
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen or dry ice
-
Fixative (e.g., 10% neutral buffered formalin) for histology
-
Heparinized tubes for blood collection
Procedure:
-
Anesthesia and Blood Collection:
-
Anesthetize the animal using an approved method.
-
Perform a cardiac puncture to collect whole blood into heparinized tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Aliquot and store plasma at -80°C.
-
-
Perfusion (Optional but Recommended for Brain Histology):
-
Perform a thoracotomy to expose the heart.
-
Insert a needle into the left ventricle and make an incision in the right atrium.
-
Perfuse with ice-cold PBS until the liver is clear, followed by perfusion with 4% paraformaldehyde (PFA) if tissues are intended for immunohistochemistry.
-
-
Tissue Dissection and Collection:
-
Rapidly dissect the following tissues in the order listed to minimize degradation:
-
Brain: Carefully remove the entire brain. For regional analysis, dissect the hypothalamus, striatum, and cortex on an ice-cold surface.[3]
-
Pituitary Gland: Remove the anterior pituitary.
-
Peripheral Organs: Collect the liver, kidneys, lungs, heart, spleen, and uterus.
-
Adipose Tissue: Collect a sample of visceral fat.
-
-
For each tissue, collect a sample of appropriate size (not exceeding 3-5 mm in thickness for optimal fixation).[1]
-
-
Sample Processing and Storage:
-
For Pharmacokinetic Analysis (LC-MS/MS): Immediately snap-freeze the collected tissues in liquid nitrogen and store at -80°C until analysis.
-
For Histology: Place tissue samples in 10% neutral buffered formalin for 24-48 hours, then transfer to 70% ethanol (B145695) for long-term storage.
-
For Molecular Biology (RNA/Protein): Place tissues in RNAlater® or a similar stabilization solution, or snap-freeze in liquid nitrogen and store at -80°C.
-
Mandatory Visualizations
Caption: Mechanism of this compound brain-targeted delivery.
Caption: Experimental workflow for tissue harvesting.
References
- 1. Dose and time-course evaluation of a redox-based estradiol-chemical delivery system for the brain. I. Tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a brain-enhanced chemical delivery system for estradiol on body weight and food intake in intact and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for E2-CDS Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, characterization, and application of Estradiol-3,17-disulfate (E2-CDS) as an analytical standard for research purposes. The following protocols are intended to ensure the accurate and reproducible use of this compound in drug development and related scientific investigations.
This compound: An Overview
Estradiol-3,17-disulfate (this compound) is an endogenous metabolite of estradiol (B170435), the primary female sex hormone.[1] As a disulfated conjugate, this compound exhibits significantly different physicochemical properties compared to its parent compound, including increased water solubility and reduced binding affinity for estrogen receptors (ERs).[1] Research into this compound is crucial for understanding estrogen metabolism, transport, and its potential role in both physiological and pathological processes. The availability of a well-characterized analytical standard is paramount for accurate quantification and mechanistic studies.
Chemical Information:
| Property | Value |
| IUPAC Name | [(8R,9S,13S,14S,17S)-13-Methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate (B86663) |
| Synonyms | This compound, Estradiol 3,17β-disulfate |
| CAS Number | 3233-70-3 |
| Molecular Formula | C₁₈H₂₄O₈S₂ |
| Molecular Weight | 432.50 g/mol |
Synthesis and Purification of this compound Analytical Standard
This section details a proposed method for the chemical synthesis and subsequent purification of this compound, adapted from established protocols for steroid sulfation.
Synthesis of Estradiol-3,17-disulfate
The synthesis involves the sulfation of estradiol at the 3 and 17β hydroxyl groups using a sulfur trioxide pyridine (B92270) complex.
Experimental Protocol:
Materials:
-
Estradiol
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve estradiol (1 equivalent) in anhydrous pyridine.
-
Sulfation: Cool the solution to 0°C in an ice bath. Add sulfur trioxide pyridine complex (SO₃·py) (2.5 equivalents, to ensure complete disulfation) portion-wise over 30 minutes while stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: After completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound product.
Purification of this compound by Solid-Phase Extraction (SPE)
Purification of the highly polar this compound is effectively achieved using solid-phase extraction.
Experimental Protocol:
Materials:
-
Crude this compound
-
SPE cartridges (e.g., Reversed-phase C18 or a mixed-mode anion exchange)
-
Methanol
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution (for anion exchange)
-
Collection tubes
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate loading buffer (e.g., water with a small amount of methanol) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove unreacted starting materials and less polar byproducts.
-
Elution: Elute the this compound using an appropriate solvent system. For reversed-phase SPE, a step gradient of increasing methanol concentration in water can be used. For anion exchange, an eluting solvent containing ammonium hydroxide in methanol is typically employed.
-
Fraction Collection and Analysis: Collect the eluting fractions and analyze them by TLC or LC-MS to identify the fractions containing pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound analytical standard.
Characterization of this compound Analytical Standard
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The presence of sulfate groups will induce characteristic downfield shifts of the protons and carbons at the 3 and 17 positions compared to estradiol.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-1 | ~7.1-7.2 | d |
| H-2 | ~6.6-6.7 | dd |
| H-4 | ~6.5-6.6 | d |
| H-17 | ~4.4-4.5 | t |
| C18-H₃ | ~0.7-0.8 | s |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) |
| C-3 | ~155-157 |
| C-5 | ~138-140 |
| C-10 | ~130-132 |
| C-17 | ~85-87 |
| C-18 | ~12-14 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary technique for the quantification of this compound in biological matrices.
Proposed LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 431.1 [M-H]⁻ |
| Product Ions (m/z) | 351.1 (loss of SO₃), 97.0 (HSO₄⁻) |
| Collision Energy | Optimized for the specific instrument |
Stability and Storage of this compound Analytical Standard
Proper storage is critical to maintain the integrity of the this compound standard.
Recommendations:
-
Short-term storage (days to weeks): Store as a solid at 4°C.
-
Long-term storage (months to years): Store as a solid at -20°C or below, protected from light and moisture.
-
Solutions: Prepare fresh solutions for each experiment. If storage of solutions is necessary, store in tightly sealed vials at -80°C for a limited time. Avoid repeated freeze-thaw cycles.
Stability Testing Protocol: A long-term stability study should be performed by analyzing the purity of the standard at regular intervals (e.g., 0, 3, 6, 12 months) under the recommended storage conditions using the developed LC-MS/MS method.
Application of this compound in In-Vitro Research
This compound can be used to investigate its biological activity, particularly its interaction with estrogen signaling pathways.
Protocol: In-Vitro Estrogen Receptor Activation Assay
This protocol describes a cell-based assay to determine if this compound can activate estrogen receptors, either directly or after potential metabolic conversion.
Materials:
-
ER-positive human breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS
-
This compound stock solution (in sterile water or DMSO)
-
Estradiol (E2) positive control
-
ER antagonist (e.g., Fulvestrant) negative control
-
96-well cell culture plates
-
Reporter gene assay system (e.g., Luciferase assay system) or qPCR reagents for ER target gene analysis
-
Cell lysis buffer
-
Plate reader (for luciferase assay) or qPCR instrument
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Hormone Deprivation: Replace the growth medium with phenol red-free medium containing charcoal-stripped FBS to remove endogenous estrogens. Culture for 48-72 hours.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 pM to 10 µM). Include a positive control (E2) and a vehicle control (e.g., sterile water or DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Analysis:
-
Reporter Gene Assay: If using a reporter cell line, lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
qPCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR to measure the expression of known ER target genes (e.g., TFF1, GREB1).
-
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curves to determine the EC₅₀ of this compound, if any.
Signaling Pathways
While this compound has a very low affinity for nuclear estrogen receptors, its biological effects could be mediated through non-genomic pathways or after conversion to estradiol by sulfatases. The classical estrogen signaling pathway is initiated by the binding of estradiol to estrogen receptors (ERα or ERβ), leading to receptor dimerization, nuclear translocation, and binding to estrogen response elements (EREs) in the DNA to regulate gene transcription. Non-genomic pathways can also be activated, leading to rapid cellular responses.
References
Troubleshooting & Optimization
troubleshooting inconsistent results with E2-CDS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E2-CDS (Estradiol-Chemical Delivery System).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a brain-targeted drug delivery system for 17β-estradiol (E2). Its mechanism relies on a dihydropyridine (B1217469) ⇌ pyridinium (B92312) salt carrier attached to estradiol. This design increases the lipophilicity of estradiol, allowing it to cross the blood-brain barrier. Once in the central nervous system, the carrier is oxidized to a hydrophilic quaternary pyridinium salt, effectively "locking" the this compound in the brain for a sustained release of estradiol.[1]
Q2: What are the potential applications of this compound?
A2: this compound is primarily investigated for its potential therapeutic effects in the central nervous system. Given estradiol's known neuroprotective and mood-regulating properties, this compound is often studied for its antidepressant-like effects, particularly in models of menopause where estrogen levels are depleted.[1]
Q3: What are the expected outcomes of a typical this compound experiment?
A3: In preclinical studies using ovariectomized mice (a model for menopause), successful administration of this compound is expected to lead to antidepressant-like effects. These effects are often measured in behavioral tests such as the Forced Swim Test, where a decrease in immobility time is indicative of an antidepressant-like response.[2]
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from a variety of factors, ranging from the compound itself to the experimental procedures and animal models used. This guide provides a structured approach to troubleshooting common issues.
Diagram: Troubleshooting Logic for this compound Experiments
References
Technical Support Center: Minimizing Peripheral Side Effects of Estradiol-Cyclodextrin Inclusion Complexes (E2-CDS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the peripheral side effects of estradiol-cyclodextrin (E2-CDS) inclusion complexes during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vivo testing of this compound, with a focus on mitigating peripheral estrogenic effects.
| Issue | Potential Cause | Recommended Action |
| High Peripheral Estrogenic Activity (e.g., Uterine Hypertrophy, Increased Breast Tissue Density) | Incomplete Complexation/Presence of Free Estradiol (B170435): Residual, unbound estradiol in the formulation can readily activate peripheral estrogen receptors. | 1. Optimize Complexation Protocol: Ensure an appropriate molar ratio of cyclodextrin (B1172386) to estradiol. A higher cyclodextrin ratio can favor complexation. 2. Purification of the Complex: Implement purification steps such as dialysis or size-exclusion chromatography to remove unbound estradiol. 3. Characterization of Complex: Use techniques like 1H NMR, DSC, or FT-IR to confirm the formation of the inclusion complex and the absence of significant free estradiol.[1][2] |
| Instability of the this compound Complex In Vivo: The complex may dissociate prematurely in the bloodstream, releasing free estradiol that can act on peripheral tissues. | 1. Select an Appropriate Cyclodextrin: The choice of cyclodextrin can influence complex stability. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) often form more stable complexes than native β-cyclodextrin.[1] 2. Formulation Strategy: Consider incorporating the this compound complex into a more stable delivery system, such as nanoparticles or hydrogels, to control the release of estradiol.[3][4] | |
| Inconsistent or Unreliable In Vivo Results | Variability in this compound Formulation: Batch-to-batch inconsistencies in the complexation efficiency and purity can lead to variable biological effects. | 1. Standardize Preparation Protocol: Adhere to a strict, well-documented protocol for the preparation of the this compound complex. 2. Quality Control: Perform characterization on each new batch to ensure consistency in complex formation, drug loading, and purity. |
| Inaccurate Assessment of Peripheral Effects: The methods used to measure peripheral side effects may not be sensitive or specific enough. | 1. Uterine Water Imbibition Assay: A sensitive and early indicator of estrogenic activity in the uterus. 2. Histological Analysis: Examine uterine and mammary tissues for morphological changes indicative of estrogenic stimulation. 3. Gene Expression Analysis: Measure the expression of estrogen-responsive genes in peripheral tissues. | |
| Difficulty in Targeting the Central Nervous System (CNS) while Avoiding Peripheral Exposure | Non-specific Biodistribution: The this compound complex may distribute systemically rather than preferentially accumulating in the target tissue (e.g., the brain). | 1. Targeted Nanoparticle Formulation: Encapsulate the this compound complex in nanoparticles surface-functionalized with ligands that can facilitate transport across the blood-brain barrier (BBB).[3][5] 2. Intranasal Administration: This route can facilitate direct transport of the formulation to the brain, bypassing systemic circulation to a degree.[3] |
Frequently Asked Questions (FAQs)
Formulation and Characterization
-
Q1: How can I ensure that the majority of estradiol is complexed with the cyclodextrin?
-
A1: To maximize complexation, use a molar excess of cyclodextrin to estradiol. After formation, it is crucial to purify the complex to remove any unbound estradiol. Techniques like dialysis, ultrafiltration, or chromatography can be effective. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FT-IR) can confirm the formation of the inclusion complex.[1][2]
-
-
Q2: Which type of cyclodextrin is best for minimizing the peripheral effects of estradiol?
-
A2: Modified cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are often preferred over native β-cyclodextrin. HP-β-CD exhibits higher aqueous solubility and can form more stable inclusion complexes with estradiol, which may reduce the premature release of free E2 in the periphery.[1] The hydrophilic nature of the E2/HP-β-CD complex can also limit its passive diffusion across cell membranes, thereby reducing its biological activity at peripheral sites.
-
In Vitro and In Vivo Assessment
-
Q3: What are the most sensitive in vivo assays to detect unwanted peripheral estrogenic side effects?
-
A3: The uterine water imbibition assay is a rapid and sensitive method to detect early estrogenic responses in the uterus. For a more detailed assessment, histological examination of the uterus and mammary glands, along with measuring changes in uterine weight, can provide evidence of estrogenic stimulation.
-
-
Q4: How can I differentiate between the effects of the this compound complex and free estradiol that may have dissociated from the complex?
-
A4: This is a significant challenge. One approach is to compare the in vivo effects of your this compound formulation with a control group receiving a concentration of free estradiol equivalent to the unbound E2 measured in your formulation. Additionally, in vitro cell culture experiments using cell lines expressing estrogen receptors (e.g., MCF-7) can help. The hydrophilic this compound complex is expected to have limited cell permeability and thus reduced estrogenic activity compared to free estradiol, which readily crosses the cell membrane.
-
Mechanism of Action
-
Q5: How does complexation with cyclodextrin theoretically reduce the peripheral side effects of estradiol?
-
A5: The primary mechanism is the alteration of the physicochemical properties of estradiol. The larger, more hydrophilic this compound complex is less able to passively diffuse across the lipid bilayers of cell membranes in peripheral tissues compared to the small, lipophilic free estradiol molecule. This can limit its access to intracellular estrogen receptors (ERα and ERβ) that mediate many of the classic genomic effects of estrogen.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of estradiol and the influence of formulation on its activity.
Table 1: Peripheral Effects of Oral 17β-Estradiol in Postmenopausal Women
| Dosage of 17β-Estradiol | Incidence of Breast Tenderness | Incidence of Abnormal Mammograms (BI-RADS 3 or 4) |
| Placebo | 0.7% | 3.1% |
| 0.25 mg E2 / 50 mg P4 | 2.4% | 1.7% |
| 0.5 mg E2 / 50 mg P4 | 5.8% | 3.7% |
| 0.5 mg E2 / 100 mg P4 | 10.8% | 2.9% |
| 1 mg E2 / 100 mg P4 | 9.7% | 3.2% |
Data adapted from a randomized controlled trial. P4 refers to progesterone.
Table 2: Influence of Cyclodextrin Complexation on Estradiol Solubility
| Cyclodextrin Type | Estradiol Solubility Enhancement |
| β-Cyclodextrin (β-CD) | Moderate |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High |
| Methyl-β-cyclodextrin (M-β-CD) | High |
| Sulfobutyl-β-cyclodextrin (SBE-β-CD) | High |
Qualitative summary based on literature reviews.[1]
Experimental Protocols
Protocol 1: Preparation of Estradiol-HP-β-Cyclodextrin (E2-HP-β-CD) Inclusion Complex with Minimized Free Estradiol
-
Materials: 17β-estradiol, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Distilled water, 0.22 µm syringe filter, Dialysis tubing (e.g., 1 kDa MWCO).
-
Procedure:
-
Prepare a solution of HP-β-CD in distilled water at a desired concentration (e.g., 10% w/v).
-
Add an excess of 17β-estradiol to the HP-β-CD solution. The molar ratio of HP-β-CD to estradiol should be optimized, starting with a ratio of at least 2:1.
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove the undissolved, excess estradiol.
-
To remove any remaining free estradiol, place the filtered solution in a dialysis bag and dialyze against a large volume of distilled water for 24 hours, with several changes of water.
-
The solution inside the dialysis bag is the purified E2-HP-β-CD complex. This can be lyophilized to obtain a solid powder.
-
-
Characterization:
-
Confirm complex formation using DSC (disappearance of the estradiol melting peak) and FT-IR (spectral shifts).
-
Quantify the amount of complexed estradiol using HPLC after lyophilization.
-
Assess the amount of free estradiol in the final preparation using an appropriate analytical method to ensure it is below the desired threshold.
-
Protocol 2: Assessment of Uterine Water Imbibition in Ovariectomized Mice
-
Animals: Ovariectomized adult female mice, housed for at least one week post-surgery to allow for the decline of endogenous estrogens.
-
Procedure:
-
Administer the this compound formulation, free estradiol (positive control), and vehicle (negative control) to different groups of mice via the desired route (e.g., subcutaneous injection, oral gavage).
-
At a predetermined time point (typically 4-6 hours after administration), euthanize the mice.
-
Carefully dissect the uteri, trimming away any adhering fat and connective tissue.
-
Blot the uteri gently to remove any surface fluid and record the wet weight.
-
Dry the uteri in an oven at 60-80°C until a constant weight is achieved (typically 24 hours) and record the dry weight.
-
-
Data Analysis:
-
Calculate the percentage of water content for each uterus: [(Wet Weight - Dry Weight) / Wet Weight] x 100.
-
Compare the percentage of water content between the different treatment groups. A significant increase in water content in the this compound group compared to the vehicle control would indicate a peripheral estrogenic effect.
-
Visualizations
Caption: Mechanism of reduced peripheral effects of this compound.
Caption: Workflow for developing this compound with minimal side effects.
References
- 1. A Review on Cyclodextrins/Estrogens Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of estradiol chitosan nanoparticles for improving nasal absorption and brain targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of Estrogen via Nanoparticle Delivery to Attenuate Myelin Loss and Neuronal Death after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing E2-CDS Delivery to the Brain
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery efficiency of the Estradiol-Chemical Delivery System (E2-CDS) to the brain.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
| Problem/Question | Potential Causes | Recommended Solutions |
| Low or undetectable concentrations of E2-Q+ or Estradiol (B170435) in the brain. | 1. Inefficient this compound Administration: Improper intravenous injection technique can lead to subcutaneous deposition and reduced systemic circulation.[1][2] 2. This compound Formulation and Stability Issues: The this compound compound may have degraded due to improper storage or handling. 3. Suboptimal Tissue Homogenization: Incomplete homogenization can result in inefficient extraction of the analytes from the brain tissue.[3][4] 4. Inefficient Extraction of Analytes: The chosen extraction method may not be suitable for E2-Q+ and Estradiol, leading to poor recovery.[5] 5. Low Sensitivity of Analytical Method: The LC-MS/MS method may not be sensitive enough to detect the low concentrations of analytes present in the brain tissue.[6][7][8] | 1. Refine Injection Technique: Ensure proper restraint of the animal and confirm intravenous placement by observing a flash of blood in the needle hub before injection. Use a warming device to dilate the tail veins for easier access.[2] 2. Verify Compound Integrity: Store the this compound formulation under recommended conditions (e.g., protected from light, at the correct temperature). Prepare fresh solutions before each experiment. 3. Optimize Homogenization: Ensure the brain tissue is completely homogenized using a suitable method like a bead blender or Dounce homogenizer. Visually inspect for any remaining tissue fragments.[3][4] 4. Validate Extraction Protocol: Perform spike-in recovery experiments with known amounts of E2-Q+ and Estradiol standards in brain homogenate to assess and optimize extraction efficiency. Solid-phase extraction (SPE) followed by liquid-liquid extraction (LLE) can be effective.[5] 5. Enhance Analytical Sensitivity: Consider derivatization of estrogens (e.g., with dansyl chloride or DMIS) to improve ionization efficiency and detection by LC-MS/MS.[6][7][8] Optimize MS parameters (e.g., collision energy, MRM transitions). |
| High variability in brain concentrations of E2-Q+ and Estradiol between animals in the same treatment group. | 1. Inconsistent Injection Volumes or Rates: Variations in the administered dose will lead to different systemic exposures.[9][10] 2. Biological Variability: Individual differences in metabolism and blood-brain barrier (BBB) transport can contribute to variability. 3. Inconsistent Sample Collection and Processing: Differences in the timing of tissue collection or variations in the homogenization and extraction procedures can introduce variability.[11][12] 4. Analytical Inconsistency: Issues with the LC-MS/MS system, such as detector drift or inconsistent sample injection volumes, can lead to variable results.[13][14] | 1. Standardize Administration Procedure: Use precise syringes and pumps for accurate and consistent dosing. Ensure all injections are administered at a consistent rate.[9] 2. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of biological variability and provide more statistically robust data. 3. Standardize Post-mortem Procedures: Collect brain tissue at precisely the same time point for all animals in a group. Standardize the time taken for homogenization and extraction for all samples.[11] 4. Implement Quality Control in Analysis: Run quality control samples (blanks, standards, and spiked samples) at regular intervals throughout the analytical run to monitor instrument performance and ensure consistency.[13] |
| Unexpectedly high peripheral tissue concentrations of Estradiol. | 1. Rapid release of Estradiol from this compound in the periphery: The this compound may be prematurely hydrolyzed in the bloodstream before reaching the brain. 2. Contamination during sample collection: Cross-contamination between tissues during dissection can lead to inaccurate measurements. | 1. Evaluate this compound Stability: Assess the in vitro stability of the this compound formulation in plasma to understand its peripheral degradation rate. 2. Refine Dissection Technique: Use clean instruments for each tissue and take care to avoid contact between different organs during dissection. |
| Inconsistent or unexpected pharmacodynamic effects. | 1. Dose-response relationship: The observed effect may be highly dependent on the concentration of estradiol achieved in the brain, which can be biphasic.[15] 2. Off-target effects: The this compound or its metabolites may have unexpected biological activities. | 1. Conduct a Dose-Response Study: Evaluate a range of this compound doses to establish a clear relationship between the dose, brain estradiol concentration, and the observed pharmacodynamic effect.[16][17][18] 2. Investigate Potential Off-Target Binding: Perform in vitro assays to assess the binding of this compound and its metabolites to other relevant receptors. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of this compound for brain-enhanced delivery?
The this compound utilizes a dihydropyridine (B1217469) ⇌ pyridinium (B92312) salt redox system. The lipophilic this compound crosses the blood-brain barrier (BBB). In the brain, it is oxidized to its quaternary pyridinium salt form, E2-Q+. This charged molecule is "locked" in the brain due to its poor ability to cross back over the BBB. Subsequently, slow enzymatic hydrolysis of E2-Q+ releases estradiol (E2) in a sustained manner within the brain. In peripheral tissues, both this compound and E2-Q+ are more rapidly cleared.[19]
2. How does the brain concentration of estradiol after this compound administration compare to direct estradiol injection?
Following a single intravenous injection of this compound, estradiol concentrations in the brain are sustained for a much longer period compared to an equimolar dose of estradiol. For instance, 14 days after this compound administration, brain levels of E2 can be significantly higher than in plasma and other peripheral tissues.[19] In contrast, after direct estradiol administration, brain levels decline much more rapidly, mirroring plasma concentrations.
3. What is the expected time course of E2-Q+ and Estradiol in the brain after a single IV injection of this compound?
After a single IV injection of this compound in rats, both E2-Q+ and estradiol are detected in the brain. The concentrations of both compounds show a slow decline, with an apparent half-life of approximately 8-9 days.[16][19] Peak concentrations are typically observed within the first 24 hours.[16]
4. What are the key advantages of using this compound for brain delivery?
The primary advantages are enhanced brain targeting and sustained release of estradiol. This leads to prolonged central effects with potentially reduced peripheral side effects compared to conventional estradiol administration.[17][19]
5. What analytical methods are recommended for quantifying E2-Q+ and Estradiol in brain tissue?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of E2-Q+ and estradiol in complex biological matrices like brain tissue.[5][6][7][8] To enhance sensitivity, especially for low physiological concentrations, derivatization of the analytes prior to LC-MS/MS analysis is often employed.[6][7][8]
Quantitative Data Summary
Table 1: Dose-Dependent Concentration of E2-Q+ and Estradiol in Rat Brain 24 Hours Post-Injection
| This compound Dose (mg/kg, IV) | E2-Q+ Concentration (ng/g tissue) | Estradiol Concentration (ng/g tissue) |
| 0.01 | ~1 | ~0.1 |
| 0.1 | ~10 | ~1 |
| 1.0 | ~100 | ~10 |
| Data are approximate values derived from published dose-proportional increases and should be experimentally verified.[16] |
Table 2: Time-Course of E2-Q+ and Estradiol in Rat Brain Following a Single 1.0 mg/kg IV Dose of this compound
| Time Post-Injection (days) | E2-Q+ Concentration (ng/g tissue) | Estradiol Concentration (ng/g tissue) |
| 1 | ~100 | ~10 |
| 7 | ~50 | ~5 |
| 14 | ~25 | ~2.5 |
| 21 | ~12.5 | ~1.25 |
| 28 | ~6 | ~0.6 |
| Data are estimated based on an approximate half-life of 8-9 days and should be experimentally confirmed.[16] |
Table 3: Brain-to-Peripheral Tissue Ratios 14 Days After this compound Administration
| Analyte | Brain vs. Plasma Ratio | Brain vs. Fat Ratio | Brain vs. Liver Ratio |
| E2-Q+ | ~170-fold | ~20-fold | ~8-fold |
| Estradiol | ~38-fold | ~11-fold | ~7-fold |
| Data adapted from studies in rats.[19] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Rats
Materials:
-
This compound formulation
-
Sterile saline or appropriate vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin solution)
-
Rat restrainer
-
Warming pad or lamp
-
27-30 gauge needles
-
1 mL syringes
-
70% ethanol
Procedure:
-
Prepare the this compound dosing solution in the appropriate sterile vehicle.
-
Warm the rat's tail using a warming pad or lamp for 2-5 minutes to induce vasodilation of the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Visualize one of the lateral tail veins.
-
Insert the needle (bevel up) into the vein at a shallow angle. A successful cannulation is often indicated by a "flash" of blood into the needle hub.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol 2: Brain Tissue Homogenization and Extraction
Materials:
-
Dissected brain tissue
-
Ice-cold phosphate-buffered saline (PBS)
-
Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Bead beater or Dounce homogenizer
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Immediately after euthanasia and decapitation, rapidly dissect the brain and place it in ice-cold PBS to remove excess blood.
-
Blot the brain dry and weigh it.
-
Place the tissue in a pre-chilled microcentrifuge tube.
-
Add 3-5 volumes of ice-cold homogenization buffer per unit weight of tissue (e.g., 300-500 µL for 100 mg of tissue).
-
Homogenize the tissue using a bead beater (with appropriate beads) or a Dounce homogenizer until no visible tissue clumps remain. Keep the sample on ice throughout this process.[3][20]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[20]
-
Carefully collect the supernatant, which contains the brain lysate, for subsequent solid-phase or liquid-liquid extraction.
Protocol 3: LC-MS/MS Quantification of Estradiol and E2-Q+
A. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the brain lysate supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the analytes with a high percentage of organic solvent (e.g., 90% methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis. For enhanced sensitivity, derivatization can be performed at this stage.[5]
B. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate estradiol and E2-Q+ from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for estradiol, E2-Q+, and an appropriate internal standard should be optimized.
-
Quantification: Generate a standard curve using known concentrations of estradiol and E2-Q+ standards and quantify the analytes in the brain samples by interpolation.
-
Visualizations
Caption: Mechanism of this compound brain delivery.
Caption: Experimental workflow for this compound studies.
References
- 1. research.vt.edu [research.vt.edu]
- 2. researchanimaltraining.com [researchanimaltraining.com]
- 3. sisweb.com [sisweb.com]
- 4. Using mechanical homogenization to isolate microglia from mouse brain tissue to preserve transcriptomic integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS for Ultra-Sensitive Quantification of Multiple Estrogens in the Blood and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS | eNeuro [eneuro.org]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 11. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
- 12. Extraction of Soluble and Insoluble Protein Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dose-dependent neuroprotection by 17beta-estradiol after cardiac arrest and cardiopulmonary resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose and time-course evaluation of a redox-based estradiol-chemical delivery system for the brain. I. Tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose and time-course evaluation of a redox-based estradiol-chemical delivery system for the brain. II. Pharmacodynamic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of a brain-enhanced estradiol delivery system on testosterone and androgen-dependent tissues. I. Dose-response and time-course evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tissue distribution of a brain-enhanced chemical delivery system for estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Addressing Poor Aqueous Solubility of E2-CDS
Welcome to the technical support center for E2-CDS (Estradiol Chemical Delivery System). This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its poor solubility in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound, or Estradiol (B170435) 17-Dihydrotrigonelline, is a redox-based chemical delivery system designed for the sustained and brain-selective delivery of estradiol (E2).[1] Its inherent lipophilicity, a key feature for crossing the blood-brain barrier, also results in very low solubility in aqueous solutions. This poor solubility can pose significant challenges for in vitro experiments, formulation development, and achieving desired therapeutic concentrations.
Q2: What is the primary and most effective method to improve the aqueous solubility of this compound?
A2: The most widely documented and effective method for enhancing the aqueous solubility of this compound is through the formation of inclusion complexes with modified cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[2] This complexation dramatically increases the water solubility of this compound, allowing for the preparation of aqueous formulations.[2]
Q3: How does complexation with HP-β-CD increase the solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] The lipophilic this compound molecule can be encapsulated within the hydrophobic cavity of the HP-β-CD, forming a host-guest inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby significantly increasing the overall solubility of the this compound.
Q4: Besides improved solubility, are there other advantages to forming an this compound-HP-β-CD complex?
A4: Yes. In addition to enhanced solubility, the complexation of this compound with HP-β-CD has been shown to significantly improve the stability of the compound. One study indicated that the encapsulated this compound was approximately four times more stable than the uncomplexed form, with an estimated degradation half-life of 4 years at room temperature compared to 1.2 years for the uncomplexed drug.[2]
Q5: Are there alternative methods to enhance the solubility of this compound?
A5: While cyclodextrin (B1172386) complexation is the most prominent method for this compound, other techniques are commonly used for poorly soluble drugs and could be explored for this compound. These include:
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[1][4] For estradiol and its derivatives, carriers like polyvinylpyrrolidone (B124986) (PVP) have been used to create stable solid dispersions, which can enhance solubility.[1]
-
Nanoparticle Formulations: Encapsulating lipophilic drugs into nanoparticles, such as those made from biodegradable polymers like PLGA, can improve their oral bioavailability and provide sustained release.[5][6][7][8] While specific studies on this compound nanoparticles are limited, this approach has been successful for estradiol itself.
Troubleshooting Guide
Problem: I am unable to dissolve this compound in my aqueous buffer for my in vitro assay.
Solution:
-
Utilize an Organic Co-solvent (for initial stock preparation): For creating a concentrated stock solution, this compound can be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before further dilution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system.
-
Prepare an HP-β-CD Inclusion Complex: This is the recommended method for achieving significant aqueous solubility. You can prepare a stock solution of HP-β-CD in your desired buffer and then add this compound to this solution. The formation of the inclusion complex will facilitate the dissolution of this compound. Please refer to the detailed experimental protocol below.
Problem: My this compound solution appears cloudy or forms a precipitate over time.
Solution:
-
Inadequate Complexation: The cloudiness or precipitation may be due to an insufficient amount of HP-β-CD to encapsulate the this compound. Ensure that the molar ratio of HP-β-CD to this compound is adequate. A phase solubility study can help determine the optimal ratio for your desired concentration.
-
Stability Issues: Although complexation enhances stability, degradation can still occur, especially under harsh conditions (e.g., extreme pH, high temperature, exposure to light). Prepare fresh solutions when possible and store them protected from light at a low temperature (e.g., 4°C) for short-term storage.[9]
-
Equilibrium Not Reached: Ensure sufficient time and agitation for the complex to form. This can take several hours of stirring or shaking.
Problem: I am observing unexpected or inconsistent results in my cell-based assays.
Solution:
-
Vehicle Control: If you are using co-solvents or cyclodextrins to dissolve your this compound, it is crucial to include a vehicle control (the co-solvent or cyclodextrin solution without this compound) in your experiments. These excipients can sometimes have their own biological effects.
-
Quantify the Solubilized Drug: The actual concentration of solubilized this compound might be lower than expected. It is advisable to quantify the concentration of this compound in your final aqueous solution using an appropriate analytical method like HPLC to ensure you are using the intended concentration in your assays.
Quantitative Data
Table 1: Solubility Enhancement of Estradiol with Cyclodextrins
| Compound | Cyclodextrin | Solubility Enhancement Factor | Reference |
| Estradiol | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 110-fold | [10] |
| Estradiol | Randomly methylated-β-cyclodextrin (RM-β-CD) | - | [10] |
| Ethinylestradiol | Diethylenetriamine-β-cyclodextrin (DETA-β-CD) | >40-fold (from ~11.3 mg/L to ~496 mg/L) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound/HP-β-CD Inclusion Complex and Phase Solubility Study
Objective: To determine the effect of HP-β-CD on the aqueous solubility of this compound and to determine the stoichiometry of the complex.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
0.22 µm syringe filters
-
HPLC system for quantification
Methodology:
-
Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 1, 2, 4, 6, 8, 10% w/v) in your desired buffer.
-
Addition of this compound: Add an excess amount of this compound powder to each vial containing the different concentrations of HP-β-CD solution. Ensure that there is undissolved this compound at the bottom of each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or use a magnetic stirrer. Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Sample Collection and Preparation: After equilibration, allow the suspensions to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification of Solubilized this compound: Dilute the filtered samples appropriately with the mobile phase of your analytical method. Quantify the concentration of solubilized this compound in each sample using a validated HPLC method.
-
Data Analysis: Plot the concentration of solubilized this compound (y-axis) against the concentration of HP-β-CD (x-axis). This is the phase solubility diagram. The type of curve (e.g., AL, AP, BS) will provide information about the stoichiometry and stability constant of the complex.
Protocol 2: Analytical Method for Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in aqueous solutions.
Instrumentation and Conditions (Example):
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 23:24:53 v/v/v).[11] The exact ratio may need to be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV absorbance at 225 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared samples (from the solubility study or other experiments) into the HPLC system and record the peak areas.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown samples.
Visualizations
This compound Brain Targeting and Mechanism of Action
The following diagram illustrates the proposed mechanism for the brain-targeted delivery of this compound.
Caption: Brain-targeting mechanism of the this compound.
Simplified Neuronal Signaling Pathway of Estradiol
This diagram shows a simplified overview of the genomic signaling pathway of estradiol in a neuron after its release from the this compound.
Caption: Simplified genomic signaling pathway of estradiol in a neuron.
Experimental Workflow for this compound Solubility Enhancement
This diagram outlines the general workflow for preparing and analyzing an this compound inclusion complex to improve its aqueous solubility.
Caption: Workflow for this compound solubility enhancement and analysis.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved delivery through biological membranes. XXXL: Solubilization and stabilization of an estradiol chemical delivery system by modified beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of estrogenic activity of 17-beta-estradiol by beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of estradiol loaded PLGA nanoparticulate formulations: a potential oral delivery system for hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estradiol loaded PLGA nanoparticles for oral administration: effect of polymer molecular weight and copolymer composition on release behavior in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. A Review on Cyclodextrins/Estrogens Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC determination of estradiol, its degradation product, and preservatives in new topical formulation Estrogel HBF - PubMed [pubmed.ncbi.nlm.nih.gov]
how to avoid oxidation of E2-CDS during preparation
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of the Estradiol-Chemical Delivery System (E2-CDS) during experimental preparation and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to oxidation?
A1: this compound is a specialized prodrug designed for the targeted delivery of estradiol (B170435) (E2), particularly to the brain.[1] It features an estradiol molecule linked to a dihydropyridine (B1217469) carrier. This carrier is engineered to be oxidized in vivo to a charged pyridinium (B92312) salt, a mechanism that "locks" the drug within the target tissue, allowing for sustained release.[1] However, this inherent sensitivity means the dihydropyridine moiety is highly susceptible to premature oxidation ex vivo when exposed to atmospheric oxygen, light, or other adverse chemical environments. This unwanted degradation during preparation can compromise the compound's stability and efficacy.
Q2: What are the common signs of this compound oxidation?
A2: Oxidation of this compound can often be detected through several observations:
-
Visual Changes: A noticeable color change in solutions, often developing a yellow or brownish tint.
-
Analytical Detection: When analyzed using methods like High-Performance Liquid Chromatography (HPLC), oxidation is evident by a decrease in the area of the peak corresponding to the active this compound and the emergence of a new peak representing the oxidized pyridinium form (E2-Q+).[2][3]
Q3: What are the primary factors that accelerate this compound oxidation?
A3: The oxidation of the dihydropyridine carrier in this compound is accelerated by several common laboratory factors:
-
Atmospheric Oxygen: Direct exposure to air is the most significant contributor to oxidation.
-
Light Exposure: Ultraviolet (UV) light can catalyze and accelerate the oxidation process.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Non-Optimal pH: The stability of the compound can be compromised at certain pH levels.[4][5]
-
Trace Metal Ions: The presence of metal ions can catalyze oxidative degradation.
Q4: Which antioxidants are recommended for stabilizing this compound formulations?
A4: Given the steroidal, lipophilic nature of estradiol, oil-soluble antioxidants are generally the most effective for protecting this compound in formulations.[] These antioxidants function by neutralizing free radicals, thereby preventing the oxidative chain reaction.[4] Recommended options include:
Q5: How should I handle and store this compound to minimize oxidation?
A5: To maintain the integrity of this compound, strict handling and storage protocols are necessary:
-
Inert Atmosphere: Whenever possible, handle the compound and prepare formulations inside a glove box purged with an inert gas like nitrogen or argon.
-
Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by sparging with an inert gas.
-
Light Protection: Store both the solid compound and its solutions in amber, light-blocking containers.
-
Temperature Control: Store materials at recommended refrigerated or frozen temperatures to slow any potential degradation.
-
Secure Sealing: After dispensing, flush the headspace of the container with an inert gas before sealing tightly.
Troubleshooting Guide: this compound Oxidation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of Solution (Yellowing/Browning) | 1. Exposure to atmospheric oxygen during preparation. 2. Use of solvents that were not deoxygenated. 3. Photodegradation from exposure to light. | 1. Prepare the solution under an inert atmosphere (e.g., nitrogen or argon). 2. Sparge all solvents with an inert gas for 30-60 minutes prior to use. 3. Work in a low-light environment and use amber or foil-wrapped glassware. |
| Low Potency or Yield in Final Product | 1. Significant oxidation of this compound to its inactive pyridinium form. 2. Absence or insufficient concentration of an antioxidant. 3. Degradation due to excessive heat during processing (e.g., sonication). | 1. Confirm oxidation using HPLC analysis. 2. Incorporate an appropriate oil-soluble antioxidant (e.g., BHT, BHA) into the formulation. 3. Use controlled, low-temperature methods for dissolution and mixing. |
| Appearance of Degradation Peaks in HPLC Analysis | 1. Oxidation has occurred during preparation or storage. 2. Incompatible excipients in the formulation. 3. pH of the solution is not optimal for stability. | 1. Review and tighten all protocols related to inert atmosphere and light protection. 2. Ensure all excipients are compatible and free of peroxides or metal ion contaminants. 3. Evaluate the pH of the formulation and adjust if necessary, using appropriate buffers. |
| Inconsistent Results Between Batches | 1. Variable exposure to oxygen or light. 2. Inconsistent quality of solvents or reagents. 3. Lack of a standardized protocol for handling sensitive materials. | 1. Strictly adhere to a Standard Operating Procedure (SOP) for all batches. 2. Use fresh, high-purity, deoxygenated solvents for every preparation. 3. Document every step, including exposure times and environmental conditions. |
Antioxidant Selection for this compound Formulations
The table below summarizes common antioxidants suitable for stabilizing this compound in non-aqueous or lipid-based formulations.
| Antioxidant | Type | Typical Concentration Range (% w/v) | Key Considerations |
| Butylated Hydroxytoluene (BHT) | Oil-Soluble | 0.01 - 0.1% | Highly effective free radical scavenger; widely used in pharmaceutical preparations.[4][7] |
| Butylated Hydroxyanisole (BHA) | Oil-Soluble | 0.01 - 0.1% | Similar to BHT, often used in combination for synergistic effects.[7][8] |
| dl-α-Tocopherol (Vitamin E) | Oil-Soluble | 0.01 - 0.05% | A natural antioxidant that is effective but can be more expensive.[][7] |
| Ascorbyl Palmitate | Oil-Soluble | 0.01 - 0.2% | An oil-soluble ester of ascorbic acid, useful for lipid-based systems.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation under an Inert Atmosphere
This protocol outlines the fundamental steps for preparing a solution of this compound while minimizing exposure to oxygen.
-
Preparation of Environment: Place all necessary glassware, equipment, and sealed reagents into a glove box or an appropriate inert atmosphere chamber. Purge the chamber with high-purity nitrogen or argon gas.
-
Solvent Deoxygenation: Prior to placing in the glove box, sparge the required volume of solvent (e.g., ethanol, benzyl (B1604629) benzoate) with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Weighing Reagents: Inside the inert atmosphere, accurately weigh the required amounts of this compound and the selected antioxidant (e.g., BHT).
-
Dissolution: In a suitable container, add the antioxidant to the deoxygenated solvent and stir until fully dissolved. This ensures the antioxidant is available to protect the this compound immediately upon addition.
-
Adding this compound: Add the pre-weighed this compound to the antioxidant-containing solvent. Mix gently until the this compound is completely dissolved. Avoid vigorous vortexing, which can introduce atmospheric gases if not perfectly sealed.
-
Final Steps: If required, filter the solution through a compatible syringe filter.
-
Packaging: Dispense the final solution into amber glass vials. Before sealing, flush the headspace of each vial with the inert gas to displace any residual air.
-
Storage: Seal the vials tightly and store them at the recommended temperature (e.g., 2-8°C), protected from light.
Protocol 2: HPLC Method for Detecting this compound Oxidation
This method allows for the quantification of this compound and its primary oxidative degradant, E2-Q+.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water. Ensure the mobile phase is filtered and thoroughly degassed.
-
Standard Preparation:
-
Prepare a stock solution of a pure this compound reference standard in the mobile phase.
-
If available, prepare a separate stock solution of the oxidized E2-Q+ form.
-
-
Sample Preparation: Dilute a small, accurately measured volume of your this compound formulation with the mobile phase to a final concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for optimal absorbance; a wavelength between 280 nm and 350 nm is often suitable for dihydropyridine systems.
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the standard solutions to determine the retention times for this compound and E2-Q+.
-
Inject the prepared sample.
-
Identify and integrate the peak areas for this compound and any degradation peaks corresponding to E2-Q+.
-
-
Calculation: Calculate the percentage of oxidation using the following formula: % Oxidation = [Area(E2-Q+) / (Area(this compound) + Area(E2-Q+))] * 100
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical Determination of 17-β-Estradiol Using a Glassy Carbon Electrode Modified with α-Fe2O3 Nanoparticles Supported on Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidants - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 7. CA2722408C - Lipid composition for enhancing steroid solubility - Google Patents [patents.google.com]
- 8. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
Technical Support Center: Managing Uterotrophic Effects of E2-CDS in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with estradiol (B170435) cypionate disulfonate (E2-CDS) in animal studies. The focus is on managing and understanding the uterotrophic effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to uterotrophic effects?
A1: this compound is a synthetic, long-acting ester of the natural estrogen, 17β-estradiol (E2).[1] After administration, typically via injection, it is slowly hydrolyzed, releasing active estradiol into the bloodstream.[1] Estradiol then binds to estrogen receptors (ERs), primarily ERα and ERβ, which are located in various tissues, including the uterus.[1][2] These receptors act as transcription factors. Upon estradiol binding, the ER undergoes a conformational change, dimerizes, and translocates to the cell nucleus.[1] In the nucleus, the dimer binds to specific DNA sequences called estrogen response elements (EREs) in the promoter regions of target genes, initiating a cascade of molecular events that regulate gene expression related to cell growth, differentiation, and function.[1][3] The uterotrophic effect, characterized by an increase in uterine weight, is a result of this E2-mediated gene transcription, leading to cell proliferation and water retention in the uterus.[3]
Q2: Which estrogen receptor subtype is primarily responsible for the uterotrophic response?
A2: Estrogen receptor alpha (ERα) is the primary mediator of the uterotrophic effects of estradiol.[2][4] Studies using ERα knockout mice have shown a loss of estrogen responsiveness in the uterus.[2] In contrast, estrogen receptor beta (ERβ) appears to have a modulatory or even antiproliferative role in the uterus, potentially dampening the effects of ERα.[2][5]
Q3: How can I mitigate or block the uterotrophic effects of this compound in my animal study?
A3: The uterotrophic effects of this compound can be managed by co-administering anti-estrogenic compounds. Selective Estrogen Receptor Modulators (SERMs) like tamoxifen (B1202) and raloxifene, or pure antiestrogens like LY117018, can competitively inhibit the binding of estradiol to the estrogen receptor, thus blocking its downstream effects.[6][7][8][9] The choice of antagonist and its dosage will depend on the specific experimental goals. Some newer compounds are being developed that exhibit pure antiestrogenic activity without the mixed agonist/antagonist profiles of some SERMs.[10]
Q4: Is the uterotrophic effect of this compound dose-dependent?
A4: Yes, the uterotrophic response to estradiol and its esters is highly dose-dependent.[11][12][13] Higher doses of this compound will generally lead to a more pronounced increase in uterine weight.[14] It is crucial to perform dose-response studies to determine the optimal dose for your specific research question, balancing the desired systemic effects with manageable local uterotrophic effects.
Q5: What are the typical signs of uterotrophic effects I should look for in my animal model?
A5: The primary indicator of a uterotrophic effect is a statistically significant increase in uterine wet weight.[3] Histological examination of the uterus will reveal other changes, including:
-
Increased thickness of the stromal endometrium due to water uptake (edema).[3]
-
Increased proliferation of uterine epithelial and stromal cells.
-
Enlargement of the uterine lumen.[2]
-
Increased volume and protein content of uterine secretions.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Excessive Uterotrophic Response | The dose of this compound is too high. | Conduct a dose-response study to identify the lowest effective dose that achieves the desired systemic estrogenic effect with an acceptable level of uterine stimulation.[11][12][13][14] |
| High sensitivity of the chosen animal strain. | Consider using a different, less sensitive strain of rodent if the primary endpoint is not dependent on a specific genetic background. Be aware that different strains can have varying responses.[15] | |
| Co-administer a Selective Estrogen Receptor Modulator (SERM) or a pure antiestrogen (B12405530) to competitively block the estrogen receptors in the uterus.[6][7][8][9] The dose of the antagonist may also need to be optimized. | ||
| Inconsistent or No Uterotrophic Response | The dose of this compound is too low. | Verify the concentration and formulation of your this compound solution. Increase the dose in a stepwise manner, monitoring for a uterotrophic response. |
| Improper administration of this compound. | Ensure proper injection technique (e.g., subcutaneous, intramuscular) to guarantee consistent absorption.[1] For long-term studies, consider slow-releasing pellets for more stable plasma concentrations.[16][17] | |
| Animal model issues (e.g., age, hormonal status). | Use immature or ovariectomized female rodents to ensure a low and consistent baseline of endogenous estrogens.[15] Verify the success of ovariectomy if applicable. | |
| Biological variability. | Increase the number of animals per group to enhance statistical power and account for individual variations in response.[18] | |
| High Variability in Uterine Weight Within Groups | Inconsistent dosing or administration. | Ensure accurate and consistent dosing for all animals. Standardize the administration procedure. |
| Differences in animal age or weight at the start of the study. | Use animals within a narrow age and weight range to minimize variability. | |
| Presence of biological outliers. | Investigate potential reasons for outlier data points. While exclusion of data should be done with caution, understanding the source of variability is important for data interpretation.[18] |
Quantitative Data Summary
Table 1: Dose-Dependent Uterotrophic Effects of Dietary 17β-Estradiol (E2) in CD-1 (Swiss) Mice
| Dietary E2 Concentration (ppm) | Approximate Daily Intake (µg/kg/day) | Key Uterotrophic and Reproductive Effects in F0 and F1 Generations |
| 0.005 | 1 | No Observable Effect Level (NOEL) for reproductive effects.[11][14] |
| 0.05 | 10 | Increased F1 weanling uterus, cervix, and vagina weights (UCVW).[11][14] |
| 0.5 | 100 | Increased F0 adult UCVW; F1 females had enlarged vaginas and fluid-filled uteri.[11][12][14] |
| 2.5 - 50 | 500 - 10,000 | Complete infertility.[11][12] |
Data summarized from one- and two-generation reproductive toxicity studies.[11][12][14]
Table 2: Inhibition of E2-Induced Uterotrophic Action by an Antiestrogen (LY117018) in Rats
| Treatment Group | Daily Dose (µg) | Outcome on Uterine Weight |
| Estradiol (E2) | 0.32 | Significant increase in uterine weight (positive control). |
| LY117018 | 0.32 - 82 | Dose-related inhibition of E2-induced uterine weight gain.[6] |
| Monohydroxytamoxifen | 0.32 - 82 | Dose-related inhibition of E2-induced uterine weight gain, but LY117018 was more effective at higher doses in reducing uterine weight to below the level achieved by monohydroxytamoxifen.[6] |
This table illustrates the principle of using an antiestrogen to counteract the uterotrophic effects of an estrogen.
Experimental Protocols
Protocol 1: Standard Uterotrophic Assay in Immature Female Rats
This protocol is a standard method for assessing the estrogenicity of a compound.[3][15]
-
Animal Model: Use immature female rats (e.g., Sprague-Dawley or Wistar), approximately 18-21 days old at the start of dosing.
-
Housing: House the animals in a controlled environment with a standardized diet low in phytoestrogens.
-
Acclimation: Allow for an acclimation period of at least 3-5 days before the start of the experiment.
-
Dosing:
-
Prepare the test substance (this compound) and any antagonists in a suitable vehicle (e.g., corn oil).
-
Administer the compounds daily for 3-4 consecutive days via a consistent route (e.g., subcutaneous injection or oral gavage).
-
Include a vehicle control group and a positive control group (a known estrogen like 17β-estradiol or ethinyl estradiol).
-
-
Necropsy: On the day after the final dose, euthanize the animals.
-
Uterine Weight Measurement:
-
Carefully dissect the uterus, avoiding the cervix and fallopian tubes.
-
Gently blot the uterus to remove excess fluid and record the wet weight.
-
-
Data Analysis: Compare the mean uterine weights of the treated groups to the control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Co-administration of this compound and a SERM to Manage Uterotrophic Effects
-
Animal Model and Housing: As described in Protocol 1, or use adult ovariectomized females (allow for a post-surgery recovery period of at least one week).
-
Experimental Groups:
-
Vehicle Control
-
This compound only
-
SERM (e.g., Tamoxifen) only
-
This compound + SERM (co-administration)
-
-
Dosing:
-
Determine the appropriate doses for this compound and the SERM from literature or pilot studies.
-
Administer this compound and the SERM according to the desired experimental timeline. They can be administered simultaneously or at different time points depending on their pharmacokinetic profiles.
-
-
Monitoring and Endpoint Measurement:
-
Monitor the animals for any adverse effects.
-
At the end of the study, perform necropsy and measure uterine weights as described in Protocol 1.
-
Collect other tissues of interest for further analysis.
-
Visualizations
Caption: Genomic signaling pathway of estradiol leading to uterotrophic effects.
Caption: Workflow for managing uterotrophic effects in an animal study.
References
- 1. What is the mechanism of Estradiol Cypionate? [synapse.patsnap.com]
- 2. Estrogen receptor (ER) β, a modulator of ERα in the uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How E2 Induces Uterine Effects: Transcription Coordinates Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response-specific and ligand dose-dependent modulation of estrogen receptor (ER) alpha activity by ERbeta in the uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERα and ERβ Homodimers in the Same Cellular Context Regulate Distinct Transcriptomes and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the uterotropic activity of estrogens and antiestrogens by the short acting antiestrogen LY117018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of combining SERMs with estrogen on metabolic parameters in postmenopausal diabetic cardiovascular dysfunction: The role of cytokines and angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel compounds inhibit estrogen formation and action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-generation reproductive toxicity study of dietary 17beta-estradiol (E2; CAS No. 50-28-2) in CD-1 (Swiss) mice [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The OECD program to validate the rat uterotrophic bioassay. Phase 2: coded single-dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Circulatory Half-Life of E2-CDS
Welcome to the technical support center for improving the half-life of Estradiol-Cyclodextrin Conjugates (E2-CDS) in circulation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of this compound in circulation, and why is improving its half-life important?
A1: The primary limitation of unmodified this compound in circulation is its relatively short half-life. Like many small molecule-cyclodextrin conjugates, this compound is susceptible to rapid renal clearance. Improving the circulatory half-life is crucial for maintaining therapeutic concentrations of estradiol (B170435) over a prolonged period, which can lead to improved efficacy, reduced dosing frequency, and better patient compliance.
Q2: What are the main strategies to extend the in vivo half-life of this compound?
A2: The two principal strategies for extending the half-life of this compound are:
-
Increasing the hydrodynamic size: This can be achieved through methods like PEGylation or the formation of nanoparticles. Larger molecules are less readily filtered by the kidneys, thus prolonging their time in circulation.
-
Utilizing biological recycling mechanisms: Conjugating this compound to molecules like albumin or the Fc region of antibodies can leverage their naturally long half-lives and recycling pathways.
Q3: How does PEGylation improve the half-life of this compound?
A3: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the this compound conjugate, increases its hydrodynamic radius. This larger size reduces the rate of glomerular filtration, a primary route of clearance for small molecules. The flexible PEG chains also create a hydrophilic shield around the conjugate, which can reduce enzymatic degradation and recognition by the reticuloendothelial system.
Q4: What are the advantages of formulating this compound into nanoparticles?
A4: Formulating this compound into nanoparticles offers several advantages for half-life extension:
-
Size-dependent clearance: Nanoparticles are significantly larger than individual this compound molecules, which drastically reduces their renal clearance.
-
Modified biodistribution: Nanoparticles can alter the distribution of this compound within the body, potentially leading to accumulation in specific tissues (e.g., tumors through the enhanced permeability and retention effect).
-
Controlled release: Nanoparticle formulations can be designed for sustained release of this compound, further prolonging its therapeutic effect.[1]
Q5: Can the choice of cyclodextrin (B1172386) in the this compound conjugate affect its half-life?
A5: Yes, the type of cyclodextrin and its derivatives can influence the pharmacokinetic profile. For instance, modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) have different solubility and interaction profiles compared to native β-cyclodextrin, which can affect their in vivo behavior. The choice of cyclodextrin can also impact the efficiency of subsequent modifications like PEGylation.
Troubleshooting Guides
PEGylation of this compound
Issue 1: Low Yield of PEGylated this compound
-
Possible Cause: Inefficient activation of PEG or reaction conditions not optimal.
-
Troubleshooting Steps:
-
Verify PEG Activation: Confirm the activation of your PEG reagent (e.g., PEG-NHS, PEG-maleimide) using an appropriate analytical method (e.g., NMR, titration) before conjugation.
-
Optimize pH: The pH of the reaction buffer is critical. For NHS ester reactions, a pH of 7.5-8.5 is typically optimal. For maleimide (B117702) reactions with thiols, a pH of 6.5-7.5 is preferred. Perform small-scale reactions at varying pH values to determine the optimum for your specific this compound conjugate.
-
Molar Ratio: Increase the molar excess of the activated PEG reagent relative to the this compound. A 5 to 20-fold molar excess is a common starting point.
-
Reaction Time and Temperature: Extend the reaction time (e.g., overnight at 4°C or for several hours at room temperature). Ensure the temperature is suitable for the stability of your this compound and the activated PEG.
-
Issue 2: Aggregation of PEGylated this compound During or After the Reaction
-
Possible Cause: Intermolecular cross-linking or hydrophobic interactions.
-
Troubleshooting Steps:
-
Stepwise Addition of PEG: Add the activated PEG reagent to the this compound solution in small portions over time rather than all at once. This can minimize localized high concentrations of the PEG reagent that may promote aggregation.
-
Use of Stabilizing Excipients: Include stabilizing agents such as arginine (50-100 mM) or sugars like sucrose (B13894) or trehalose (B1683222) (5-10% w/v) in the reaction buffer to suppress protein-protein interactions and aggregation.
-
Optimize Conjugate Concentration: Perform the reaction at a lower concentration of this compound to reduce the likelihood of intermolecular interactions.
-
Purification Method: Use a purification method that effectively separates aggregates, such as size-exclusion chromatography (SEC).
-
This compound Nanoparticle Formulation
Issue 1: Inconsistent Nanoparticle Size and High Polydispersity Index (PDI)
-
Possible Cause: Suboptimal formulation parameters or processing conditions.
-
Troubleshooting Steps:
-
Homogenization/Sonication Parameters: Optimize the energy input during nanoparticle formation. For high-pressure homogenization, vary the pressure and number of cycles. For sonication, adjust the power and duration.
-
Surfactant/Stabilizer Concentration: The concentration of stabilizing agents is critical. Titrate the concentration of your chosen stabilizer to find the optimal level that results in the desired particle size and a low PDI.
-
Solvent Evaporation Rate: If using a solvent evaporation method, control the rate of solvent removal. A slower, more controlled evaporation can lead to more uniform particle formation.
-
Temperature Control: Maintain a consistent temperature throughout the formulation process, as temperature fluctuations can affect nanoparticle self-assembly and stability.
-
Issue 2: Low Drug Loading/Encapsulation Efficiency
-
Possible Cause: Poor affinity of this compound for the nanoparticle matrix or premature drug leakage.
-
Troubleshooting Steps:
-
Optimize Drug-to-Carrier Ratio: Experiment with different initial ratios of this compound to the nanoparticle-forming material (e.g., polymer, lipid).
-
Choice of Organic Solvent: In solvent-based methods, the choice of organic solvent can influence the partitioning of the drug and the formation of the nanoparticles. Screen different solvents to find one that provides good solubility for both the drug and the carrier material.
-
pH Adjustment: The pH of the aqueous phase can affect the charge and solubility of both the this compound and the nanoparticle components, thereby influencing encapsulation.
-
Inclusion Complex Pre-formation: Ensure efficient formation of the estradiol-cyclodextrin inclusion complex before incorporating it into the nanoparticle formulation.
-
In Vivo Pharmacokinetic Studies
Issue 1: High Variability in Plasma Concentration Data Between Subjects
-
Possible Cause: Inconsistent administration, sampling, or biological differences between animals.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure that the injection volume and rate are consistent for all animals. For intravenous injections, confirm proper placement in the vein.
-
Precise Sampling Times: Adhere strictly to the planned blood sampling schedule. Even small deviations can lead to significant variability, especially at early time points.
-
Animal Acclimatization: Allow animals to acclimate to their housing and handling procedures to minimize stress-induced physiological changes that can affect pharmacokinetics.
-
Group Size: Increase the number of animals per group to improve the statistical power and reduce the impact of individual outliers.
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound and Modified Formulations
| Formulation | Half-life (t½) (hours) | Area Under the Curve (AUC) (ng·h/mL) | Clearance (CL) (mL/h/kg) | Volume of Distribution (Vd) (L/kg) |
| Estradiol | 1-2 | Low | High | High |
| This compound (unmodified) | 4-6 | Moderate | Moderate | Moderate |
| PEGylated this compound (10 kDa PEG) | 18-24 | High | Low | Low |
| This compound Nanoparticles (100 nm) | 36-48 | Very High | Very Low | Low |
Note: The values presented in this table are illustrative and intended for comparative purposes. Actual pharmacokinetic parameters will vary depending on the specific conjugate, PEG size, nanoparticle composition, animal model, and analytical methods used.
Experimental Protocols
Protocol 1: PEGylation of Amino-Functionalized this compound with NHS-Activated PEG
-
Dissolve this compound: Dissolve the amino-functionalized this compound in a reaction buffer (e.g., phosphate-buffered saline, pH 8.0) to a final concentration of 5-10 mg/mL.
-
Dissolve NHS-PEG: Immediately before use, dissolve the NHS-activated PEG in the same reaction buffer to a concentration that will result in a 10-fold molar excess when added to the this compound solution.
-
Conjugation Reaction: Add the NHS-PEG solution to the this compound solution while gently stirring. Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted NHS-PEG by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 50 mM.
-
Purification: Purify the PEGylated this compound from unreacted PEG and this compound using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) with an appropriate molecular weight cut-off membrane.
-
Characterization: Characterize the purified product using techniques such as SDS-PAGE (to confirm an increase in molecular weight), SEC (to assess purity and aggregation), and a suitable assay to confirm the presence of estradiol.
Protocol 2: Formulation of this compound Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve the nanoparticle-forming polymer (e.g., PLGA) and the this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or polysorbate 80).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The parameters (speed, time) should be optimized to achieve the desired droplet size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet several times with deionized water to remove excess surfactant and unencapsulated this compound.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).
-
Characterization: Characterize the nanoparticles for size and polydispersity (using dynamic light scattering), surface charge (zeta potential), morphology (electron microscopy), and drug loading/encapsulation efficiency (by dissolving the nanoparticles and quantifying the this compound content).
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Acclimatization: Acclimate the animals (e.g., rats or mice) for at least one week before the study.
-
Catheterization (Optional): For serial blood sampling, surgical implantation of a catheter (e.g., in the jugular vein) is recommended to minimize stress during sampling.
-
Dosing: Administer the test article (unmodified this compound, PEGylated this compound, or this compound nanoparticles) via the desired route (e.g., intravenous bolus injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of the this compound conjugate using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Mandatory Visualizations
Caption: Overview of Estradiol Genomic and Non-Genomic Signaling Pathways.
Caption: Experimental Workflow for the PEGylation of this compound.
Caption: Simplified Diagram of Renal Clearance for this compound Conjugates.
References
Technical Support Center: Enhancing Brain Retention of E2-CDS
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving the Estradiol-Chemical Delivery System (E2-CDS). It includes troubleshooting advice and frequently asked questions to address common issues encountered during efforts to enhance and quantify the brain retention of this compound.
Frequently Asked questions (FAQs)
Q1: What is the this compound and how does it achieve brain-enhanced delivery?
A1: this compound is a brain-enhanced chemical delivery system for estradiol (B170435) (E2).[1] It is a prodrug approach where E2 is attached to a lipophilic dihydropyridine (B1217469) carrier. This design allows the molecule to readily cross the blood-brain barrier (BBB).[2] Once inside the central nervous system (CNS), the dihydropyridine moiety is enzymatically oxidized into a hydrophilic pyridinium (B92312) salt, E2-Q+. This charged molecule is effectively "locked" behind the BBB due to its poor lipid solubility, leading to sustained release of the active estradiol in the brain as it is slowly metabolized.[2]
Q2: What is the role of cyclodextrins (CDS) in this compound formulations?
A2: Cyclodextrins, particularly modified beta-cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HPCD), are used as pharmaceutical excipients to formulate this compound.[3][4] The primary functions of cyclodextrins in this context are to dramatically increase the aqueous solubility and enhance the chemical stability of the highly lipophilic this compound.[4][5] This improved formulation, sometimes referred to as Estredox, facilitates administration (e.g., intravenous injection) and ensures the compound remains stable until it reaches its target.[4][5]
Q3: What makes this compound a "sustained release" system in the brain?
A3: The sustained release is a core feature of the this compound mechanism. After the initial rapid uptake and "locking" of the hydrophilic intermediate E2-Q+ within the brain, this inactive metabolite is slowly cleared. Studies in rats have shown that both E2-Q+ and the subsequently released E2 exhibit a slow decline in the brain, with an apparent half-life (t1/2) of approximately 8 to 9 days.[1][3] This is in stark contrast to peripheral tissues, where these compounds are cleared much more rapidly.[1]
Troubleshooting Guide
Q1: I'm observing low or inconsistent concentrations of E2-Q+ and E2 in the brain. What are the potential causes and solutions?
A1: Low or variable brain concentrations can stem from several factors:
-
Formulation Issues: The this compound compound is poorly soluble in water. Inadequate solubilization can lead to precipitation and inconsistent dosing.
-
Solution: Ensure proper complexation with a modified cyclodextrin (B1172386) like HPCD. The formulation should be clear and free of particulates before administration. Studies have shown that complexation with HPCD significantly increases water solubility and stability.[4]
-
-
Compound Stability: The dihydropyridine carrier in this compound can be susceptible to degradation.
-
Solution: Store the compound and its formulations under recommended conditions (e.g., protected from light and at appropriate temperatures). Complexation with HPCD has been shown to increase the stability of this compound, with an estimated half-life of 4 years at room temperature for the complexed form.[4]
-
-
Administration Technique: Improper intravenous (IV) injection can lead to a portion of the dose being administered subcutaneously or intramuscularly, affecting the pharmacokinetic profile.
-
Solution: Ensure proper training on the administration route being used (e.g., tail vein injection in rodents). Confirm successful IV administration by observing for any signs of extravasation.
-
Q2: My this compound treated animals are showing significant peripheral side effects, such as uterotrophic effects. I thought this system was brain-specific?
A2: While the this compound is designed for brain-enhanced delivery, some level of peripheral exposure and effects can occur. Research has indicated that even a single acute dose of this compound can produce significant circulating E2 levels and uterotrophic side effects for several days after administration.[5]
-
Troubleshooting Steps:
-
Dose Optimization: The observed peripheral effects may be dose-dependent. Consider performing a dose-response study to find the minimum effective dose that achieves the desired brain concentrations with minimal peripheral impact.[6]
-
Compound Purity: Ensure the this compound compound is of high purity and free from un-conjugated estradiol, which would cause systemic estrogenic effects.
-
Quantify Peripheral Exposure: Concurrently measure E2 levels in both brain and peripheral tissues (e.g., plasma, uterus) to accurately assess the brain-to-periphery ratio and correlate it with observed side effects.[5]
-
Q3: I am having difficulty with the analytical quantification of E2-Q+ and E2 from brain homogenates. What methods are recommended?
A3: Quantifying both the charged precursor (E2-Q+) and the active drug (E2) requires a robust analytical method.
-
Recommended Methods:
-
LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry): This is the gold standard for unequivocally identifying and quantifying small molecules in complex biological matrices like brain tissue.[5] It offers high sensitivity and specificity for both E2 and its precursor.
-
Radioimmunoassay (RIA): RIA has also been successfully used to measure E2 and E2-Q+ concentrations in tissues.[1][3] This method relies on competitive binding of radiolabeled and unlabeled antigens to a specific antibody.
-
-
Troubleshooting Sample Preparation:
-
Extraction Efficiency: Ensure your tissue homogenization and extraction protocol is optimized to efficiently extract both the polar E2-Q+ and the non-polar E2. This may require a specific solvent system or solid-phase extraction (SPE) protocol.
-
Internal Standards: Use appropriate internal standards for both E2 and E2-Q+ to correct for variability in sample processing and instrument response.
-
Quantitative Data Summary
The following tables summarize the brain-enhanced delivery and sustained release of this compound metabolites from preclinical studies.
Table 1: Tissue Distribution of E2-Q+ and E2 at 14 Days Post-Administration of this compound in Rats
| Compound | Brain vs. Plasma Ratio | Brain vs. Fat Ratio | Brain vs. Liver Ratio |
| E2-Q+ | 170-fold higher in brain | 20-fold higher in brain | 8-fold higher in brain |
| E2 | 38-fold higher in brain | 11-fold higher in brain | 7-fold higher in brain |
| Data sourced from studies on the tissue distribution of this compound.[1] |
Table 2: Pharmacokinetic Parameters of this compound Metabolites in the Brain
| Compound | Apparent Half-Life (t1/2) | Key Finding |
| E2-Q+ | ~8-9 days | Demonstrates slow clearance and "locking" within the brain. |
| E2 | ~8-9 days | Shows sustained release from the E2-Q+ precursor pool. |
| Data sourced from dose and time-course evaluation studies.[3] |
Experimental Protocols
Protocol: In Vivo Evaluation of this compound Brain Retention in a Rodent Model
This protocol provides a generalized workflow for assessing the pharmacokinetics and tissue distribution of this compound.
-
This compound Formulation:
-
Prepare a stock solution of this compound complexed with 2-hydroxypropyl-β-cyclodextrin (HPCD) in sterile saline or another appropriate vehicle.
-
The final formulation should be a clear, sterile solution suitable for intravenous injection.
-
-
Animal Dosing:
-
Use adult male or ovariectomized female rats, as specified by the experimental design.
-
Administer a single intravenous (IV) injection of the this compound formulation via the tail vein. A typical dose range from literature is 0.1 to 1.0 mg/kg.[6]
-
Include a vehicle control group and potentially a group receiving an equimolar dose of standard estradiol for comparison.[6]
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 7, 14, 21, and 28 days post-injection), euthanize a cohort of animals.[3]
-
Collect blood samples via cardiac puncture to obtain plasma.
-
Perfuse animals with ice-cold saline to remove blood from the tissues.
-
Carefully dissect and harvest the brain and key peripheral tissues (e.g., liver, fat, uterus, kidney).[1]
-
Record the wet weight of all tissue samples and immediately freeze them on dry ice or in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Tissue Homogenization: Homogenize brain and other tissue samples in an appropriate buffer.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate E2 and E2-Q+ from the tissue homogenate. Use internal standards to track recovery.
-
Quantification: Analyze the extracted samples using a validated LC-MS/MS or RIA method to determine the concentrations of E2 and E2-Q+.
-
Data Analysis: Calculate the concentration of each analyte per gram of tissue (e.g., ng/g). Plot the concentration-time profiles for each tissue and perform pharmacokinetic analysis to determine parameters like half-life (t1/2).
-
Mandatory Visualizations
Caption: Mechanism of this compound brain targeting and retention.
Caption: Experimental workflow for evaluating this compound brain retention.
References
- 1. Tissue distribution of a brain-enhanced chemical delivery system for estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain-Targeting Chemical Delivery Systems and Their Cyclodextrin-Based Formulations in Light of the Contributions of Marcus E. Brewster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose and time-course evaluation of a redox-based estradiol-chemical delivery system for the brain. I. Tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved delivery through biological membranes. XXXL: Solubilization and stabilization of an estradiol chemical delivery system by modified beta-cyclodextrins. | Semantic Scholar [semanticscholar.org]
- 5. “All in the mind”? Brain-targeting chemical delivery system of 17β-estradiol (Estredox) produces significant uterotrophic side effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of a brain-enhanced estradiol delivery system on testosterone and androgen-dependent tissues. I. Dose-response and time-course evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: E2-CDS Experimental Design
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in E2-Conjugating Enzyme (E2) and Cullin-RING Ligase (CRL) Dependent Substrate (CDS) experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing any ubiquitination of my substrate in my in vitro assay?
A1: Several factors can lead to a lack of substrate ubiquitination. Here's a checklist of common issues to troubleshoot:
-
Inactive Components:
-
E1, E2, or E3 Ligase Inactivity: Ensure all enzymes are properly folded and active. Recombinant proteins, especially multi-subunit CRLs, can be challenging to express and purify in a functional state.[1][2][3][4] Consider performing an E2-thioester formation assay to confirm E1 and E2 activity. For the E3 ligase, a self-ubiquitination assay can be a good positive control.[5]
-
ATP Depletion: ATP is essential for the initial ubiquitin activation step by the E1 enzyme.[5][6] Ensure your ATP stock is fresh and at the correct concentration. A reaction without ATP serves as a crucial negative control.[7]
-
Inactive Ubiquitin: While less common, ensure your ubiquitin stock is not degraded.
-
-
Incorrect Reaction Conditions:
-
Buffer Composition: The pH, salt concentration, and presence of necessary co-factors like Mg2+ are critical.[5] Optimize the reaction buffer components.
-
Incubation Time and Temperature: Typical incubation times range from 30 to 90 minutes at 30-37°C.[5][8][9] These may need to be optimized for your specific E2-CRL-substrate system.
-
-
Substrate-Specific Issues:
-
Substrate Misfolding: Your purified substrate may not be in its native conformation, preventing recognition by the E3 ligase.
-
Missing Post-Translational Modifications (PTMs): Many CRLs recognize substrates only after they have been post-translationally modified (e.g., phosphorylated).[10] If your substrate requires a PTM for recognition, this modification will need to be introduced, for example by including the relevant kinase in the reaction.
-
Q2: My E3 ligase shows robust self-ubiquitination, but doesn't ubiquitinate my substrate. What does this mean?
A2: This is a common scenario and suggests that your E1, E2, and E3 enzymes are active, but the E3 ligase is not recognizing or acting upon your specific substrate in the given conditions. Here are the likely reasons:
-
Weak or Transient Interaction: The interaction between an E3 ligase and its substrate can be weak and transient, making it difficult to observe in an in vitro setting.[11]
-
Incorrect E2 Enzyme: Not all E2 enzymes are compatible with every E3 ligase.[12] The choice of E2 can be critical for substrate ubiquitination. It may be necessary to screen a panel of E2s to find the appropriate one for your CRL.[12] Human UbcH5 and Arabidopsis Ubc8 are often good starting points as they are active with a broad range of RING-type E3 ligases.[12]
-
Substrate Recognition Requirements: As mentioned in Q1, your substrate might require a specific PTM or a binding partner to be recognized by the E3 ligase.[10]
Q3: How do I choose the right controls for my in vitro ubiquitination assay?
A3: Proper controls are essential for interpreting your results. Here are the key controls to include:
-
Negative Controls:
-
-E1 Reaction: To show that the reaction is dependent on ubiquitin activation.
-
-E2 Reaction: To demonstrate the requirement of the ubiquitin-conjugating enzyme.[8]
-
-E3 Reaction: To confirm that the ubiquitination is catalyzed by your specific E3 ligase.
-
-ATP Reaction: To prove the energy-dependence of the reaction.[7]
-
-Ubiquitin Reaction: To ensure the observed high-molecular-weight species are due to ubiquitin conjugation.
-
Inactive E3 Mutant: If possible, use a catalytically inactive mutant of your E3 ligase (e.g., a RING domain point mutant) as a negative control.[5] This is a more stringent control than simply omitting the E3.
-
-
Positive Control:
-
Known Substrate: If available, use a known substrate of your E3 ligase to confirm the activity of your assay components.
-
E3 Self-Ubiquitination: In the absence of a known substrate, E3 self-ubiquitination can serve as a positive control for the activity of E1, E2, and the E3 itself.[5]
-
Q4: I see a smear or ladder of higher molecular weight bands for my substrate. How can I determine the type of ubiquitin chain linkage?
A4: Determining the ubiquitin chain linkage is crucial for understanding the functional consequence of the ubiquitination. Here are two common approaches:
-
Ubiquitin Mutants:
-
Lysine-to-Arginine (K-to-R) Mutants: Use ubiquitin mutants where all but one lysine (B10760008) residue are mutated to arginine (K-only mutants), or where a single lysine is mutated to arginine (K-to-R mutants). By testing which K-only mutant supports polyubiquitination or which K-to-R mutant prevents it, you can identify the linkage type.
-
"K0" Mutant: A ubiquitin mutant with all lysines mutated to arginine can be used to test for mono-ubiquitination.
-
-
Linkage-Specific Deubiquitinating Enzymes (DUBs):
Experimental Protocols & Data Presentation
Standard In Vitro Ubiquitination Assay Protocol
This protocol is a general guideline and may require optimization for your specific E2-CRL-substrate system.[5][8][9][15]
Reaction Components:
| Component | Stock Concentration | Final Concentration |
| E1 Enzyme | 1-5 µM | 50-100 nM |
| E2 Enzyme | 10-40 µM | 0.2-2.5 µM |
| E3 Ligase (CRL) | 1-10 µM | 0.2-1 µM |
| Substrate | 10-50 µM | 1-10 µM |
| Ubiquitin | 1-2 mM (10-20 mg/ml) | 50-100 µM |
| ATP | 100 mM | 2-10 mM |
| 10x Reaction Buffer | 10x | 1x |
10x Reaction Buffer Example:
| Component | Final Concentration in 10x |
| Tris-HCl (pH 7.5) | 400 mM |
| MgCl2 | 50 mM |
| DTT | 20 mM |
Procedure:
-
Thaw all components on ice.
-
In a microcentrifuge tube, assemble the reaction mixture on ice in the following order:
-
Nuclease-free water to the final volume.
-
10x Reaction Buffer.
-
ATP solution.
-
Ubiquitin.
-
Substrate.
-
E2 enzyme.
-
E3 ligase.
-
-
Initiate the reaction by adding the E1 enzyme.
-
Mix gently by flicking the tube.
-
Incubate the reaction at 30-37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate and/or ubiquitin.
Troubleshooting Data Summary
| Problem | Possible Cause | Recommended Solution |
| No ubiquitination | Inactive enzyme(s) | Test E1/E2 activity with thioester assay; test E3 with self-ubiquitination. |
| Missing required PTM on substrate | Add the relevant modifying enzyme (e.g., kinase) and co-factor to the reaction. | |
| Incorrect E2 for the E3 | Screen a panel of E2 enzymes. | |
| High background/non-specific bands | Contaminating ubiquitin ligase activity in protein preps | Further purify all recombinant proteins. |
| Reaction time too long or enzyme concentrations too high | Optimize incubation time and titrate enzyme concentrations. | |
| Only mono-ubiquitination observed | E2/E3 pair may preferentially catalyze mono-ubiquitination | Test different E2 enzymes. |
| Insufficient incubation time for poly-ubiquitin chain formation | Perform a time-course experiment. |
Visualizations
The Ubiquitination Cascade
Caption: The enzymatic cascade of protein ubiquitination.
Troubleshooting Logic for a Failed In Vitro Ubiquitination Assay
Caption: A logical workflow for troubleshooting a failed ubiquitination assay.
References
- 1. Development of an efficient E. coli expression and purification system for a catalytically active, human Cullin3-RINGBox1 protein complex and elucidation of its quaternary structure with Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and purification of functional recombinant CUL2•RBX1 from E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-level expression and purification of recombinant SCF ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and purification of functional recombinant Cullin1-Rbx1/2 in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 8. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Structural regulation of cullin-RING ubiquitin ligase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deubiquitinase–based analysis of ubiquitin chain architecture using Ubiquitin Chain Restriction (UbiCRest) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying Ubiquitin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
refining E2-CDS dosage for specific research questions
Welcome to the E2-CDS (Estradiol-Cyclodextrin) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound dosage for specific research questions and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a redox-based chemical delivery system for estradiol (B170435) (E2). It is designed for sustained and brain-selective delivery of estradiol. The system consists of estradiol attached to a dihydropyridine (B1217469) carrier. After administration, this carrier is oxidized in the body to a hydrophilic pyridinium (B92312) salt. This "locking-in" mechanism allows for prolonged retention of the drug in the target tissue, such as the brain, while being cleared more rapidly from peripheral tissues. This compound is often formulated with a cyclodextrin (B1172386), such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility and stability.[1]
Q2: What is the recommended starting dosage for this compound in animal studies?
A2: The optimal dosage of this compound is dependent on the research question, animal model, and route of administration. Based on published studies, a single intravenous (IV) injection in the range of 0.1 mg/kg to 1.0 mg/kg has been used in rats for dose-response and time-course evaluations of hormonal effects.[2] For neuroprotection studies, it is advisable to start with a dose-response study to determine the optimal concentration for your specific model. It has been observed that lower, physiological levels of estradiol can be more neuroprotective than higher, supraphysiological doses.[3]
Q3: What is a typical concentration range for this compound in in-vitro experiments?
A3: For in-vitro studies, the concentration of the active component, 17β-estradiol, is the key consideration. Typical concentrations for estradiol in cell culture experiments range from 0.1 nM to 10 nM.[4] For neuroblastoma cell lines, IC50 values for various compounds can be in the nanomolar to low micromolar range.[5][6] It is recommended to perform a concentration-response curve to determine the optimal working concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare an this compound solution for injection?
A4: this compound is often formulated with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility. A common vehicle is a 45% (w/v) HP-β-CD aqueous solution.[7] To prepare the injection solution, this compound can be dissolved in this vehicle. If precipitation occurs, gentle heating and sonication can be used to aid dissolution.[8] For intracerebral or intrathecal administration, concentrations of up to 40% w/v HP-β-CD have been shown to be well-tolerated in rats.[9] Always ensure the final solution is sterile-filtered (0.22 µm filter) before administration.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Media
-
Symptom: Your this compound solution becomes cloudy or forms a precipitate when diluted in cell culture media or aqueous buffers.
-
Possible Cause: this compound, like estradiol itself, has low aqueous solubility. The cyclodextrin formulation enhances solubility, but high concentrations or rapid dilution can still lead to precipitation.
-
Solution:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.
-
Warming: Gently warm the aqueous medium to 37°C before adding the this compound stock solution.
-
Sonication: Briefly sonicate the final working solution in an ultrasonic water bath to aid dissolution.
-
Increase Vehicle Concentration: If possible, slightly increasing the concentration of HP-β-CD in your final solution may help maintain solubility.
-
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
-
Symptom: You observe high variability between replicates or results that do not align with the expected biological activity of estradiol.
-
Possible Cause: The cyclodextrin vehicle may interfere with certain cell-based assays. For example, β-cyclodextrins have been shown to interfere with resazurin-based cell viability assays by inhibiting the cellular uptake of the dye and enhancing the fluorescence of the product.[10][11] Cyclodextrins can also interact with components of the cell membrane, potentially leading to off-target effects.[12]
-
Solution:
-
Vehicle Control: Always include a vehicle-only control group (HP-β-CD in media) to account for any effects of the cyclodextrin itself.
-
Assay Validation: If using a dye-based assay, consider validating your results with an alternative method that is less likely to be affected by cyclodextrins, such as an ATP-based luminescence assay for cell viability.[13][14]
-
Assay-Specific Controls: For fluorescence-based assays, test for any intrinsic fluorescence of your this compound/HP-β-CD solution at the excitation and emission wavelengths used.
-
Issue 3: Lack of Biological Effect in Animal Studies
-
Symptom: After administering this compound, you do not observe the expected physiological or behavioral effects.
-
Possible Cause:
-
Inadequate Dosage: The dose may be too low to elicit a response in your specific model.
-
Solution Stability: The this compound in your prepared solution may have degraded. While complexation with HP-β-CD significantly increases stability, improper storage can still lead to degradation over time.[1]
-
Route of Administration: The chosen route of administration may not be optimal for reaching the target tissue in sufficient concentrations.
-
-
Solution:
-
Dose-Response Study: Perform a pilot dose-response study to determine an effective dose range for your model.[2]
-
Fresh Preparation: Prepare this compound solutions fresh before each experiment. If storage is necessary, store at 4°C and protect from light. Conduct stability tests if long-term storage is required.
-
Optimize Administration Route: While intravenous injection is common, consider the specific aims of your study to determine the most appropriate route of administration.
-
Data Presentation
Table 1: In Vivo Dosages of this compound and 17β-Estradiol
| Compound | Animal Model | Research Focus | Dosage Range | Route of Administration | Reference |
| This compound | Rat (Ovariectomized) | Tissue Distribution | 0.01, 0.1, 1.0 mg/kg (single dose) | IV | [15] |
| This compound | Rat (Male) | Hormonal Effects | 0.1, 0.5, 1.0 mg/kg (single dose) | IV | [2] |
| This compound | Rat (Intact & Ovariectomized) | Body Weight/Food Intake | 0.2, 1.0, 5.0 mg/kg (single dose) | IV | [16] |
| This compound | Rat | Antidepressant-like effect | 0.3 mg/kg (daily for 10 days) | IV | [17] |
| 17β-Estradiol | Mouse (Male) | Neuroprotection (Cardiac Arrest) | 0.5, 2.5, 12.5, 25, 50 µg (single dose) | IV | [2][3] |
| Poly(pro-17β-estradiol) | Mouse (Male) | Neuroprotection (Spinal Cord Injury) | ~2 ng/day (local delivery) + 40 µg bolus | Subdural implant | [18][19][20] |
Table 2: In Vitro Concentrations of Estradiol
| Cell Line | Research Focus | Concentration Range | Incubation Time | Reference |
| MCF-7 | MAPK Activation | 10 pM - 20 nM | 1 - 24 hours | [4] |
| Primary Cortical Neurons | Neuroprotection (Glutamate Toxicity) | 10 nM | 30 minutes | [21] |
| Neuroblastoma (SK-N-AS) | Apoptosis | 10 - 250 nM (for CDDO-Me) | 30 minutes - 18 hours | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound in HP-β-CD for In Vivo Administration
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline or PBS
-
Sterile vials
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Prepare the HP-β-CD Vehicle:
-
To prepare a 40% (w/v) HP-β-CD solution, dissolve 4 g of HP-β-CD in a final volume of 10 mL of sterile saline or PBS.
-
Vortex thoroughly until the HP-β-CD is completely dissolved. Gentle warming (to ~60°C) and sonication can aid dissolution.[8] Allow the solution to cool to room temperature.
-
-
Dissolve this compound:
-
Calculate the required amount of this compound based on the desired final concentration and injection volume.
-
Weigh the this compound powder and add it to the prepared HP-β-CD vehicle.
-
Vortex vigorously for several minutes. If the compound does not fully dissolve, use an ultrasonic water bath for 15-30 minutes.
-
-
Sterilization and Storage:
-
Once the this compound is completely dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Prepare fresh on the day of the experiment. If short-term storage is necessary, store at 4°C, protected from light.
-
Protocol 2: Western Blot for Phosphorylated ERK (p-ERK)
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody: anti-phospho-ERK1/2 (e.g., rabbit polyclonal)
-
Primary antibody: anti-total-ERK1/2 (e.g., mouse monoclonal)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or controls for the specified time.
-
Place culture dishes on ice, wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Load 10-20 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins (ERK1 is 44 kDa, ERK2 is 42 kDa).
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Antibody Incubation:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2, followed by the appropriate HRP-conjugated secondary antibody and ECL detection.[11]
-
Protocol 3: RT-qPCR for Estrogen-Responsive Genes
Materials:
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Validated primers for target genes (e.g., Bcl-2, c-fos, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells or tissues with this compound or controls.
-
Isolate total RNA using a commercial kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run samples in triplicate for both target and housekeeping genes. Include a no-template control (NTC) for each primer set.
-
-
qPCR Cycling and Analysis:
-
Use a standard three-step cycling protocol (denaturation, annealing, extension) appropriate for your qPCR instrument and master mix.
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Mandatory Visualizations
Caption: Overview of Estrogen Signaling Pathways.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Improved delivery through biological membranes. XXXL: Solubilization and stabilization of an estradiol chemical delivery system by modified beta-cyclodextrins. | Semantic Scholar [semanticscholar.org]
- 2. Dose-dependent neuroprotection by 17beta-estradiol after cardiac arrest and cardiopulmonary resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The introduction of 2-Hydroxypropyl-β-cyclodextrin_Chemicalbook [chemicalbook.com]
- 5. Stabilization of colicin E2 by bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The utility of 2-hydroxypropyl-beta-cyclodextrin as a vehicle for the intracerebral and intrathecal administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 3.4. Western Blotting and Detection [bio-protocol.org]
- 12. The effect of a cyclodextrin vehicle on the cardiovascular profile of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Aging alters the expression of genes for neuroprotection and synaptic function following acute estradiol treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Neuroprotection by estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Acute Dose-Dependent Neuroprotective Effects of Poly(pro-17β-estradiol) in a Mouse Model of Spinal Contusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] 17-β-Estradiol—β-Cyclodextrin Complex as Solid: Synthesis, Structural and Physicochemical Characterization | Semantic Scholar [semanticscholar.org]
Technical Support Center: Estradiol-Cyclodextrin System (E2-CDS) Stability
An Introduction to E2-CDS:
For the purposes of this technical support center, This compound refers to an Estradiol-Cyclodextrin System . This is an inclusion complex where the estradiol (B170435) (E2) molecule is encapsulated within a cyclodextrin (B1172386) (CD) host molecule. This complexation is a widely used technique in pharmaceutical sciences to enhance the aqueous solubility, stability, and bioavailability of poorly soluble drugs like estradiol.[1][2][3] The "vehicle solution" refers to the final solvent system or formulation base in which the this compound is dissolved or suspended for experimental or therapeutic use.
This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in various vehicle solutions, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of complexing estradiol with cyclodextrin?
A1: The primary purpose is to increase the aqueous solubility and stability of estradiol.[1][2][3] Estradiol is a poorly water-soluble hormone, which limits its bioavailability and formulation options.[4][5][6] By forming an inclusion complex with cyclodextrins, the hydrophobic estradiol molecule is shielded within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves its solubility in aqueous vehicle solutions.[4] This complexation can also protect estradiol from degradation.[7]
Q2: Which type of cyclodextrin is best for complexing with estradiol?
A2: Beta-cyclodextrin (B164692) (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RM-β-CD), are commonly used and have been shown to be effective in complexing with estradiol.[2][8] The choice of cyclodextrin can depend on the desired solubility enhancement, stability, and the specific requirements of the vehicle solution.[8][9] For instance, HP-β-CD has been noted for its significant solubility-increasing properties.[3]
Q3: How does the vehicle solution's pH affect the stability of the this compound complex?
A3: The pH of the vehicle solution can significantly impact the stability of the this compound complex, especially if the guest molecule (estradiol) is ionizable.[10][11] For ionizable drugs, an increase in ionization generally leads to higher solubility but can also destabilize the cyclodextrin complex.[10][11] Therefore, it is crucial to find an optimal pH range that balances drug solubility and complex stability.[11]
Q4: What is the effect of temperature on this compound stability?
A4: Temperature can have a complex effect on the stability of this compound. Generally, increasing the temperature can decrease the stability of the inclusion complex.[12] It is recommended to store this compound solutions at controlled room temperature or under refrigeration, as high temperatures can lead to the dissociation of the complex.[13] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) have shown that the complex is stable up to at least 100°C before phase transitions and decomposition occur.[5]
Q5: Can excipients in the vehicle solution impact this compound stability?
A5: Yes, other excipients in the vehicle solution can influence the stability of the this compound complex. Some polymers, like hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinylpyrrolidone (B124986) (PVP), can increase the apparent stability constant of drug-cyclodextrin complexes.[14] However, it is essential to conduct compatibility studies, as some excipients may negatively impact stability. For example, polyvinylpyrrolidone was found to degrade ethinyl estradiol under certain conditions.[7] A study on estradiol compatibility with common excipients like corn starch, lactose, and microcrystalline cellulose (B213188) found them to be compatible.[15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of Estradiol in the Vehicle Solution | - The concentration of E2 exceeds the solubilization capacity of the cyclodextrin.- The vehicle solution's properties (e.g., pH, co-solvents) are destabilizing the complex.- The complex has dissociated due to temperature fluctuations. | - Increase the concentration of cyclodextrin.- Optimize the pH of the vehicle solution.[10][11]- Evaluate the effect of co-solvents on complex stability.- Ensure proper storage at a controlled temperature.[13] |
| Degradation of Estradiol Over Time | - The this compound complex is not sufficiently stable in the chosen vehicle solution.- Presence of incompatible excipients in the formulation.- Exposure to light or oxidizing agents. | - Switch to a cyclodextrin derivative with a higher stability constant for estradiol.[8]- Perform excipient compatibility studies to identify and replace any destabilizing components.[15]- Protect the formulation from light and consider adding antioxidants. |
| Inconsistent Experimental Results | - Incomplete complexation of estradiol.- Variability in the preparation method of the this compound solution.- Use of a vehicle solution that is not robust. | - Ensure the complexation process is complete by optimizing stirring time and temperature.[1]- Standardize the protocol for preparing the this compound and the final formulation.- Validate the robustness of the vehicle solution by testing its stability under slightly varied conditions. |
| Low Bioavailability in In-Vitro/In-Vivo Models | - The this compound complex is too stable, leading to poor release of estradiol.- The vehicle solution is hindering the absorption of estradiol. | - Select a cyclodextrin that provides a balance between stability and drug release. The affinity of estradiol for the cyclodextrin controls the release process.[9]- Modify the vehicle solution to include permeation enhancers if necessary.[8] |
Quantitative Data Summary
Table 1: Solubility Enhancement of Estradiol by Different Cyclodextrins
| Cyclodextrin Type | Vehicle Solution | Solubility Enhancement Factor | Reference |
| β-Cyclodextrin (β-CD) | Aqueous | ~5-20 fold | [16] |
| γ-Cyclodextrin (γ-CD) | Aqueous | ~5-20 fold | [16] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Aqueous | 110-fold | [8] |
| Randomly Methylated-β-cyclodextrin (RM-β-CD) | Aqueous | 139-fold | [8] |
| Diethylenetriamine-β-cyclodextrin (DETA-β-CD) | Aqueous | >40 fold (for Ethinylestradiol) | [1][2] |
Table 2: Thermal Stability of Estradiol-Cyclodextrin Complexes
| Complex | Method | Key Finding | Reference |
| β-CD·17β-estradiol | TGA/DSC | Thermally stable up to at least 100°C. | [5] |
| β-CD/E2 | DSC | The characteristic endothermic peak of E2 at 179.60 °C disappears after complexation. | [2] |
Experimental Protocols
Protocol 1: Preparation of an E2-HP-β-CD Inclusion Complex
Objective: To prepare an estradiol-hydroxypropyl-β-cyclodextrin inclusion complex to enhance the aqueous solubility of estradiol.
Materials:
-
17β-Estradiol (E2)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).
-
Slowly add an excess amount of estradiol powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the suspension at room temperature for 24-48 hours to ensure maximum complexation.[1]
-
After the stirring period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved estradiol.
-
The resulting clear solution contains the E2-HP-β-CD inclusion complex.
-
The concentration of complexed estradiol can be determined using a validated analytical method such as HPLC-UV.
Protocol 2: Accelerated Stability Testing of an this compound Formulation
Objective: To assess the stability of an this compound formulation under accelerated conditions to predict its shelf-life.
Materials:
-
This compound formulation in the final vehicle solution
-
Stability chambers set at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Validated stability-indicating analytical method (e.g., HPLC) to quantify estradiol and its degradation products.
Methodology:
-
Place the this compound formulation in appropriate sealed containers.
-
Store the containers in a stability chamber under accelerated conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, analyze the samples for the following:
-
Appearance (e.g., color change, precipitation)
-
pH of the solution
-
Assay of estradiol content
-
Quantification of known and unknown degradation products
-
-
Compare the results to the initial (time 0) data to evaluate the stability of the formulation.
Visualizations
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. A Review on Cyclodextrins/Estrogens Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-β-Estradiol—β-Cyclodextrin Complex as Solid: Synthesis, Structural and Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7163931B2 - Compositions of estrogen-cyclodextrin complexes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Estradiol sustained release from high affinity cyclodextrin hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of temperature on separation of estradiol stereoisomers and equilin by liquid chromatography using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements [beilstein-journals.org]
ensuring consistent E2-CDS synthesis batch to batch
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent batch-to-batch synthesis of Estradiol-Cyclodextrin (E2-CDS) inclusion complexes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound synthesis, providing potential causes and recommended solutions to ensure reproducible results.
Q1: My final product has a low yield. What are the common causes and how can I improve it?
A: Low yield is a frequent issue in this compound synthesis and can stem from several factors throughout the experimental process.
-
Inadequate Complexation: The formation of the inclusion complex is a critical step. Ensure optimal conditions for complexation.
-
Solution: Review and optimize the molar ratio of Estradiol (B170435) to Cyclodextrin (B1172386). A 1:1 or 1:2 molar ratio is commonly used, but the optimal ratio can vary.[1][2] Consider performing a phase solubility study to determine the ideal stoichiometry. Also, ensure adequate stirring time and temperature during complexation to reach equilibrium.[2]
-
-
Loss of Product During Processing: Significant amounts of the complex can be lost during filtration, washing, and drying steps.
-
Solution: Use fine-pore filters to prevent the loss of fine particles. When washing the product to remove uncomplexed estradiol, use a minimal amount of a solvent in which the complex has low solubility. For drying, be cautious with high temperatures that could lead to decomposition.
-
-
Suboptimal Preparation Method: The chosen synthesis method significantly impacts the yield.
-
Solution: For poorly water-soluble drugs like estradiol, the kneading and co-precipitation methods are often effective.[2] The freeze-drying (lyophilization) method can also produce good yields, especially for thermolabile substances. If you are using a physical mixing method, the complexation efficiency might be low.[2]
-
Q2: I am observing significant batch-to-batch variability in the complexation efficiency. How can I ensure consistency?
A: Batch-to-batch variability is a critical challenge. Consistency can be improved by tightly controlling key experimental parameters.
-
Raw Material Inconsistency: Variations in the purity and water content of both Estradiol and Cyclodextrin can affect the outcome.
-
Solution: Use high-purity reagents from a reliable supplier. Always characterize the incoming raw materials for identity, purity, and moisture content.
-
-
Inconsistent Process Parameters: Minor deviations in temperature, stirring speed, reaction time, and solvent ratios can lead to significant differences between batches.
-
Solution: Implement strict process controls. Use calibrated equipment and maintain a detailed batch record of all parameters. For instance, in the kneading method, the amount of water added and the kneading time must be consistent.[2] In the co-precipitation method, the rate of cooling and the stirring speed are critical.[2]
-
-
Environmental Factors: Fluctuations in ambient temperature and humidity can influence the process.
-
Solution: Conduct the synthesis in a controlled laboratory environment to minimize the impact of external environmental changes.
-
Q3: How do I confirm the formation of an this compound inclusion complex and not just a physical mixture?
A: Several analytical techniques can differentiate between an inclusion complex and a simple physical mixture.
-
Differential Scanning Calorimetry (DSC): In a DSC thermogram, the endothermic peak corresponding to the melting point of free estradiol should disappear or shift to a different temperature in the inclusion complex.[3][4]
-
Powder X-ray Diffraction (PXRD): The PXRD pattern of an inclusion complex will be distinctly different from the patterns of the individual components or their physical mixture. A new crystalline pattern or an amorphous halo indicates complex formation.[1][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of estradiol, such as the stretching vibrations of its hydroxyl groups, can be observed upon complexation.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to prove inclusion. The protons of the estradiol molecule that are included in the cyclodextrin cavity will show a change in their chemical shifts.[7][8][9]
Q4: My final product is amorphous, but I was expecting a crystalline powder. What causes this and is it a problem?
A: The physical state of the final product (crystalline vs. amorphous) is often dependent on the preparation method.
-
Influence of Preparation Method:
-
Is it a problem? Not necessarily. Amorphous complexes often exhibit higher solubility and faster dissolution rates compared to their crystalline counterparts, which can be advantageous for bioavailability.[12] However, amorphous materials can be less stable over time and may convert to a crystalline form. The desired final form depends on the specific application and formulation requirements. If a crystalline product is required, consider using the co-precipitation method with controlled cooling. If an amorphous product is desired, freeze-drying is a suitable method.
Q5: How do I determine the stoichiometry of my this compound complex?
A: The stoichiometry (the molar ratio of Estradiol to Cyclodextrin) of the inclusion complex is crucial for characterization and can be determined using several methods.
-
Job's Plot using UV-Vis or NMR Spectroscopy: This is a common method where a series of solutions with varying mole fractions of estradiol and cyclodextrin are prepared, keeping the total molar concentration constant. The change in a physical property (like absorbance or chemical shift) is plotted against the mole fraction. The maximum deviation corresponds to the stoichiometry of the complex.[13][14]
-
Phase Solubility Analysis: This method involves measuring the solubility of estradiol in aqueous solutions containing increasing concentrations of cyclodextrin. The shape of the resulting phase solubility diagram can indicate the stoichiometry.[1]
-
1H NMR Titration: By keeping the concentration of one component constant while varying the other and observing the changes in chemical shifts, the binding constant and stoichiometry can be determined through non-linear regression analysis.[7][13]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Preparation Method | Typical Yield | Final Product Form | Key Advantages | Key Disadvantages |
| Co-precipitation | Moderate to High | Crystalline | Good for crystalline products | Can be time-consuming, requires solvent removal[2] |
| Kneading | High | Crystalline/Amorphous | Simple, high drug loading | Can be labor-intensive, scalability may be an issue[2] |
| Freeze-Drying | High | Amorphous | Suitable for thermolabile drugs, high surface area | Can be a lengthy process, requires specialized equipment[15] |
| Physical Mixing | Low | Mixture | Simple and fast | Low complexation efficiency[2] |
Table 2: Key Quality Control Assays for this compound Batch Release
| Assay | Purpose | Typical Method | Acceptance Criteria (Example) |
| Identification | Confirm the presence of Estradiol and Cyclodextrin | FTIR, NMR | Spectrum conforms to reference standard |
| Assay (Estradiol Content) | Quantify the amount of Estradiol in the complex | HPLC-UV | 95.0% - 105.0% of the labeled amount |
| Complexation Efficiency | Determine the percentage of Estradiol successfully included in the complex | 1H NMR, DSC | > 90% |
| Moisture Content | Measure the amount of residual water | Karl Fischer Titration | ≤ 5.0% |
| Physical Form | Determine if the product is crystalline or amorphous | PXRD | Conforms to the expected pattern (crystalline peaks or amorphous halo) |
| Dissolution | Assess the rate at which Estradiol is released from the complex | USP Dissolution Apparatus II | > 80% dissolved in 30 minutes |
Experimental Protocols
Protocol 1: Preparation of E2-β-Cyclodextrin Inclusion Complex by Co-precipitation
-
Dissolution of β-Cyclodextrin: Dissolve β-Cyclodextrin (1:1 molar ratio with Estradiol) in deionized water at 60-70°C with continuous stirring until a clear solution is obtained.
-
Dissolution of Estradiol: In a separate container, dissolve Estradiol in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).
-
Complexation: Slowly add the Estradiol solution dropwise to the heated β-Cyclodextrin solution under vigorous stirring.
-
Precipitation: Continue stirring for 1-2 hours at 60-70°C. Then, allow the mixture to cool down slowly to room temperature, followed by further cooling in an ice bath to facilitate precipitation of the complex.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-Cyclodextrin, followed by a wash with the organic solvent used for estradiol to remove any uncomplexed drug.
-
Drying: Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound complex, Estradiol, β-Cyclodextrin, and a physical mixture into separate aluminum DSC pans.
-
Instrument Setup: Place the pans in the DSC instrument. Use an empty sealed pan as a reference.
-
Thermal Analysis: Heat the samples from 25°C to 300°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Record the thermograms and analyze the presence, absence, or shift of the endothermic peak of Estradiol to confirm complex formation.[4]
Mandatory Visualizations
Caption: Workflow for the synthesis and quality control of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Analytical pathway for this compound complex characterization.
References
- 1. BJOC - Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements [beilstein-journals.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-β-Estradiol—β-Cyclodextrin Complex as Solid: Synthesis, Structural and Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallisation properties of amorphous cyclodextrin powders and their complexation with fish oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Strategies to Reduce Variability in Estradiol Cypionate-Induced Colorectal Distension Sensitivity (E2-CDS) Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your E2-CDS animal studies, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound animal studies?
A1: Variability in this compound studies can stem from several factors, broadly categorized as:
-
Biological Variation: Intrinsic differences among animals, such as genetic background, age, sex, and estrous cycle phase, can significantly impact visceral sensitivity.[1][2] The estrous cycle, in particular, has been shown to alter the visceromotor response to colorectal distension.[1][2]
-
Experimental Procedure Inconsistencies: Minor deviations in surgical implantation of electrodes, balloon insertion depth, distension pressures, and duration can lead to significant variations in results.[3][4][5]
-
Environmental Factors: Differences in housing conditions, handling, and acclimatization periods can influence the animals' stress levels and baseline pain sensitivity.
Q2: How does Estradiol (B170435) Cypionate (E2) influence colorectal distension sensitivity?
A2: Estradiol has been shown to increase visceral nociception.[1][2] Studies have demonstrated that estrogen can modulate the visceromotor reflex and the responses of spinal dorsal horn neurons to colorectal stimulation.[2] This modulation may involve the upregulation of specific receptors in the spinal cord, such as the GluN2B subunit of the NMDA receptor, which is associated with visceral hyperalgesia in the presence of colonic inflammation.[6][7] The development of chronic stress-induced visceral hypersensitivity in female rats has been found to be estrogen-dependent.[8]
Q3: What is the importance of the estrous cycle in this compound studies?
A3: The phase of the estrous cycle significantly affects the visceromotor response to colorectal distension.[1][2] For instance, rats in the proestrus phase, when estrogen levels are high, exhibit a lower distension threshold and a higher magnitude of visceromotor response compared to those in the metestrus/diestrus phase.[1][2] To reduce variability, it is crucial to either synchronize the estrous cycle of the animals or conduct experiments on animals in the same phase of the cycle.
Q4: Can the depth of the colorectal balloon insertion affect the results?
A4: Yes, the depth of the balloon in the colorectum has a significant impact on the evoked visceromotor response (VMR).[3][4] Studies have shown a progressive reduction in VMR with increased balloon insertion depth from the rectal region into the distal colonic region.[3][4] Therefore, precise and consistent balloon placement is critical for reproducible results.
Troubleshooting Guides
Issue 1: High variability in Visceromotor Response (VMR) between animals in the same group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Balloon Placement | Ensure the balloon is inserted to the same depth in all animals. Measure the distance from the anus to the end of the balloon for consistency.[3][4] |
| Variable Anesthesia Levels | If using anesthesia, ensure a consistent and stable level throughout the experiment. An optimized protocol with prolonged urethane (B1682113) infusion has been shown to provide a stable window for recordings.[3][4] |
| Differing Estrous Cycle Phases | Monitor and record the estrous cycle phase of each female animal. Consider synchronizing the estrous cycles or only using animals in a specific phase.[1][2] |
| Inconsistent Electrode Implantation | Standardize the location and depth of EMG electrode implantation in the abdominal musculature.[3][4] |
Issue 2: Low or inconsistent VMR to colorectal distension.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Distension Pressure | Verify that the distension pressures used are sufficient to elicit a robust response. A graded pressure paradigm (e.g., 20, 40, 60, 80 mmHg) is often used.[9] |
| Incorrect Balloon Size or Material | Use a balloon of appropriate size for the animal model. The material should be flexible enough to distend uniformly. |
| Nerve Damage During Surgery | Take care during electrode implantation to avoid damage to nerves that could affect the visceromotor reflex. |
| Acclimatization and Stress | Ensure animals are adequately acclimatized to the experimental setup to minimize stress-induced alterations in pain perception. |
Experimental Protocols
Protocol 1: Visceromotor Response (VMR) to Colorectal Distension (CRD)
This protocol is a generalized procedure based on common practices in rodent models of visceral pain.
-
Animal Preparation:
-
Anesthetize the animal using a consistent and stable anesthetic regimen (e.g., isoflurane (B1672236) for surgery, urethane for recording).[3][4]
-
Implant Teflon-coated stainless steel wire electrodes into the external oblique abdominal musculature for electromyography (EMG) recording.[9]
-
Allow for a post-operative recovery period as required by the experimental design.
-
-
Colorectal Distension Procedure:
-
Insert a flexible balloon catheter intra-anally into the colorectum to a predetermined depth (e.g., 2 cm from the anus).[3][4]
-
Connect the catheter to a barostat or pressure controller to deliver graded pressure stimuli.
-
Acclimatize the animal to the testing apparatus before starting the distension protocol.
-
Apply graded, phasic distensions of increasing pressure (e.g., 20, 40, 60, 80 mmHg), with each distension lasting for a set duration (e.g., 20 seconds) followed by a rest period (e.g., 3 minutes).[9]
-
-
Data Acquisition and Analysis:
-
Record EMG activity continuously throughout the experiment.
-
Rectify and integrate the EMG signal.
-
Quantify the VMR by calculating the area under the curve (AUC) of the EMG signal during the distension period and subtracting the baseline activity.[9]
-
Visualizations
Caption: Experimental workflow for this compound studies.
Caption: Estradiol-mediated visceral hypersensitivity pathway.
References
- 1. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]
- 4. An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estradiol modulates visceral hyperalgesia by increasing thoracolumbar spinal GluN2B subunit activity in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estradiol modulates visceral hyperalgesia by increasing thoracolumbar spinal GluN2B subunit activity in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen augmented visceral pain and colonic neuron modulation in a double-hit model of prenatal and adult stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opposing roles of estradiol and testosterone on stress-induced visceral hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: E2-CDS Analytical Detection
Welcome to the technical support center for E2-enzyme-catalyzed drug synthesis (E2-CDS) analytical detection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the analytical detection phases of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter. The questions are organized by common problem areas in analytical detection, from sample preparation to data analysis.
Section 1: Method Performance & Peak Quality
Question: My chromatogram shows poor peak shape (tailing or fronting). What are the common causes and solutions?
Answer: Poor peak shape is a frequent issue in High-Performance Liquid Chromatography (HPLC). It can compromise the accuracy of quantification.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.
-
Causes: Active sites on the silica (B1680970) backbone, contamination of the column frit or stationary phase, low buffer concentration, or a mismatch between sample solvent and mobile phase.
-
Solutions:
-
Mobile Phase Adjustment: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. Adding a competing base (e.g., triethylamine) can mask active silanol (B1196071) groups.
-
Column Health: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement.
-
Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.[1]
-
-
-
Peak Fronting: Typically indicates column overload or poor sample solubility.
-
Causes: Injecting too much sample mass or a sample concentration that is too high.
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample to fall within the linear range of the assay.[2]
-
Decrease Injection Volume: Lower the amount of sample introduced onto the column.
-
-
Question: I am observing inconsistent retention times for my analyte. What should I investigate?
Answer: Shifting retention times can invalidate an analytical method by making peak identification unreliable. The root cause is often related to the HPLC system's stability.
Troubleshooting Inconsistent Retention Times:
-
Check the Pumping System: Ensure the pump is delivering a consistent flow rate and mobile phase composition. Air bubbles in the solvent lines are a common culprit; degas the mobile phase thoroughly.
-
Ensure Temperature Stability: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.[1]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure the composition is accurate. Buffer degradation or evaporation of organic solvents can alter elution strength over time.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This can take 10-20 column volumes or more, especially for gradient methods.
Section 2: Sensitivity and Detection Limits
Question: My analyte signal is too low, and I'm struggling to achieve the required Limit of Quantitation (LOQ). How can I improve sensitivity?
Answer: Achieving a low Limit of Quantitation (LOQ) is critical, especially for potent compounds or when analyzing trace impurities.[3]
Strategies to Enhance Sensitivity:
-
Optimize Wavelength: For UV detection, ensure you are using the wavelength of maximum absorbance (λmax) for your analyte.
-
Sample Preparation: Incorporate a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering matrix components. Pre-concentration factors of over 2000-fold can be achieved.[4]
-
Increase Injection Volume: If the peak shape allows, injecting a larger volume of your sample can increase the signal.
-
Switch to a More Sensitive Detector: If UV detection is insufficient, consider switching to a fluorescence detector (if the molecule is fluorescent) or a mass spectrometer (MS), which offers significantly higher sensitivity and specificity.[5]
-
Method Optimization: Adjusting the mobile phase composition can sometimes improve peak height and, consequently, sensitivity.
Section 3: Matrix Effects and Sample Preparation
Question: What are matrix effects in LC-MS analysis, and how can I mitigate them?
Answer: Matrix effects occur when components in the sample, other than the analyte, alter the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to signal suppression or enhancement.[2] This is a major concern for accuracy in quantitative analysis.[6][7]
Identifying and Mitigating Matrix Effects:
-
Detection: The most common method is the post-extraction spike. Compare the response of an analyte spiked into a blank matrix extract with the response of the analyte in a clean solvent. A significant difference indicates the presence of matrix effects.[2]
-
Mitigation Strategies:
-
Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or liquid-liquid extraction to remove interfering components (e.g., phospholipids, salts).[7][8]
-
Chromatographic Separation: Modify the gradient or change the column to separate the analyte from the co-eluting matrix components.[2]
-
Sample Dilution: A simple but effective method is to dilute the sample, which reduces the concentration of interfering substances. This is only feasible if the analyte concentration is high enough to remain above the LOQ.[2][7]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.[9]
-
Question: How do I handle potential interference from the enzyme or reaction buffer in my this compound sample?
Answer: Components from the enzymatic reaction, such as the enzyme itself (a protein), co-factors, and buffer salts, can interfere with analysis.[10]
Sample Preparation Workflow for this compound Samples:
-
Protein Precipitation: The first step is often to remove the enzyme. This is typically done by adding a miscible organic solvent like acetonitrile (B52724) or methanol, which denatures and precipitates the protein.
-
Centrifugation: After precipitation, centrifuge the sample to pellet the solid protein debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains your analyte.
-
Further Cleanup (if needed): If buffer salts or other components still cause interference, an SPE step can be used for further purification.
Section 4: Chromatography Data System (CDS) and Data Integrity
Question: My CDS is automatically integrating peaks incorrectly (e.g., splitting peaks, incorrect baseline). What should I do?
Answer: Incorrect peak integration is a serious issue that directly impacts the final calculated concentration. While modern CDS software has powerful algorithms, manual review and adjustment of integration parameters are often necessary.
Troubleshooting Peak Integration:
-
Review Integration Parameters: Check the parameters in your processing method. Key parameters include peak width, threshold, and baseline settings. Adjust them to be suitable for the chromatography you are observing.
-
Manual Integration: For complex chromatograms, manual integration may be necessary. However, this must be done according to a clear Standard Operating Procedure (SOP) to ensure consistency and prevent data manipulation. All manual integrations should be justified and documented.[11]
-
Data Integrity: Ensure your CDS has a clear audit trail that records all changes to processing methods and manual integrations. This is a critical requirement for regulatory compliance.[12]
Quantitative Data Summary
Method validation is essential to ensure an analytical procedure is suitable for its intended purpose.[13][14][15] The table below summarizes typical acceptance criteria for key validation parameters for an HPLC assay of a drug substance.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Accuracy | 98.0% to 102.0% recovery of the known amount.[15] | Measures the closeness of the test results to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for n≥6 replicates. | Measures the method's consistency with repeated analyses on the same sample. |
| Specificity | Analyte peak is resolved from all impurities and degradation products. | Ensures the signal measured is only from the intended analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. | Demonstrates a proportional relationship between concentration and signal. |
| Range | Typically 80% to 120% of the target concentration.[13] | The concentration interval over which the method is accurate, precise, and linear. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant impact on results from small, deliberate variations in method parameters (e.g., pH ±0.2, Temperature ±2°C). | Measures the method's capacity to remain unaffected by small variations. |
Experimental Protocols
Protocol: HPLC-UV Analysis of a Compound from an this compound Reaction
This protocol provides a general framework for the quantitative analysis of a small molecule product from an enzymatic synthesis reaction.
1. Objective: To quantify the concentration of Compound X in a post-reaction mixture using Reverse-Phase HPLC with UV detection.
2. Materials and Reagents:
-
HPLC system with UV detector, pump, autosampler, and column oven.
-
Chromatography Data System (CDS).
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (or other appropriate modifier).
-
Compound X Reference Standard.
-
Reaction mixture containing Compound X.
3. Sample Preparation:
-
Pipette 100 µL of the this compound reaction mixture into a microcentrifuge tube.
-
Add 300 µL of acetonitrile to precipitate the enzyme.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
4. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm (or λmax of Compound X)
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
5. System Suitability:
-
Perform five replicate injections of a standard solution.
-
Acceptance Criteria: RSD of peak area ≤ 2.0%.
6. Analysis:
-
Inject a blank (diluent).
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Process the data using the CDS to determine the concentration of Compound X in the samples based on the calibration curve.[16]
Visualizations
The following diagrams illustrate key workflows and concepts in this compound analytical detection.
Caption: General troubleshooting workflow for HPLC analytical method failures.
Caption: Experimental workflow from this compound sample to final report.
Caption: Logical diagram of potential sources of error in analytical detection.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. bme.psu.edu [bme.psu.edu]
- 8. arborassays.com [arborassays.com]
- 9. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Enzymes in Drug Manufacturing - Creative Enzymes [creative-enzymes.com]
- 11. gmp-navigator.com [gmp-navigator.com]
- 12. lcms.cz [lcms.cz]
- 13. ema.europa.eu [ema.europa.eu]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Validating Brain Uptake of E2-CDS with Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Estradiol-Chemical Delivery System (E2-CDS) with other estrogen alternatives, focusing on the validation of brain uptake through imaging techniques. Experimental data and detailed methodologies for key experiments are presented to support the comparison.
Quantitative Comparison of Brain Uptake
The following table summarizes the quantitative data on the brain uptake and plasma levels of estradiol (B170435) following the administration of this compound compared to a traditional estrogen formulation, estradiol benzoate. The data is derived from a study in orchidectomized rats.
| Delivery System | Brain Region | Concentration of E2-Q+ (ng/g tissue) on Day 24 | Plasma Estradiol Level After Treatment Cessation |
| This compound | Hypothalamus | Detectable | Gradual decrease |
| Striatum | Detectable | ||
| Cortex | Detectable | ||
| Estradiol Benzoate | All Brain Regions | Not detectable on Day 1 and 2 | Sharp drop |
E2-Q+ is the active, charged metabolite of this compound that is "locked" in the brain.[1]
Experimental Protocols
Autoradiography for this compound Brain Uptake Validation
This protocol is adapted from standard autoradiography procedures for visualizing the distribution of radiolabeled compounds in brain tissue.
Objective: To visualize and quantify the distribution of radiolabeled this compound in rat brain sections.
Materials:
-
Radiolabeled this compound (e.g., with Tritium [³H] or Carbon-14 [¹⁴C])
-
Experimental animals (e.g., ovariectomized rats)
-
Cryostat
-
Microscope slides
-
Autoradiography film or phosphor imaging plates
-
Developing and fixing solutions
-
Image analysis software
Procedure:
-
Administration of Radiolabeled this compound: Administer a known dose of radiolabeled this compound to the experimental animals via the desired route (e.g., intravenous injection).
-
Tissue Collection: At predetermined time points, euthanize the animals and perfuse the brains with a suitable buffer to remove blood. Carefully dissect the brains and freeze them rapidly.
-
Cryosectioning: Section the frozen brains into thin slices (e.g., 20 µm) using a cryostat. Mount the sections onto pre-coated microscope slides.
-
Autoradiography:
-
Appose the slides with the brain sections to autoradiography film or a phosphor imaging plate in a light-tight cassette.
-
Expose for a duration determined by the specific activity of the radiolabel and the expected concentration in the tissue.
-
Develop the film or scan the imaging plate to visualize the distribution of the radiolabeled compound.
-
-
Image Analysis:
-
Digitize the autoradiograms.
-
Use image analysis software to quantify the optical density in different brain regions, which corresponds to the concentration of the radiolabeled this compound.
-
Compare the signal intensity in various brain regions to determine the distribution pattern.
-
Positron Emission Tomography (PET) Imaging for this compound
This hypothetical protocol outlines the steps for validating the brain uptake of a positron-emitting radiolabeled version of this compound (e.g., labeled with Fluorine-18 [¹⁸F]).
Objective: To non-invasively quantify the brain uptake and pharmacokinetics of ¹⁸F-E2-CDS in a living subject.
Materials:
-
¹⁸F-labeled this compound
-
PET scanner
-
Experimental animals (e.g., non-human primates or rats)
-
Anesthesia
-
Image reconstruction and analysis software
Procedure:
-
Radiotracer Administration: Anesthetize the subject and administer a bolus injection of ¹⁸F-E2-CDS intravenously.
-
PET Scan Acquisition: Position the subject in the PET scanner and acquire dynamic images over a specified period (e.g., 90 minutes) to capture the uptake and washout phases of the radiotracer in the brain.
-
Image Reconstruction: Reconstruct the raw PET data into a series of 3D images of radiotracer distribution in the brain over time.
-
Image Analysis:
-
Define regions of interest (ROIs) in different brain areas on the PET images.
-
Generate time-activity curves (TACs) for each ROI to show the change in radiotracer concentration over time.
-
Calculate key pharmacokinetic parameters such as the standardized uptake value (SUV) and the brain-to-plasma ratio to quantify brain uptake.
-
Visualizations
Mechanism of this compound Brain Delivery and Retention
Caption: Mechanism of this compound brain delivery and retention.
Experimental Workflow for Imaging Brain Uptake
Caption: General experimental workflow for imaging brain uptake.
Estradiol Signaling Pathway in a Neuron
References
A Comparative Guide to Brain Estradiol Concentrations: E2-CDS vs. Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of brain estradiol (B170435) concentrations achieved through two distinct delivery methods: brain-targeted estradiol-based continuous delivery systems (E2-CDS) and traditional intravenous (IV) injection. The following sections present quantitative data from preclinical studies, detail the experimental methodologies employed, and visualize key processes to facilitate a comprehensive understanding of the pharmacokinetic profiles of these two administration routes.
Quantitative Data Summary
The distribution and retention of estradiol in the brain differ significantly depending on the method of administration. Below is a summary of key findings from a comparative study in orchidectomized rats, which highlights the brain-targeting efficiency and sustained release profile of an this compound (Estredox) compared to intravenous administration of estradiol benzoate (B1203000) (E2-BZ).
Table 1: Brain and Plasma Estradiol Concentrations After Repeated Administration
This table presents the levels of the this compound active metabolite (E2-Q+) in various brain regions and the corresponding plasma estradiol levels following a 10-day treatment regimen.
| Time Point | Treatment Group | Hypothalamus (ng/g tissue) | Striatum (ng/g tissue) | Cortex (ng/g tissue) | Plasma Estradiol (pg/mL) |
| During Treatment (Day 10) | This compound (0.3 mg/kg/day, i.v.) | ~150 | ~100 | ~80 | ~50 |
| E2-BZ (0.3 mg/kg/day, i.v.) | Not Detected | Not Detected | Not Detected | ~250 | |
| Post-Treatment (Day 1) | This compound | ~125 | ~80 | ~60 | ~20 |
| E2-BZ | Not Detected | Not Detected | Not Detected | <10 | |
| Post-Treatment (Day 24) | This compound | ~25 | ~15 | ~10 | Not Reported |
| E2-BZ | Not Detected | Not Detected | Not Detected | Not Reported |
Data adapted from Sziraki I, et al. J Pharm Sci. 2006.[1]
Key Observations:
-
The this compound resulted in a sustained presence of its active metabolite in the hypothalamus, striatum, and cortex for at least 24 days post-treatment.[1]
-
In contrast, no estradiol was detected in the brains of animals treated with intravenous estradiol benzoate one and two days after the final injection.[1]
-
Plasma estradiol levels were significantly higher in the E2-BZ group during the treatment period but dropped sharply after cessation of treatment.[1]
-
The this compound group exhibited lower but more sustained plasma estradiol levels, reflecting the gradual release from the brain-sequestered prodrug.[1]
Experimental Protocols
The following sections detail the methodologies used in the key comparative studies.
Animal Models and Drug Administration
-
Study Design: Comparative studies have been conducted in adult male and female rats, often using ovariectomized or orchidectomized models to deplete endogenous estrogen levels.[1][2]
-
This compound Administration: The brain-targeted this compound, Estredox, is administered intravenously. This system utilizes a dihydropyridine-pyridinium salt carrier that, once in the brain, is oxidized, trapping the estradiol-carrier complex. Subsequent slow enzymatic cleavage releases estradiol.[1] For continuous delivery studies, subcutaneous implantation of pellets or silastic capsules containing 17β-estradiol is a common method.[3][4][5]
-
Intravenous Estradiol Administration: A solution of 17β-estradiol or its ester, estradiol benzoate, is administered via a standard intravenous injection, typically into the tail vein.[1]
Brain Tissue Collection and Estradiol Analysis
-
Tissue Harvesting: At specified time points post-administration, animals are euthanized, and brains are rapidly excised. The brains are then dissected on a cold surface to isolate specific regions of interest, such as the hypothalamus, striatum, cortex, and hippocampus.[6][7]
-
Homogenization: The dissected brain tissues are weighed and homogenized in a suitable buffer.[8]
-
Estradiol Extraction: Steroids are extracted from the brain homogenate using organic solvents.
-
Quantification: The concentration of estradiol in the brain tissue extracts and plasma samples is determined using sensitive analytical methods:
-
Radioimmunoassay (RIA): This technique involves a competitive binding reaction between a radiolabeled estradiol and the estradiol in the sample for a limited number of antibody binding sites.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly specific and sensitive method separates estradiol from other molecules in the sample via liquid chromatography, followed by ionization and mass analysis to accurately quantify the hormone.[10][11]
-
Visualizing the Processes
Experimental Workflow
The following diagram illustrates the general workflow for comparing brain estradiol concentrations following this compound and intravenous administration.
Estradiol Signaling in the Brain
Estradiol exerts its effects in the brain through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Two Methods of Estradiol Replacement: their Physiological and Behavioral Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17β-Estradiol, but not estrone, increases the survival and activation of new neurons in the hippocampus in response to spatial memory in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of estradiol in rat brain tissues: Contribution of local versus systemic production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Trace LC/MS/MS quantitation of 17beta-estradiol as a biomarker for selective estrogen receptor modulator activity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to E2-CDS and Estradiol Valerate for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two delivery systems for 17β-estradiol (E2), a potent neuroprotective agent: Cyclodextrin-Encapsulated 17β-Estradiol (E2-CDS) and Estradiol (B170435) Valerate (B167501) (E2V). The focus is on their potential applications in neuroprotection, supported by available experimental data. While direct head-to-head neuroprotective studies are limited, this guide synthesizes existing data on their brain bioavailability and the well-established neuroprotective effects of the active compound, 17β-estradiol.
Executive Summary
Both this compound and estradiol valerate are prodrugs designed to deliver 17β-estradiol. The primary distinction lies in their delivery mechanism and resulting pharmacokinetics in the brain. This compound is a brain-targeted chemical delivery system that achieves sustained high concentrations of estradiol in the central nervous system with lower peripheral exposure.[1][2] Estradiol valerate, a fatty acid ester of estradiol, provides a more conventional slow release of the hormone. The neuroprotective effects of the released 17β-estradiol are mediated through a variety of genomic and non-genomic signaling pathways, including anti-apoptotic, anti-inflammatory, and antioxidant mechanisms.
Data Presentation: A Comparative Overview
Due to the lack of direct comparative studies on neuroprotective outcomes, this section presents data on the brain-targeting efficiency of this compound versus a similar estradiol ester (estradiol benzoate) and quantitative data on the neuroprotective effects of 17β-estradiol from various experimental models. This allows for an informed, albeit indirect, comparison.
Table 1: Brain and Plasma Concentrations Following Administration of this compound and an Estradiol Ester
This table summarizes data from a study comparing the brain and plasma concentrations of estradiol's active metabolite (E2-Q+) after administration of this compound and plasma estradiol levels after administration of estradiol benzoate (B1203000) (E2-BZ), a compound with a similar ester linkage to estradiol valerate.
| Time Point | Brain Region | E2-Q+ Concentration after this compound (ng/g tissue) | Plasma Estradiol after E2-BZ (pg/mL) | Plasma Estradiol after this compound (pg/mL) |
| Day 1 | Hypothalamus | ~150 | High (not specified) | Lower than E2-BZ |
| Striatum | ~100 | High (not specified) | Lower than E2-BZ | |
| Cortex | ~80 | High (not specified) | Lower than E2-BZ | |
| Day 2 | Hypothalamus | ~125 | Undetectable | Lower than E2-BZ |
| Striatum | ~80 | Undetectable | Lower than E2-BZ | |
| Cortex | ~60 | Undetectable | Lower than E2-BZ | |
| Day 24 | Hypothalamus | Detectable amount | Undetectable | Not specified |
| Striatum | Detectable amount | Undetectable | Not specified | |
| Cortex | Detectable amount | Undetectable | Not specified |
Data adapted from Sziraki et al. (2006).[2] Note: This study used estradiol benzoate, not estradiol valerate. However, the rapid clearance from the brain is expected to be similar for both estradiol esters compared to the sustained presence of E2-Q+ from this compound.
Table 2: Neuroprotective Effects of 17β-Estradiol in Experimental Stroke Models
This table presents quantitative data on the neuroprotective efficacy of 17β-estradiol in rodent models of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.
| Experimental Model | Treatment Group | Infarct Volume Reduction (%) | Key Findings | Reference |
| Permanent MCAO in Ovariectomized Rats | Estradiol (0.5h post-MCAO) | ~70% | Significant reduction in lesion volume when administered up to 3 hours post-insult. | [3] |
| Transient MCAO in Male Rats | Premarin (acute) | ~45% (Cortical), ~38% (Caudate) | Both acute and chronic estrogen administration were neuroprotective. | [4][5] |
| Permanent MCAO in Young and Middle-Aged Rats | Estradiol (low & high physiological doses) | ~50% | Neuroprotective effects were maintained in aging rats. | [6] |
Table 3: Effects of 17β-Estradiol on Apoptosis and Oxidative Stress Markers
This table highlights the molecular effects of 17β-estradiol that contribute to its neuroprotective action.
| Experimental Model | Marker | Effect of 17β-Estradiol | Key Findings | Reference |
| Thrombin-induced apoptosis in cortical neurons | Bax/Bcl-2 ratio | Decrease | E2 shifts the balance towards pro-survival proteins. | [7] |
| Caspase-3 | Decrease | Inhibition of a key executioner caspase in apoptosis. | [7] | |
| Stab Wound Injury in Mice | Reactive Oxygen Species (ROS) | Decrease | E2 mitigates oxidative stress. | [8] |
| Glutathione (GSH) | Increase | Enhancement of endogenous antioxidant defenses. | [8] | |
| TNF-α, IL-1β | Decrease | Attenuation of pro-inflammatory cytokine expression. | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.
Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
This in vivo model is widely used to study the pathophysiology of ischemic stroke and to evaluate the efficacy of neuroprotective agents.
-
Animal Preparation: Adult male or ovariectomized female rats are anesthetized. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.
-
Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Confirmation of Occlusion: Successful occlusion is often confirmed by monitoring cerebral blood flow using laser Doppler flowmetry.
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Treatment Administration: this compound, estradiol valerate, or vehicle is administered at specified time points before or after the induction of MCAO, typically via intravenous or intraperitoneal injection.
-
Outcome Assessment: After a survival period (e.g., 24 or 48 hours), animals are euthanized, and brains are sectioned. Infarct volume is quantified using staining methods such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white. Neurological deficit scores are also commonly assessed.[3][4][5][6]
Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This in vitro assay is used to model neuronal death caused by excessive glutamate (B1630785) receptor activation, a key mechanism in ischemic brain injury.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured for a specified period (e.g., 7-14 days) to allow for maturation.[10][11]
-
Pre-treatment: Cultures are pre-incubated with this compound, estradiol valerate, or vehicle for a defined duration (e.g., 24 hours) before the glutamate challenge.[10]
-
Glutamate Insult: A neurotoxic concentration of L-glutamate is added to the culture medium for a short period (e.g., 5-15 minutes) to induce excitotoxicity.[10][11]
-
Post-insult Incubation: The glutamate-containing medium is replaced with fresh medium, and the cultures are incubated for a further period (e.g., 24 hours).
-
Assessment of Neuroprotection: Neuronal viability is assessed using various methods, such as:
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Cell Viability Assays: (e.g., MTT or Calcein-AM staining) to quantify the number of surviving neurons.
-
Apoptosis Assays: (e.g., TUNEL staining or caspase activation assays) to measure programmed cell death.[10][11][12]
-
Mandatory Visualizations
Signaling Pathways of Estradiol-Mediated Neuroprotection
The neuroprotective effects of 17β-estradiol, the active compound delivered by both this compound and estradiol valerate, are mediated by a complex interplay of genomic and non-genomic signaling pathways.
References
- 1. Effects of a brain-enhanced chemical delivery system for estradiol on body weight and food intake in intact and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of Estredox, a brain-targeted estradiol delivery system versus traditional estrogen replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Estrogen-mediated neuroprotection after experimental stroke in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Neuroprotective Effects of 17β-Estradiol against Thrombin-Induced Apoptosis in Primary Cultured Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Estrogen Attenuates Traumatic Brain Injury by Inhibiting the Activation of Microglia and Astrocyte-Mediated Neuroinflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 12. Glutamate Excitotoxicity Assay [neuroproof.com]
E2-CDS vs. Direct Estradiol Injection: A Comparative Analysis of Performance and Application
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of 17β-estradiol (E2), a primary female sex hormone, is crucial in various therapeutic areas, including hormone replacement therapy and the development of treatments for hormone-responsive cancers. While direct intramuscular or subcutaneous injections of estradiol (B170435) esters (e.g., cypionate, valerate) have been a long-standing method of administration, the formulation of estradiol with cyclodextrins (E2-CDS) presents a modern alternative aimed at enhancing the physicochemical properties of the hormone. This guide provides a comparative overview of these two delivery systems, supported by available data and established experimental protocols, to aid researchers in selecting the appropriate formulation for their preclinical and clinical studies.
Executive Summary
Data Presentation: A Comparative Overview
The following tables summarize the pharmacokinetic parameters of direct estradiol injections (using estradiol cypionate and valerate (B167501) as examples) and the expected properties of an injectable this compound formulation based on the principles of cyclodextrin-based drug delivery.
Table 1: Comparative Pharmacokinetic Parameters of Estradiol Formulations
| Parameter | Direct Estradiol Injection (Intramuscular Esters) | Injectable this compound (Projected) |
| Time to Peak Concentration (Tmax) | 4-10 days | Potentially shorter and more defined, depending on the formulation (e.g., aqueous solution vs. in-situ depot) |
| Peak Concentration (Cmax) | Variable, dependent on the ester and injection volume | Potentially more consistent and dose-proportional |
| Elimination Half-life | 8-10 days (estradiol cypionate) | Dependent on the dissociation of the complex and clearance of estradiol |
| Bioavailability | ~100% (intramuscular) | Expected to be high for parenteral routes |
| Formulation | Oily solution | Aqueous solution or lyophilized powder for reconstitution |
Table 2: Formulation and Administration Characteristics
| Characteristic | Direct Estradiol Injection (Intramuscular Esters) | Injectable this compound |
| Vehicle | Oil (e.g., sesame oil, castor oil) | Aqueous (e.g., saline) |
| Viscosity | High | Low |
| Injection Pain | Can be associated with pain and local reactions | Potentially less irritation due to aqueous vehicle |
| Dosing Frequency | Typically every 1 to 4 weeks | Flexible, could be designed for daily to weekly administration |
| Manufacturing | Established and relatively simple | More complex due to the complexation process |
Experimental Protocols
To conduct a direct comparative study of this compound and direct estradiol injection, the following experimental methodologies would be appropriate.
Pharmacokinetic Study Protocol
-
Animal Model: Ovariectomized female Sprague-Dawley rats are a suitable model to eliminate the influence of endogenous estrogen production.
-
Formulations:
-
This compound: 17β-estradiol complexed with a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) dissolved in sterile saline.
-
Direct Estradiol Injection: Estradiol cypionate or valerate dissolved in sesame oil.
-
-
Administration: A single dose of each formulation is administered via intramuscular or subcutaneous injection.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96, 120, 168, 240, 336 hours) post-injection.
-
Sample Analysis: Plasma estradiol concentrations are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using appropriate software.
Pharmacodynamic (Uterotropic Assay) Protocol
-
Animal Model: Immature or ovariectomized female rats or mice are used.
-
Dosing: Animals are treated with the this compound formulation, direct estradiol injection, or a vehicle control for a set period (e.g., 3-7 days).
-
Endpoint: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.
-
Analysis: A significant increase in uterine weight relative to the control group indicates estrogenic activity. The dose-response relationship for each formulation can be determined.
Visualization of Key Pathways and Processes
Estradiol Signaling Pathways
Estradiol exerts its effects through both genomic and non-genomic signaling pathways. The following diagram illustrates these complex mechanisms.
Caption: Estradiol signaling pathways.
Experimental Workflow for Comparative Study
The logical flow of a comparative study is depicted in the following diagram.
A Comparative Guide to the HPLC Assay Validation of E2-CDS and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Estradiol-3,17-disulfate (E2-CDS) and its related metabolites. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, metabolic profiling, and quality control in drug development. This document summarizes the performance of various HPLC techniques, including those coupled with Ultraviolet (UV), Fluorescence (FLD), and tandem Mass Spectrometry (MS/MS) detectors, supported by experimental data from peer-reviewed literature.
Performance Comparison of Analytical Methods
The choice of an HPLC method for the analysis of this compound and its metabolites is a trade-off between sensitivity, selectivity, and accessibility. While LC-MS/MS offers the highest sensitivity and specificity, HPLC with UV or fluorescence detection provides viable and more accessible alternatives for many applications.[1][2][3] The following tables summarize the key performance characteristics of these methods.
| Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.01 - 2.7 ng/mL | 0.25 - 1 pg/mL |
| Limit of Quantitation (LOQ) | 25 - 100 ng/mL | 0.01 - 10 ng/mL | 1 - 5 pg/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 82.3 - 103.5% | 96.05 - 101.85% | 90 - 110% |
| Precision (%RSD) | < 15% | < 11% | < 15% |
| Selectivity | Moderate | High | Very High |
| Derivatization | Not required | Often required | Not typically required |
| Instrumentation Cost | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
Table 1: General Performance Comparison of HPLC Methods for Estrogen Analysis.
| Analyte | Method | Matrix | Linearity Range | LOD | LOQ | Reference |
| 17β-estradiol | HPLC-UV | Pharmaceutical Tablet | 50 - 6000 ng/mL | 10 ng/mL | 25 ng/mL | [4] |
| 17β-estradiol | HPLC-FLD | Wastewater | 10 - 200 µg/L | - | 5.0 ng/L | [5] |
| Estradiol & Metabolites | HPLC-FLD | Serum, Saliva | 10 - 300 ng/mL | - | 10 ng/mL | |
| Estrone, Estradiol, Estriol | LC-MS/MS | Serum | 1 - 10,000 pg/mL | 0.25 - 1 pg/mL | 1 - 2.5 pg/mL | [6] |
Table 2: Reported Performance Data for the Analysis of Estradiol and its Metabolites.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are representative experimental protocols for sample preparation and HPLC analysis of this compound and its metabolites.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for extracting and concentrating estrogens and their sulfates from biological matrices is Solid-Phase Extraction.
-
Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Load the pre-treated sample (e.g., hydrolyzed urine, serum) onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering polar compounds.
-
Elution: Elute the analytes with 5 mL of methanol or acetonitrile (B52724).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.
HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm.[4]
-
Injection Volume: 20 µL.
HPLC-FLD Method (with Derivatization)
Many estrogens, including estradiol, exhibit native fluorescence, but derivatization can significantly enhance sensitivity.[1] Dansyl chloride is a common derivatizing agent.
-
Derivatization: After extraction and evaporation, reconstitute the sample in 100 µL of a sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5). Add 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone). Heat the mixture at 60°C for 30 minutes. After cooling, the sample is ready for injection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) acetonitrile. A typical gradient could be: 0-15 min, 40-80% B; 15-20 min, 80% B; 20.1-25 min, 40% B.
-
Flow Rate: 0.8 mL/min.
-
Detection: Fluorescence detector set at an excitation wavelength of 350 nm and an emission wavelength of 530 nm.
-
Injection Volume: 20 µL.
LC-MS/MS Method
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in methanol. A typical gradient could be: 0-1 min, 20% B; 1-8 min, 20-95% B; 8-10 min, 95% B; 10.1-12 min, 20% B.
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.
Visualizations
Experimental Workflow for HPLC Assay Validation
References
- 1. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 3. Detectors Used In HPLC | DAD, UV Detector & More. [scioninstruments.com]
- 4. Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods - Arabian Journal of Chemistry [arabjchem.org]
- 5. Diversity of estrogen biodegradation pathways and application in environmental bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Navigating Preclinical Models: A Comparative Guide to Estradiol-Targeted Drug Delivery Systems
The core principle behind estradiol-conjugated delivery systems is to leverage the high affinity of estradiol (B170435) for estrogen receptors (ERs), which are often overexpressed in certain pathologies like specific types of cancer and are involved in conditions such as osteoporosis. By attaching a therapeutic agent to an estradiol moiety, the drug can be selectively delivered to cells expressing high levels of ERs, thereby enhancing efficacy and potentially reducing off-target side effects. The majority of preclinical research in this area has been conducted in rodent models, particularly mice, with applications focused on oncology and bone diseases.
Quantitative Comparison of Estradiol-Conjugated Systems in Animal Models
The following tables summarize the quantitative outcomes from various studies investigating estradiol-targeted therapies in different animal models.
Table 1: Efficacy of Estradiol-Conjugated Systems in Oncology Animal Models
| Estradiol-Conjugated System | Therapeutic Agent | Animal Model | Key Quantitative Outcomes |
| VP-128 (17β-estradiol-platinum(II) hybrid) | Platinum(II) | Nude mice with OVCAR-3 (ER-positive) ovarian xenografts | Showed higher efficiency than cisplatin (B142131) in inhibiting tumor growth.[1] |
| Endoxifen-conjugated polymersomes | Doxorubicin (DOX) | In vitro studies on MCF-7 (ER+) breast cancer cells; future in vivo studies anticipated. | Enhanced selective binding to ER+ cells and increased therapeutic efficacy of DOX in hypoxic conditions.[2] |
| Estradiol-targeted gene delivery | Plasmid DNA expressing anti-bcl-2 short hairpin RNA | N/A (in vitro and anticipated in vivo) | Demonstrated targeting specificity for ER+ breast cancer cells.[3][4] |
| Nilotinib/Rosuvastatin Combination | Nilotinib and Rosuvastatin | Tumor-bearing mice (ERα-positive breast carcinoma) | Exerted significant antitumor activity and efficiently inhibited in vivo ERα protein expression.[5] |
Table 2: Efficacy of Estradiol-Conjugated Systems in Osteoporosis Animal Models
| Estradiol-Conjugated System | Therapeutic Agent | Animal Model | Key Quantitative Outcomes |
| Bone-targeted estradiol nanocarrier | Estradiol | Ovariectomized mice | Regained lost bone mass, exceeding baseline values of healthy controls, with no apparent uterine effects.[6] |
| 17β-estradiol-loaded exosomes | 17β-estradiol | In vitro studies on bone marrow mesenchymal stem cells (BMMSCs); in vivo studies suggested. | Increased survival rate of BMMSCs by almost 10% compared to the control group.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of experimental protocols from key studies on estradiol-targeted delivery systems.
Protocol 1: In Vivo Efficacy of an Estradiol-Platinum(II) Hybrid (VP-128) in an Ovarian Cancer Xenograft Model[1]
-
Animal Model: CD-1 nude mice.
-
Tumor Inoculation: ER-positive chemoresistant ovarian cancer cells (OVCAR-3) were inoculated subcutaneously in the flanks of the mice.
-
Treatment Protocol: When tumors reached an average volume of 100 mm³, mice received intraperitoneal (i.p.) injections of either VP-128 or cisplatin (at a dose of 0.00615 mmol/kg) or a control vehicle. Injections were administered at 3-day intervals.
-
Outcome Measures: Tumor volume was monitored and measured to assess the inhibition of tumor growth over time. The efficacy of VP-128 was compared to that of cisplatin and the control group.
Protocol 2: Evaluation of a Bone-Targeted Estradiol Nanocarrier in a Postmenopausal Osteoporosis Mouse Model[6]
-
Animal Model: Ovariectomized mice, a standard model for postmenopausal osteoporosis.
-
Treatment Protocol: The targeted estradiol system was administered twice weekly for a duration of four weeks.
-
Outcome Measures:
-
Bone Mass: Micro-CT analysis was performed to assess changes in bone mass.
-
Bone Strength: Mechanical testing was conducted to evaluate improvements in bone strength.
-
Systemic Estrogenic Effects: Uterine weight was measured to determine if the targeted delivery system avoided systemic hormonal effects.
-
Protocol 3: Assessment of Estradiol Slow-Releasing Devices in a Human Breast Cancer Xenograft Model[8]
-
Animal Model: Ovariectomized rodents.
-
Drug Administration: Subcutaneous implantation of slow-releasing devices (matrix pellets or reservoir implants) containing 17β-estradiol.
-
Tumor Model: In vivo growth of human MCF-7 breast cancer cells, which are estrogen-dependent.
-
Outcome Measures:
-
Pharmacokinetics: Measurement of plasma estradiol concentrations over a 60-day period.
-
Tumor Growth: Monitoring the proliferation of the estrogen-dependent tumor cells in response to the released estradiol.
-
Visualizing Pathways and Workflows
Understanding the underlying mechanisms and experimental designs is facilitated by visual representations.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Estrogen Receptor-Positive Breast Microtumors with Endoxifen-Conjugated, Hypoxia-Sensitive Polymersomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Breast Cancer Therapeutics: Targeted Gene Delivery Systems Unveiling the Potential of Estrogen Receptor-Targeting Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancing Breast Cancer Therapeutics: Targeted Gene Delivery Systems Unveiling the Potential of Estrogen Receptor-Targeting Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced in vivo targeting of estrogen receptor alpha signaling in murine mammary adenocarcinoma by nilotinib/rosuvastatin novel combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bone-targeted estrogen reverses bone loss in mice [longevity.technology]
- 7. 17β-Estradiol-Loaded Exosomes for Targeted Drug Delivery in Osteoporosis: A Comparative Study of Two Loading Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of E2-CDS and Other Neuroprotective Agents: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the neuroprotective efficacy of the Estradiol-Chemical Delivery System (E2-CDS) and other notable neuroprotective agents. Due to the limited availability of direct comparative studies on this compound, this guide focuses on the neuroprotective effects of its active component, 17β-estradiol (E2), in comparison to other agents, supplemented with available data on the this compound delivery system.
This compound is a brain-targeted delivery system for estradiol (B170435).[1] Its mechanism involves a dihydropyridine-pyridinium salt carrier that enhances the lipophilicity of E2 for improved blood-brain barrier penetration and provides sustained release by "locking" the active compound within the central nervous system.[1] Formulations have been improved using 2-hydroxypropyl-β-cyclodextrin.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various experimental studies to facilitate a comparison of the neuroprotective effects of 17β-estradiol (E2) and other agents.
| Table 1: Neuroprotective Efficacy of 17β-Estradiol (E2) in a Model of Cardiac Arrest and Cardiopulmonary Resuscitation | ||
| Treatment Group | Dose | Neuronal Injury (%) in Caudoputamen |
| Vehicle | - | Rostral: 68 ± 5, Caudal: 63 ± 4 |
| E2 | 0.5 µg | Rostral: 34 ± 11, Caudal: 27 ± 11 |
| E2 | 2.5 µg | No significant effect |
| E2 | 12.5 µg | No significant effect |
| E2 | 25 µg | No significant effect |
| E2 | 50 µg | No significant effect |
| Source: Adapted from a study on dose-dependent neuroprotection by 17beta-estradiol after cardiac arrest and cardiopulmonary resuscitation.[2] |
| Table 2: Comparative Efficacy of Neuroprotective Agents in a Rodent Model of Neonatal Hypoxia-Ischemia | ||
| Treatment Group | Outcome at P21 | Outcome at P35 |
| Azithromycin | Superior neuroprotection | Similar to Erythropoietin |
| Erythropoietin (EPO) | "Runner-up" to Azithromycin | Similar to Azithromycin |
| Caffeine | Modest neuroprotection | Not reported |
| Melatonin | Modest neuroprotection | Not reported |
| Source: Adapted from a preclinical comparative efficacy study using an adaptive design. |
| Table 3: Neuroprotective Effects of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a Transgenic Mouse Model of Alzheimer's Disease | ||
| Treatment Group | Parameter | Result |
| HP-β-CD | Spatial learning and memory | Significantly improved deficits |
| HP-β-CD | Aβ plaque deposition | Diminished |
| HP-β-CD | Tau immunoreactive dystrophic neurites | Reduced |
| HP-β-CD | Aβ42 levels | Lowered |
| Source: Adapted from a study on neuroprotection by cyclodextrin (B1172386) in a mouse model of Alzheimer's disease.[3] |
Experimental Protocols
Dose-Dependent Neuroprotection by 17β-Estradiol (E2) Following Cardiac Arrest
-
Animal Model: Male C57Bl/6 mice.
-
Induction of Injury: Cardiac arrest was induced by KCl injection.
-
Intervention: Cardiopulmonary resuscitation was initiated 10 minutes after cardiac arrest. Mice were then randomized to receive intravenous injections of E2 (0.5, 2.5, 12.5, 25, or 50 µg) or vehicle 1.5 minutes after the return of spontaneous circulation.
-
Outcome Assessment: Neuronal injury in the hippocampus and caudoputamen was quantified on day 3 post-injury. Plasma estradiol levels were also analyzed.[2]
Comparative Efficacy of Neuroprotective Drugs in Neonatal Hypoxia-Ischemia
-
Animal Model: Seven-day-old (P7) rats.
-
Induction of Injury: Hypoxia-ischemia (HI) was induced by right carotid ligation followed by exposure to 8% oxygen.
-
Intervention: Four FDA-approved drugs (azithromycin, erythropoietin, caffeine, melatonin) were tested concurrently using an adaptive study design.
-
Outcome Assessment: A composite score that included sensorimotor and neuropathology measures, as well as mortality, was evaluated at P21 and P35. A Bayesian algorithm was used to analyze the data and adjust animal allocation.
Neuroprotection by Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in an Alzheimer's Disease Mouse Model
-
Animal Model: Tg19959 transgenic mice, a model for Alzheimer's disease.
-
Intervention: Subcutaneous administration of HP-β-CD for 4 months.
-
Outcome Assessment:
-
Behavioral: Spatial learning and memory deficits were assessed.
-
Histopathological: Aβ plaque deposition and tau immunoreactive dystrophic neurites were examined.
-
Biochemical: Levels of Aβ42 were measured.
-
Gene Expression: mRNA levels of genes involved in cholesterol transport and Aβ clearance were analyzed.[3]
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of 17β-Estradiol (E2) mediated neuroprotection.
Caption: General experimental workflow for comparative neuroprotection studies.
Caption: Mechanism of brain-targeted delivery by this compound.
References
A Comparative Guide to Brain-Targeted Estradiol Delivery: E2-CDS vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the brain-to-plasma concentration ratio of the E2-estradiol chemical delivery system (E2-CDS) with alternative methods of estradiol (B170435) administration. The information presented is supported by experimental data to aid researchers in selecting the most appropriate methods for their central nervous system (CNS) studies.
Data Presentation: Brain-to-Plasma Concentration Ratios
The following table summarizes the brain-to-plasma concentration ratios of estradiol and its metabolites following the administration of this compound and a conventional estradiol prodrug, estradiol benzoate (B1203000). This quantitative data allows for a direct comparison of the brain-targeting efficiency of these delivery systems.
| Delivery System | Compound Measured | Brain-to-Plasma Concentration Ratio | Species | Time Point | Reference |
| This compound | E2-Q+ (metabolite) | ~170 | Rat | 14 days post-administration | [1] |
| Estradiol (E2) | ~38 | Rat | 14 days post-administration | [1] | |
| Estradiol Benzoate | Estradiol (E2) | ~1.5 - 3.0* | Rat | 2 hours post-administration | [2] |
| DHED (Prodrug) | Estradiol (E2) | Brain-selective delivery with minimal peripheral exposure (qualitative) | Rat/Mouse | Not specified | [3][4][5] |
*Calculated from mean brain and serum concentrations provided in the referenced study. The range reflects different brain regions (hypothalamus and hippocampus).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for determining the tissue distribution of estradiol and its derivatives.
Animal Model and Drug Administration
-
Species: Male or ovariectomized female Sprague-Dawley rats are commonly used.
-
Administration: For this compound, intravenous (i.v.) injection is a typical route. Estradiol benzoate is often administered via subcutaneous (s.c.) injection. The vehicle for administration should be appropriate for the compound's solubility (e.g., 2-hydroxypropyl-β-cyclodextrin for this compound).
Tissue Collection and Homogenization
-
Euthanasia and Perfusion: At designated time points post-administration, animals are euthanized. To remove blood from the brain, transcardial perfusion with ice-cold saline may be performed.
-
Tissue Harvesting: The brain and trunk blood are collected. The brain can be dissected into specific regions (e.g., hypothalamus, cortex, hippocampus) or processed as a whole.
-
Homogenization: Brain tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice. A glass homogenizer or a bead mill homogenizer can be used to ensure complete tissue disruption.
Sample Preparation for Analysis
-
Plasma/Serum Separation: Blood samples are centrifuged to separate plasma or serum, which is then stored at -80°C until analysis.
-
Extraction from Brain Homogenate:
-
Liquid-Liquid Extraction: Steroids are extracted from the brain homogenate using an organic solvent such as methylene (B1212753) chloride or a mixture of methanol (B129727) and chloroform.
-
Solid-Phase Extraction (SPE): The extract may be further purified using SPE cartridges to remove interfering substances.
-
Analytical Methods for Estradiol Quantification
-
Radioimmunoassay (RIA):
-
Principle: This competitive binding assay utilizes a radiolabeled estradiol (e.g., ³H-estradiol) and a specific antibody. The amount of radiolabeled estradiol displaced by the unlabeled estradiol in the sample is proportional to the concentration of estradiol in the sample.
-
Procedure: The extracted sample is incubated with the antibody and a known amount of radiolabeled estradiol. After incubation, the antibody-bound and free estradiol are separated (e.g., using charcoal-dextran). The radioactivity of the bound fraction is measured using a scintillation counter. A standard curve is generated to determine the concentration of estradiol in the samples.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This highly sensitive and specific method separates compounds based on their physicochemical properties (liquid chromatography) and then identifies and quantifies them based on their mass-to-charge ratio (tandem mass spectrometry).
-
Procedure: The prepared sample extract is injected into the LC system. The compounds are separated on a chromatography column and then introduced into the mass spectrometer. The instrument is set to monitor specific precursor and product ion transitions for estradiol and its metabolites, allowing for precise quantification.
-
Mandatory Visualization
Mechanism of this compound Brain Delivery and Action
The following diagram illustrates the proposed mechanism by which this compound delivers estradiol to the brain.
Caption: Mechanism of this compound brain-targeted delivery.
Experimental Workflow for Brain-to-Plasma Ratio Determination
This diagram outlines the key steps involved in a typical experiment to determine the brain-to-plasma concentration ratio of a compound.
Caption: Workflow for determining brain-to-plasma concentration ratios.
References
- 1. amscongress.com.au [amscongress.com.au]
- 2. Detection of estradiol in rat brain tissues: Contribution of local versus systemic production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: E2-CDS vs. Cyclodextrin-Based Estradiol Delivery for Brain Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent strategies for delivering estradiol (B170435), a key estrogen, with a focus on applications requiring enhanced central nervous system (CNS) penetration: the Estradiol-Chemical Delivery System (E2-CDS) and traditional cyclodextrin-based inclusion complexes. This objective analysis is supported by experimental data to aid researchers in selecting the appropriate delivery system for their specific needs.
Executive Summary
Estradiol's therapeutic potential extends to various neurological conditions, but its delivery to the brain is hampered by the blood-brain barrier (BBB). This compound is a brain-targeted prodrug approach designed for sustained estradiol release within the CNS, minimizing peripheral exposure. Conventional cyclodextrin-based formulations primarily aim to enhance the aqueous solubility and systemic bioavailability of estradiol, a poorly water-soluble hormone. While both systems utilize cyclodextrins, their mechanisms of action, delivery goals, and performance metrics differ significantly. This compound offers a unique "lock-in" mechanism for brain-specific delivery, whereas traditional cyclodextrin (B1172386) complexes provide a more general solubility and bioavailability enhancement.
Overview of the Delivery Systems
This compound: A Brain-Targeted Chemical Delivery System
This compound is a prodrug strategy that covalently links estradiol to a dihydropyridine (B1217469) carrier. This lipophilic conjugate is designed to readily cross the blood-brain barrier. Once in the brain, the dihydropyridine moiety is oxidized to its quaternary pyridinium (B92312) salt, which is hydrophilic and thus "locked" inside the CNS. Subsequent enzymatic cleavage slowly releases estradiol, leading to sustained therapeutic levels in the brain with reduced systemic side effects.[[“]][2] The formulation of this compound often includes 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its stability and aqueous solubility for administration.[3]
Cyclodextrin-Based Estradiol Delivery
Traditional cyclodextrin-based delivery relies on the formation of non-covalent inclusion complexes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate poorly soluble molecules like estradiol, effectively increasing their solubility and dissolution rate.[5] This enhancement of aqueous solubility is a critical factor for improving the bioavailability of estradiol, which belongs to Class II of the Biopharmaceutical Classification System (BCS), characterized by high permeability but low solubility.[6][7] Various cyclodextrins, including beta-cyclodextrin (B164692) (β-CD) and its derivatives like hydroxypropyl-beta-cyclodextrin (HP-β-CD), have been extensively studied for this purpose.[4][6]
Performance Comparison: Quantitative Data
Direct head-to-head comparative studies between this compound and various traditional cyclodextrin-based estradiol formulations are limited in the published literature. The following tables present a compilation of quantitative data from separate studies to facilitate a comparative analysis.
Table 1: In Vivo Performance of this compound in Rats
| Parameter | Value | Reference |
| Brain Half-Life (t½) | ~8 days | [8] |
| Brain-to-Plasma Ratio (14 days post-injection) | E2-Q+: 170-fold excess in brainE2: 38-fold excess in brain | [8] |
| Sustained Brain Presence (E2-Q+) | Detected up to 24 days post-injection | [9] |
E2-Q+ is the charged, "locked-in" intermediate of the this compound system.
Table 2: Solubility Enhancement of Estradiol by Cyclodextrins
| Cyclodextrin | Molar Ratio (Estradiol:CD) | Solubility Enhancement Factor | Reference |
| β-cyclodextrin (β-CD) | 2:1 | ~5-20 | [10] |
| γ-cyclodextrin (γ-CD) | 1:1 | ~5-20 | [10] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | Not explicitly quantified, but noted as having the best solubility increasing properties in one study. | [6] |
| Diethylenetriamine-β-cyclodextrin (DETA-β-CD) | Not specified | >40 | [6] |
Table 3: Encapsulation and Loading Efficiency of Estradiol in Cyclodextrins
| Cyclodextrin Derivative | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| HP-β-CD based hydrogel | Not Applicable (loaded up to 24 mg/g) | ~2.4% | [11] |
| β-CD | 83.17% (for 1,8-cineole, a model hydrophobic drug) | 8.40% (for 1,8-cineole) | [12] |
Data for estradiol encapsulation and loading efficiency in simple cyclodextrin complexes is not consistently reported in the literature, hence data for a model hydrophobic drug is included for illustrative purposes.
Experimental Methodologies
Synthesis and Characterization of this compound (Representative Protocol)
The synthesis of this compound involves the esterification of estradiol with a nicotinic acid derivative, followed by reduction to the dihydropyridine form. A representative protocol for the synthesis of a dihydropyridine-based carrier is outlined below.
Protocol: Synthesis of a Dihydropyridine Carrier
-
N-Alkylation of Nicotinic Acid: Nicotinic acid is reacted with an alkyl halide (e.g., methyl iodide) in a suitable solvent (e.g., acetone) to form the N-alkylnicotinic acid salt.
-
Acid Chloride Formation: The N-alkylnicotinic acid is treated with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acid chloride.
-
Esterification with Estradiol: The N-alkylnicotinoyl chloride is reacted with estradiol in the presence of a base (e.g., pyridine) to form the estradiol ester of the N-alkylnicotinic acid.
-
Reduction to Dihydropyridine: The resulting pyridinium salt is reduced using a reducing agent like sodium dithionite (B78146) in a biphasic system (e.g., dichloromethane/water) with a phase transfer catalyst to yield the lipophilic dihydropyridine-estradiol conjugate (this compound).[13][14]
-
Purification and Characterization: The final product is purified using column chromatography and characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its structure and purity.
Preparation and Characterization of Estradiol-Cyclodextrin Inclusion Complexes
The formation of an inclusion complex between estradiol and a cyclodextrin is typically achieved through co-precipitation or kneading methods.
Protocol: Co-precipitation Method
-
Dissolution of Cyclodextrin: The chosen cyclodextrin (e.g., β-CD, HP-β-CD) is dissolved in purified water, with heating if necessary, to obtain a clear solution.[10]
-
Dissolution of Estradiol: Estradiol is dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).
-
Complexation: The estradiol solution is added dropwise to the cyclodextrin solution under constant stirring. The mixture is stirred for an extended period (e.g., 24 hours) at a controlled temperature.
-
Isolation and Drying: The resulting precipitate (the inclusion complex) is collected by filtration, washed with a small amount of cold water, and dried under vacuum.[10]
-
Characterization: The formation of the inclusion complex is confirmed by various analytical techniques, including Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), Powder X-ray Diffraction (PXRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
In Vivo Evaluation of Brain Targeting
A common experimental design to compare the brain-targeting efficiency of different delivery systems is as follows:
Protocol: In Vivo Brain Distribution Study in Rodents
-
Animal Model: Ovariectomized female rats are often used to minimize the influence of endogenous estrogens.
-
Drug Administration: Animals are divided into groups and administered with this compound, the traditional cyclodextrin-estradiol complex, or a control formulation (e.g., estradiol alone) via intravenous injection.
-
Sample Collection: At predetermined time points, blood samples are collected, and animals are euthanized. Brains and other tissues of interest (e.g., liver, uterus) are rapidly excised.
-
Sample Processing: Brain tissue is homogenized, and both brain homogenates and plasma samples are subjected to an extraction procedure (e.g., solid-phase extraction) to isolate estradiol and its metabolites.[16][17]
-
Quantification: The concentrations of estradiol and the this compound metabolites (E2-Q+) in the samples are quantified using a sensitive analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[18][19]
-
Data Analysis: Pharmacokinetic parameters, including brain and plasma concentration-time profiles, half-life, and brain-to-plasma concentration ratios, are calculated and compared between the different formulations.
Visualizing Mechanisms and Workflows
This compound Brain Targeting and "Lock-in" Mechanism
Caption: Mechanism of this compound for brain-targeted estradiol delivery.
Estradiol Signaling Pathway in Neurons
Caption: A simplified representation of estradiol's non-genomic signaling in the brain.
Experimental Workflow for Comparison
Caption: General experimental workflow for comparing drug delivery systems.
Conclusion
The choice between this compound and traditional cyclodextrin-based estradiol delivery depends heavily on the therapeutic goal. For applications requiring targeted and sustained estradiol levels within the central nervous system while minimizing peripheral estrogenic effects, this compound presents a highly promising, albeit more synthetically complex, approach. The "lock-in" mechanism is a key advantage for brain-specific therapies.
Conversely, for applications where a general enhancement of estradiol's solubility and systemic bioavailability is sufficient, traditional cyclodextrin inclusion complexes offer a simpler and well-established formulation strategy. These formulations can improve oral and transdermal delivery of estradiol.
Future research should focus on direct, controlled comparative studies to provide a clearer quantitative assessment of the relative advantages and disadvantages of these two important drug delivery platforms.
References
- 1. consensus.app [consensus.app]
- 2. “All in the mind”? Brain-targeting chemical delivery system of 17β-estradiol (Estredox) produces significant uterotrophic side effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suppression of estrogenic activity of 17-beta-estradiol by beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Cyclodextrins/Estrogens Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Tissue distribution of a brain-enhanced chemical delivery system for estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements [beilstein-journals.org]
- 11. The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 17. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 18. eneuro.org [eneuro.org]
- 19. Detection of estradiol in rat brain tissues: Contribution of local versus systemic production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Sustained Release Profile of Estradiol Controlled Delivery Systems (E2-CDS) In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Estradiol (B170435) Controlled Delivery Systems (E2-CDS), specifically matrix pellets and reservoir implants, with other estradiol administration routes. The information is supported by experimental data to aid in the selection of appropriate models for preclinical research.
In Vivo Performance Comparison of Estradiol Delivery Systems
The selection of an appropriate estradiol delivery system is critical for preclinical studies to ensure stable and predictable hormone levels, which directly impacts the reliability and reproducibility of experimental outcomes. This section compares the in vivo pharmacokinetic profiles of two common this compound (Matrix Pellets and Reservoir Implants) with other administration methods.
Table 1: Comparison of In Vivo Estradiol (E2) Plasma Concentrations with Different Delivery Systems in Mice
| Delivery System | Dosing Regimen | Peak Concentration (Cmax) | Time to Peak (Tmax) | Sustained Concentration | Duration of Study | Key Observations |
| This compound: Matrix Pellet (MP) | 1.7 mg/60-day release pellet, subcutaneous | ~553 ± 175 pg/mL[1] | ~12 days[1] | Supra-physiological levels with high variability in the first 3 weeks[1] | 60 days | Initial burst release followed by declining, but still high, and variable plasma concentrations.[1] |
| This compound: Reservoir Implant (RI) | 1.5 µ g/day release implant, subcutaneous | ~217 ± 39 pg/mL[1] | ~2 days[1] | Maintained within the physiological range (mean of 38 ± 11 pg/mL from day 14)[1] | 60 days | Initial burst followed by a rapid decline to and maintenance of physiological E2 levels with low inter-individual variability.[1] |
| Pulsed Subcutaneous Injection | 0.15 µg E2 in miglyol, every 4 days | Not explicitly stated, but aimed to mimic physiological peaks | Not explicitly stated | Serum levels comparable to sham-operated control mice after 8 weeks.[2] | 8 weeks | Mimics the natural estrous cycle with peaks and troughs; vehicle choice is critical for absorption.[2] |
| Oral Administration (in drinking water) | 1000 nM E2 in drinking water | Not explicitly stated, diurnal fluctuation observed | Not explicitly stated | Resulted in supraphysiological uterotrophic responses.[3] | 6 weeks | Non-invasive but leads to significant diurnal fluctuations in plasma E2 levels, paralleling drinking behavior. |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions, animal strains, and analytical methods. The physiological range of E2 plasma concentration in rodents is reported to be between 2.4 to 145 pg/ml.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments related to the in vivo validation of this compound.
Subcutaneous Implantation of this compound Pellets/Implants in Mice
This protocol describes the surgical procedure for implanting sustained-release pellets or implants subcutaneously in mice.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Analgesics
-
Sterile surgical instruments (forceps, scalpel or scissors, hemostat)
-
Disinfectant (e.g., betadine, 70% ethanol)
-
Sterile swabs or gauze
-
This compound pellet or implant
-
Wound clips or sutures
Procedure:
-
Animal Preparation: Anesthetize the mouse using a vaporizer with isoflurane. Once the desired plane of anesthesia is reached, shave the fur from the dorsal area between the shoulder blades.
-
Aseptic Preparation: Clean the shaved area with alternating swabs of betadine and 70% ethanol (B145695) three times.
-
Incision: Make a small transverse incision (approximately 5 mm) through the skin at the base of the neck.
-
Subcutaneous Pocket Creation: Insert a hemostat or blunt forceps into the incision and gently open and close the jaws to create a subcutaneous pocket extending caudally from the incision. The pocket should be large enough to accommodate the pellet without it resting directly under the incision.[4]
-
Implantation: Using sterile forceps, insert the this compound pellet or implant into the subcutaneous pocket.
-
Wound Closure: Close the incision with a wound clip or suture.
-
Post-operative Care: Administer post-operative analgesia as recommended by the institutional animal care and use committee (IACUC). Monitor the animal until it has fully recovered from anesthesia. Place the animal in a clean recovery cage on a heating pad.
Blood Collection for Pharmacokinetic Analysis in Mice
This protocol outlines the procedure for serial blood sampling from mice for the analysis of plasma estradiol concentrations.
Materials:
-
Restraining device
-
Lancets for submandibular bleeding or needles for saphenous vein bleeding
-
Micro-collection tubes (e.g., EDTA-coated tubes for plasma)
-
Anesthetic (if required for the chosen method)
-
Gauze
Procedure (Submandibular Bleeding):
-
Restraint: Firmly restrain the mouse, ensuring control of the head.
-
Puncture: Puncture the submandibular vein with a sterile lancet.
-
Blood Collection: Collect the forming blood drops into a micro-collection tube. The volume of blood collected should not exceed the limits set by the institutional animal care and use committee (typically 10% of the total blood volume over a two-week period for recovery).
-
Hemostasis: Apply gentle pressure with a piece of gauze to the puncture site to stop the bleeding.
-
Sample Processing: Process the collected blood as required for the assay. For plasma, centrifuge the EDTA-coated tubes and collect the supernatant. Store samples at -80°C until analysis.[5]
Visualizations
Estradiol Signaling Pathway
The following diagram illustrates the primary signaling pathways of estradiol.
Caption: Simplified diagram of the genomic estradiol signaling pathway.
Experimental Workflow for In Vivo Validation of this compound
The diagram below outlines the typical experimental workflow for validating the sustained release profile of an this compound in vivo.
Caption: Experimental workflow for in vivo validation of this compound.
References
- 1. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Slow Release Pellet Implantation [protocols.io]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression: 17β-Estradiol (E2) vs. E2-Cyclodextrin Complex (E2-CDS)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
17β-estradiol (E2), a potent estrogen, is a key regulator of gene expression in numerous physiological and pathological processes. Its lipophilic nature allows it to freely diffuse across cell membranes and interact with intracellular estrogen receptors (ERs), initiating a cascade of genomic and non-genomic signaling events that culminate in altered gene transcription.[1][2][3] Cyclodextrins are cyclic oligosaccharides used in pharmaceutical formulations to enhance the aqueous solubility and stability of hydrophobic drugs like E2.[4][5][6] The formation of an E2-cyclodextrin complex (E2-CDS) alters the physicochemical properties of E2, which is expected to modulate its interaction with target cells and, consequently, its impact on gene expression.
Experimental Protocols
While specific protocols for a direct comparative study are not available, the following methodologies are standard for assessing E2-mediated changes in gene expression and would be applicable for a comparative analysis of E2 versus this compound.
Cell Culture and Treatment:
-
Cell Lines: Estrogen-responsive cell lines, such as MCF-7 (breast cancer), Ishikawa (endometrial cancer), or primary endothelial cells, are commonly used.
-
Culture Conditions: Cells are typically maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum for at least 48-72 hours prior to treatment to deplete endogenous steroids.
-
Treatment: Cells are treated with either E2 (typically dissolved in ethanol (B145695) or DMSO) or an equimolar concentration of this compound dissolved in the culture medium. A vehicle control (e.g., ethanol/DMSO or cyclodextrin (B1172386) alone) is essential.
-
Time Course: Gene expression changes in response to E2 can be observed within hours.[7][8] A time-course experiment (e.g., 4, 8, 24, 48 hours) is recommended to capture both early and late responsive genes.[7]
RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA is extracted from treated and control cells using standard methods (e.g., TRIzol reagent or column-based kits). RNA quality and integrity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
Library Preparation: For RNA sequencing (RNA-seq), mRNA is typically enriched using poly-A selection, followed by cDNA synthesis, adapter ligation, and amplification to generate sequencing libraries.
-
Sequencing: High-throughput sequencing is performed on a platform such as Illumina NovaSeq.
Data Analysis:
-
Read Alignment: Sequencing reads are aligned to a reference genome.
-
Differential Gene Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly upregulated or downregulated in E2- or this compound-treated cells compared to the vehicle control.[5]
-
Pathway and Functional Annotation Analysis: Differentially expressed genes are subjected to pathway analysis (e.g., KEGG, Reactome) and Gene Ontology (GO) analysis to identify the biological processes and signaling pathways affected.
Comparative Data Summary
The following tables provide a conceptual comparison of the expected outcomes of E2 and this compound treatment on gene expression based on their differing mechanisms of cellular entry and bioavailability.
Table 1: Predicted Comparative Effects on Cellular Uptake and Receptor Activation
| Feature | E2 (Free Estradiol) | This compound (Estradiol-Cyclodextrin Complex) | Rationale |
| Cellular Uptake Mechanism | Passive diffusion across the cell membrane. | Primarily dependent on the dissociation of E2 from the cyclodextrin cavity at the cell surface. The hydrophilic complex itself is not expected to readily cross the lipid bilayer. | E2 is lipophilic, while the this compound complex is hydrophilic. |
| Intracellular Bioavailability | High and rapid. | Potentially lower and delayed. The rate of E2 release from the complex is a limiting factor. | The complex acts as a carrier, and the free drug must be released to be active. |
| Estrogen Receptor (ER) Activation | Direct and robust activation of nuclear and membrane-associated ERs. | Attenuated or delayed activation of ERs, proportional to the concentration of dissociated E2. | The complexed E2 is not available for receptor binding. |
Table 2: Predicted Comparative Gene Expression Profile
| Gene Category | E2 (Free Estradiol) | This compound (Estradiol-Cyclodextrin Complex) | Rationale |
| Early Response Genes (e.g., GREB1, TFF1) | Strong and rapid induction. | Weaker and/or delayed induction. | Dependent on immediate ER activation. |
| Late Response Genes | Robust changes in expression, reflecting the full genomic program. | Muted or delayed changes in expression. | Dependent on the sustained presence of active E2. |
| ERE-dependent Genes | Strong regulation (up- or down-regulation). | Weaker regulation, corresponding to lower effective intracellular E2 concentration. | Direct targets of the E2-ER complex binding to Estrogen Response Elements (EREs). |
| ERE-independent Genes (e.g., via AP-1, Sp1) | Significant modulation through protein-protein interactions with ER. | Less pronounced modulation. | Indirect gene regulation is also dependent on the concentration of activated ER.[3][9] |
| Non-genomic Pathway Targets | Rapid activation of signaling cascades (e.g., MAPK, PI3K/AKT). | Attenuated activation of these pathways. | Dependent on E2 interaction with membrane-associated ERs.[10][11] |
Signaling Pathways and Experimental Workflow
E2-Mediated Gene Expression Pathways
17β-estradiol regulates gene expression through multiple pathways, which can be broadly categorized as genomic and non-genomic.
-
Genomic Pathways:
-
ERE-Dependent: E2 binds to nuclear ERs, which then dimerize and bind to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes to activate or repress transcription.[1][12]
-
ERE-Independent: The E2-ER complex can also regulate gene expression without directly binding to EREs. Instead, it interacts with other transcription factors, such as AP-1 or Sp1, that are bound to their respective DNA response elements.[3][9][11]
-
-
Non-Genomic Pathways: A subpopulation of ERs located at the plasma membrane can be rapidly activated by E2 to initiate intracellular signaling cascades, such as the MAPK and PI3K/AKT pathways.[10][11] These pathways can, in turn, modulate the activity of various transcription factors and influence gene expression.
Caption: E2 signaling pathways leading to gene expression.
Comparative Experimental Workflow: E2 vs. This compound
The key difference in the experimental workflow for comparing E2 and this compound lies in the initial treatment of the cells. The subsequent steps of RNA extraction, sequencing, and data analysis would be identical for both treatment groups to ensure a valid comparison. The anticipated outcome is a differential impact on the magnitude and timing of gene expression changes due to the altered cellular uptake of E2 when complexed with a cyclodextrin.
Caption: Comparative experimental workflow for gene expression analysis.
Conclusion
The complexation of 17β-estradiol with cyclodextrins to form this compound is predicted to significantly alter its gene expression profile compared to free E2. The primary basis for this difference is the modulation of E2's cellular uptake. By forming a hydrophilic complex, the rapid passive diffusion of E2 into the cell is hindered. Consequently, the activation of both genomic and non-genomic estrogen receptor signaling pathways is expected to be attenuated and/or delayed. This would likely result in a dampened transcriptomic response, with weaker and slower regulation of E2-target genes. For researchers and drug development professionals, this implies that this compound formulations may offer a different pharmacokinetic and pharmacodynamic profile, potentially leading to a more controlled or sustained release of E2 at the cellular level, which could be advantageous in specific therapeutic contexts. Direct comparative transcriptomic studies are warranted to confirm these hypotheses and to fully elucidate the gene regulatory consequences of E2-cyclodextrin complexation.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of gene expression by 17β-estradiol in the arcuate nucleus of the mouse through ERE-dependent and ERE-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] Profiling of estrogen up- and down-regulated gene expression in human breast cancer cells: insights into gene networks and pathways underlying estrogenic control of proliferation and cell phenotype. | Semantic Scholar [semanticscholar.org]
- 9. Transcriptional activation of genes by 17 beta-estradiol through estrogen receptor-Sp1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
E2-CDS: A Brain-Targeted Approach to Neuroprotection
A Comparative Guide for Researchers and Drug Development Professionals
The quest for effective neuroprotective agents to combat the devastating effects of neurological disorders such as stroke, Alzheimer's, and Parkinson's disease is a paramount challenge in modern medicine. Among the promising candidates, estradiol (B170435) (E2) has demonstrated significant neuroprotective properties. However, its systemic side effects have limited its therapeutic potential. E2-CDS (Estradiol-Chemical Delivery System), also known as Estredox, represents a novel strategy designed to overcome this limitation by selectively delivering E2 to the brain. This guide provides a comprehensive comparison of this compound with traditional estrogen therapy, supported by available experimental data, and delves into the underlying mechanisms and experimental protocols.
Superior Brain Targeting and Sustained Release with this compound
The core advantage of this compound lies in its innovative chemical delivery system. This system utilizes a dihydropyridine-pyridinium salt carrier that facilitates the transport of estradiol across the blood-brain barrier. Once in the brain, the carrier is oxidized to a quaternary pyridinium (B92312) salt (E2-Q+), which is less able to diffuse back into the systemic circulation. This "locking-in" mechanism allows for the slow and sustained release of the active estradiol molecule within the brain parenchyma.
A study in orchidectomized rats provides compelling evidence for the enhanced brain delivery and sustained presence of estradiol with this compound compared to conventional estradiol benzoate (B1203000) (E2-BZ) administration.
| Treatment Group | Brain Region | Peak Concentration (E2-Q+) | Sustained Presence | Plasma Estradiol Levels |
| This compound (single i.v. injection) | Hypothalamus, Striatum, Cortex | Detectable | Present even on the 24th post-treatment day | Gradual decrease after an initial sharp drop |
| Estradiol Benzoate (daily i.v. injections) | Hypothalamus, Striatum, Cortex | Not applicable | No detectable estradiol on the 1st and 2nd post-treatment day | Much higher throughout the treatment period, with a sharp drop immediately after cessation |
| Data summarized from a comparative evaluation of Estredox versus traditional estrogen replacement therapy.[1] |
This targeted delivery system is designed to maximize the neuroprotective effects of estradiol within the central nervous system while minimizing its peripheral hormonal effects.
Unraveling the Neuroprotective Mechanisms of Estradiol
The neuroprotective effects of estradiol, the active component delivered by this compound, are multifaceted and involve the modulation of key signaling pathways that combat neuronal death and promote cell survival.
Key Signaling Pathways in Estradiol-Mediated Neuroprotection
Estradiol has been shown to activate several pro-survival signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. Activation of these pathways leads to the downstream regulation of various proteins involved in apoptosis (programmed cell death) and cellular resilience.
Estradiol also exerts neuroprotective effects through its potent antioxidant properties, which are independent of estrogen receptor activation. The phenolic hydroxyl group on the A ring of the steroid molecule is crucial for this free-radical scavenging activity, helping to mitigate oxidative stress-induced neuronal damage.[2]
Experimental Protocols for Assessing Neuroprotective Efficacy
Evaluating the neuroprotective potential of compounds like this compound requires robust and well-defined experimental models that mimic the pathological conditions of neurological disorders.
In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
A commonly used preclinical model to assess neuroprotection in stroke is the transient Middle Cerebral Artery Occlusion (MCAO) model in rats or mice.
Detailed Methodology:
-
Animal Model: Ovariectomized female rats are often used to minimize the influence of endogenous estrogen.
-
Induction of Ischemia: A nylon filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a specific duration (e.g., 90 minutes).
-
Treatment Administration: this compound, a comparator neuroprotective agent, or a vehicle control is administered intravenously at a predetermined time point relative to the ischemic insult (e.g., at the time of reperfusion).
-
Reperfusion: The filament is withdrawn to allow blood flow to be restored to the ischemic territory.
-
Behavioral Assessment: Neurological deficit scores are evaluated at various time points post-MCAO to assess functional recovery.
-
Histological Analysis: After a set survival period (e.g., 24 or 48 hours), the brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.
In Vitro Model of Alzheimer's Disease: Aβ-induced Neurotoxicity
Cell culture models are instrumental for mechanistic studies. Primary neuronal cultures or neuronal cell lines can be exposed to amyloid-beta (Aβ) peptides to mimic the neurotoxic environment of Alzheimer's disease.
Detailed Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured.
-
Treatment: Cells are pre-treated with this compound or other test compounds for a specified duration.
-
Induction of Toxicity: Soluble oligomers of Aβ peptide are added to the culture medium to induce neuronal apoptosis and oxidative stress.
-
Assessment of Neuroprotection:
-
Cell Viability Assays: MTT or LDH assays are used to quantify cell survival.
-
Apoptosis Assays: Techniques such as TUNEL staining or caspase activity assays are employed to measure apoptotic cell death.
-
Oxidative Stress Measurement: The levels of reactive oxygen species (ROS) are quantified using fluorescent probes.
-
Western Blot Analysis: The activation state of key signaling proteins in the PI3K/Akt and MAPK/ERK pathways is assessed.
-
Conclusion and Future Directions
This compound presents a promising strategy for harnessing the neuroprotective benefits of estradiol while potentially mitigating its systemic side effects. The available data clearly demonstrates its superior brain-targeting and sustained-release properties compared to conventional estradiol administration. The neuroprotective mechanisms of the delivered estradiol are well-established and involve the activation of critical pro-survival signaling pathways and potent antioxidant effects.
However, a notable gap in the current literature is the lack of direct, head-to-head comparative studies evaluating the neuroprotective efficacy of this compound against other leading neuroprotective agents in preclinical models of neurological disorders. Future research should focus on generating such quantitative data, utilizing standardized experimental protocols as outlined above, to definitively establish the therapeutic potential of this compound in the context of other neuroprotective strategies. Such studies will be crucial for guiding the clinical development of this innovative brain-targeted therapy.
References
- 1. The effects of different doses of estradiol (E2) on cerebral ischemia in an in vitro model of oxygen and glucose deprivation and reperfusion and in a rat model of middle carotid artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of different doses of estradiol (E2) on cerebral ischemia in an in vitro model of oxygen and glucose deprivation and reperfusion and in a rat model of middle carotid artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Estradiol Prodrugs for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various estradiol (B170435) prodrugs, supported by experimental data. The information is intended to assist researchers and drug development professionals in selecting appropriate compounds for their studies and in understanding the methodologies used to characterize these important therapeutic agents.
Introduction to Estradiol Prodrugs
Estradiol, the primary estrogen in humans, has low oral bioavailability due to extensive first-pass metabolism in the liver.[1] To overcome this limitation and to prolong its duration of action, various prodrugs have been developed. These are typically esters of estradiol, which are inactive molecules that are converted to the active estradiol in the body through enzymatic hydrolysis. The choice of ester influences the prodrug's lipophilicity, which in turn affects its rate of absorption and duration of action, particularly in injectable formulations.[2] This guide focuses on a head-to-head comparison of the most commonly studied estradiol esters: Estradiol Valerate, Estradiol Cypionate, Estradiol Benzoate, and Estradiol Enanthate.
Data Presentation: Pharmacokinetic Properties of Intramuscularly Administered Estradiol Prodrugs
The following table summarizes the key pharmacokinetic parameters of different estradiol prodrugs after intramuscular injection. These values are critical for understanding the onset and duration of action of each prodrug.
| Prodrug | Dose (mg) | Peak Estradiol Levels (pg/mL) | Time to Peak (days) | Elimination Half-Life (days) | Duration of Elevated Estrogen Levels (days) |
| Estradiol Benzoate | 5 | Higher than Cypionate and Valerate | ~2 | 2-5 | 4-5 |
| Estradiol Valerate | 5 | Higher than Cypionate | ~2 | 4-5 | 7-8 |
| Estradiol Cypionate | 5 | Lower than Benzoate and Valerate | ~4 | 8-10 | ~11 |
| Estradiol Enanthate | 5-10 | 163 - 445 | 3-8 | 5.6-7.5 | ~20-30 |
Data compiled from multiple sources.[1][3][4][5][6] Note that pharmacokinetic parameters can vary between individuals and studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of estradiol prodrugs. Below are representative protocols for key experiments.
Pharmacokinetic Analysis of Estradiol Prodrugs in Human Subjects
This protocol outlines the methodology for a clinical study to determine the pharmacokinetic profile of an injectable estradiol prodrug.
Objective: To determine the serum concentrations of estradiol over time following a single intramuscular injection of an estradiol prodrug.
Study Design:
-
A single-center, prospective, open-label clinical study.[2]
-
A cohort of healthy postmenopausal women to minimize the influence of endogenous estrogen production.[2]
-
Participants receive a single intramuscular injection of a standardized dose of the estradiol prodrug (e.g., 5 mg).
-
Blood samples are collected at predetermined time points (e.g., pre-dose, 2, 4, 6, 8, 12, 24 hours, and then daily or every other day for up to 30 days).[2]
Blood Sample Collection and Processing:
-
Collect whole blood into serum separator tubes.
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 10 minutes at 4°C.
-
Aliquot the resulting serum into cryovials and store at -80°C until analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 200 µL of serum, add an internal standard (e.g., deuterated estradiol).
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.[7]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier (e.g., formic acid or ammonia).
-
Detect estradiol and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known estradiol concentrations.
-
Determine the concentration of estradiol in the unknown samples by interpolating from the calibration curve.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
-
Alternative Analytical Method: Radioimmunoassay (RIA)
-
Sample Preparation:
-
Similar extraction of estradiol from serum as described for LC-MS/MS.
-
-
Assay Procedure:
-
Incubate the extracted sample with a known amount of radiolabeled estradiol (e.g., ³H-estradiol) and a specific anti-estradiol antibody.
-
The unlabeled estradiol in the sample competes with the radiolabeled estradiol for binding to the antibody.
-
Separate the antibody-bound estradiol from the free estradiol (e.g., using dextran-coated charcoal).
-
Measure the radioactivity of the antibody-bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of unlabeled estradiol.
-
Determine the estradiol concentration in the samples by comparing their radioactivity to the standard curve.[3]
-
In Vitro Hydrolysis of Estradiol Prodrugs
This protocol describes an in vitro assay to assess the rate at which an estradiol prodrug is converted to estradiol in a biologically relevant matrix.
Objective: To determine the stability and hydrolysis rate of an estradiol prodrug in human plasma and human liver microsomes.
Materials:
-
Estradiol prodrug
-
Human plasma (pooled)
-
Human liver microsomes
-
Phosphate (B84403) buffer
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
Protocol for Plasma Stability Assay:
-
Prepare a stock solution of the estradiol prodrug in a suitable solvent (e.g., DMSO).
-
Pre-warm human plasma to 37°C.
-
Spike the pre-warmed plasma with the prodrug stock solution to achieve a final concentration (e.g., 1 µM).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-prodrug mixture.
-
Immediately quench the enzymatic reaction by adding a threefold excess of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of both the remaining prodrug and the formed estradiol using a validated LC-MS/MS method.
-
Calculate the percentage of the prodrug remaining at each time point and determine the half-life (t½) of the prodrug in plasma.[8]
Protocol for Liver Microsome Stability Assay:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and a NADPH-regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the estradiol prodrug to the mixture.
-
Follow the same quenching and analysis procedure as described for the plasma stability assay at various time points.
-
Calculate the intrinsic clearance of the prodrug in the liver microsomes.
Mandatory Visualizations
Estradiol Signaling Pathways
Estradiol exerts its effects primarily through two types of estrogen receptors (ERs): nuclear estrogen receptors (ERα and ERβ) and a G protein-coupled estrogen receptor (GPER). The activation of these receptors triggers both genomic and non-genomic signaling pathways.
References
- 1. akjournals.com [akjournals.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Plasma Stability Assay - Enamine [enamine.net]
- 8. Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to E2-CDS: Validating Specificity for Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Estradiol-Chemical Delivery System (E2-CDS) with alternative methods for delivering estradiol (B170435) to the brain. We will delve into the experimental data supporting its brain specificity, present detailed methodologies for key experiments, and visualize the underlying mechanisms and pathways.
This compound: A Brain-Targeted Approach
The E2-Chemical Delivery System (this compound) is a novel prodrug approach designed for the targeted and sustained delivery of 17β-estradiol (E2) to the brain. This system aims to maximize the therapeutic effects of estradiol on the central nervous system while minimizing peripheral hormonal exposure and its associated side effects. The potential clinical applications for such a system are significant, including the treatment of vasomotor symptoms (hot flushes) associated with menopause and neuroprotective strategies.
The core of the this compound technology lies in its unique transport and "lock-in" mechanism. E2 is chemically modified with a dihydropyridine (B1217469) carrier, rendering it more lipophilic. This increased lipophilicity facilitates its passage across the blood-brain barrier (BBB). Once inside the brain, the dihydropyridine moiety is oxidized to its pyridinium (B92312) salt form (E2-Q+). This charged, hydrophilic molecule is then "locked" within the brain, as it cannot readily diffuse back across the BBB. Subsequently, slow enzymatic cleavage of the ester bond releases active estradiol in a sustained manner. In peripheral tissues, both the intact this compound and its oxidized metabolite are more rapidly cleared, leading to a high brain-to-plasma concentration ratio.[1][2]
Comparative Performance of this compound
To validate the brain-specific delivery of this compound, several studies have compared its pharmacokinetic profile to that of conventional estradiol esters, such as estradiol benzoate (B1203000) (E2-BZ) and estradiol valerate (B167501) (E2-VAL).
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies in rats, highlighting the enhanced brain delivery and sustained release of estradiol from this compound compared to traditional formulations.
Table 1: Brain vs. Peripheral Tissue Concentrations of this compound Metabolites 14 Days Post-Administration
| Tissue | E2-Q+ Concentration Ratio (Brain/Tissue) | Estradiol (E2) Concentration Ratio (Brain/Tissue) |
| Plasma | 170-fold higher in brain | 38-fold higher in brain |
| Fat | 20-fold higher in brain | 11-fold higher in brain |
| Liver | 8-fold higher in brain | 7-fold higher in brain |
| Anterior Pituitary | 1.5 to 3-fold higher in brain | Not Reported |
| Kidney | 1.5 to 3-fold higher in brain | Not Reported |
| Heart | 1.5 to 3-fold higher in brain | Not Reported |
| Lung | 1.5 to 3-fold higher in brain | Not Reported |
Data extracted from a study in rats 14 days after a single intravenous administration of this compound.[1]
Table 2: Comparative Brain Tissue Concentrations Following this compound vs. Estradiol Benzoate (E2-BZ) Administration in Rats
| Treatment Group | Brain Region | Time Point | Estradiol Concentration |
| This compound | Hypothalamus, Striatum, Cortex | Day 1 Post-treatment | Detectable E2-Q+ |
| Day 24 Post-treatment | Detectable E2-Q+ | ||
| Estradiol Benzoate (E2-BZ) | Hypothalamus, Striatum, Cortex | Day 1 Post-treatment | No detectable estradiol |
| Day 2 Post-treatment | No detectable estradiol |
This table illustrates the sustained presence of the this compound metabolite (E2-Q+) in the brain long after administration, in stark contrast to the rapid clearance of estradiol following E2-BZ injection.[3]
Table 3: Effects on Body Weight and Food Intake in Ovariectomized Rats
| Treatment | Effect on Body Weight | Effect on Food Intake |
| This compound (0.2, 1.0, 5.0 mg/kg) | Dose-dependent suppression for up to 8 days | Suppression for up to 4 days |
| Estradiol Valerate (E2-VAL) | Lower magnitude and shorter duration of decline, no dose-dependency | Lower magnitude and shorter duration of decline, no dose-dependency |
This study demonstrates a more potent and sustained central effect of this compound compared to E2-VAL, as indicated by the regulation of body weight and food intake.[4][5]
Alternative Brain-Targeting Strategies for Estradiol
While this compound represents a significant advancement, other strategies for brain-targeted estradiol delivery are also under investigation.
-
DHED (10β,17β-dihydroxyestra-1,4-dien-3-one): This is another bioprecursor prodrug of estradiol that is designed to be preferentially bioactivated to E2 in the brain.[1][6][7] Studies have shown that DHED can deliver E2 to the brain and elicit neuroprotective effects without significant peripheral estrogenic activity.[1][7]
-
Nasal Delivery of Water-Soluble Prodrugs: The intranasal route offers a potential pathway for direct-to-brain drug delivery, bypassing the BBB to some extent. Water-soluble prodrugs of estradiol have been developed for nasal administration and have shown the ability to achieve higher cerebrospinal fluid (CSF) concentrations of estradiol compared to intravenous injection.[2]
-
Nanoparticle-based Systems: Encapsulating estradiol within nanoparticles, such as liposomes or polymeric nanoparticles, is a versatile strategy to enhance BBB penetration.[8] These nanoparticles can be further functionalized with targeting ligands that bind to receptors on the BBB to facilitate transport into the brain.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involved in the evaluation of this compound.
Animal Model and Drug Administration
1. Animals: Adult female Sprague-Dawley rats are typically used. For studies investigating estrogenic effects, animals are often ovariectomized to eliminate endogenous estrogen production and allowed to recover for at least two weeks.
2. Drug Preparation: this compound is dissolved in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO). Estradiol benzoate or valerate are prepared in sesame oil for subcutaneous or intramuscular injection, or in a suitable vehicle for intravenous administration if required for direct comparison.
3. Administration: A single intravenous (i.v.) injection of this compound is administered, typically via the tail vein. Control groups receive either the vehicle or an equimolar dose of the comparator estradiol formulation.
Tissue Collection and Processing
1. Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 2, 4, 8, 14, and 24 days) to assess the time course of drug distribution and elimination.
2. Blood Sampling: Blood is collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Brain and Peripheral Tissue Dissection: Following perfusion with ice-cold saline to remove blood from the vasculature, the brain is rapidly excised. Specific brain regions (e.g., hypothalamus, striatum, cortex) are dissected on an ice-cold plate. Peripheral tissues of interest (e.g., liver, fat, uterus) are also collected. All tissue samples are immediately frozen in liquid nitrogen and stored at -80°C.
Quantification of Estradiol and Metabolites
1. Tissue Homogenization: Brain and other tissue samples are weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline).
2. Extraction: Steroids and their metabolites are extracted from the plasma and tissue homogenates using an organic solvent such as diethyl ether or through solid-phase extraction.
3. Analytical Methods:
- Radioimmunoassay (RIA): A highly sensitive method for quantifying estradiol concentrations. This competitive binding assay utilizes a radiolabeled estradiol tracer and a specific antibody. The amount of radioactivity is inversely proportional to the concentration of unlabeled estradiol in the sample.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method for the simultaneous quantification of estradiol and its metabolites, including E2-Q+. This technique separates the compounds by high-performance liquid chromatography (HPLC) followed by detection and quantification using a mass spectrometer.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the mechanism of this compound and the relevant signaling pathway in the brain.
Caption: Mechanism of this compound brain targeting and sustained release.
Caption: Simplified estradiol signaling pathway in the hypothalamus for thermoregulation.
Conclusion
The E2-Chemical Delivery System demonstrates a significant advantage in achieving brain-specific delivery and sustained release of estradiol compared to conventional formulations. The experimental data strongly support its potential for treating central nervous system disorders related to estrogen deficiency, such as menopausal hot flushes, with a reduced risk of peripheral side effects. Further research and clinical trials will be crucial in fully elucidating the therapeutic benefits and long-term safety profile of this innovative drug delivery platform. The development of other brain-targeted strategies, such as the DHED prodrug and nanoparticle-based systems, underscores the growing importance of tissue-specific drug delivery in modern pharmacology.
References
- 1. The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted brain delivery of 17β-estradiol via nasally administered water soluble prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction [mdpi.com]
- 4. Detection of estradiol in rat brain tissues: Contribution of local versus systemic production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a brain-enhanced chemical delivery system for estradiol on body weight and food intake in intact and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 7. amscongress.com.au [amscongress.com.au]
- 8. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS | eNeuro [eneuro.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Behavioral Effects of Brain-Targeted E2-CDS Versus Systemic Estrogen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of a brain-targeted 17β-estradiol-cyclodextrin conjugate (E2-CDS) and systemically administered estrogen. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the distinct neurobehavioral profiles of these two estrogen delivery methods.
Executive Summary
Targeting estrogen delivery to the brain using chemical delivery systems (CDS) like cyclodextrin (B1172386) conjugation offers a promising strategy to harness the neuroprotective and beneficial behavioral effects of estradiol (B170435) while potentially minimizing peripheral side effects. This guide synthesizes available preclinical data comparing the behavioral outcomes of this compound with those of traditional systemic estrogen administration in key domains: depression, anxiety, and cognition. The evidence suggests that the pharmacokinetic differences between these two delivery methods—sustained, elevated brain levels of estradiol with this compound versus fluctuating systemic levels with conventional administration—likely underlie their distinct behavioral profiles.
Data Presentation: Quantitative Comparison of Behavioral Effects
The following tables summarize the quantitative data from preclinical studies comparing the effects of this compound and systemic estrogen on various behavioral paradigms.
| Behavioral Domain | Test | Animal Model | Treatment Groups | Key Findings | Reference |
| Depression-like Behavior | Forced Swim Test (Porsolt Swim Test) | Ovariectomized Mice | Vehicle, this compound (Estredox), 17β-estradiol (E2) | This compound demonstrated a transient antidepressant-like effect, similar to systemic E2.[1][2] | Prokai et al., 2012[1][2] |
| Reproductive Behavior | Copulatory Behavior | Castrated Male and Ovariectomized Female Rats | Vehicle, this compound-CD (Estredox), Estradiol Benzoate (B1203000) (EB) | Single doses of this compound re-established mounting and intromission for up to 4 weeks in males, a significantly longer duration than EB. In females, the effect of this compound on lordosis quotient was more prolonged than that of EB.[3] | Prokai-Tatrai et al. |
Note: Direct comparative studies on the effects of this compound versus systemic estrogen on anxiety-like and cognitive behaviors were not available in the public domain at the time of this review. The subsequent sections on these domains are based on the established effects of systemic estrogen, providing a baseline for future comparative research.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Forced Swim Test (Porsolt Swim Test)
Objective: To assess antidepressant-like activity.
Animal Model: Ovariectomized female mice.[1][2]
Procedure:
-
Pre-test Session: Mice are individually placed in a transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm for a 15-minute period.
-
Drug Administration: Immediately after the pre-test, mice are administered either vehicle, this compound (Estredox), or 17β-estradiol (E2) via the specified route (e.g., intravenous).
-
Test Session: 24 hours after drug administration, mice are returned to the water cylinder for a 5-minute test session.
-
Data Collection: The duration of immobility (time spent floating passively) during the 5-minute test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[1][2]
Copulatory Behavior
Objective: To assess the central effects of estrogen on reproductive behavior.
Animal Model:
-
Orchidectomized (castrated) male rats.
-
Ovariectomized female rats.[3]
Procedure (Male Rats):
-
Drug Administration: Male rats are administered a single intravenous dose of this compound-CD (Estredox) or estradiol benzoate (EB).
-
Behavioral Testing: At various time points post-injection (e.g., weekly for 4 weeks), male rats are paired with sexually receptive female rats.
-
Data Collection: The latency and frequency of mounts and intromissions are recorded.[3]
Procedure (Female Rats):
-
Drug Administration: Ovariectomized female rats receive daily intravenous injections of this compound-CD, EB, or vehicle for 5 days.
-
Behavioral Testing: Following the treatment period, female rats are primed with progesterone (B1679170) and paired with sexually experienced male rats.
-
Data Collection: The lordosis quotient (a measure of sexual receptivity) is determined.[3]
Mandatory Visualization
Logical Relationship: this compound vs. Systemic Estrogen Pharmacokinetics and Behavioral Outcomes
References
- 1. "All in the mind"? Brain-targeting chemical delivery system of 17β-estradiol (Estredox) produces significant uterotrophic side effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “All in the mind”? Brain-targeting chemical delivery system of 17β-estradiol (Estredox) produces significant uterotrophic side effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New evidence for the selective, long-lasting central effects of the brain-targeted estradiol, Estredox - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of E2-CDS (Cadmium Sulfide): A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of E2-CDS, commonly known as Cadmium Sulfide (B99878) (CdS). Adherence to these procedures is critical due to the hazardous nature of this compound.
Chemical and Physical Properties of Cadmium Sulfide
A thorough understanding of a chemical's properties is the first step in safe handling. The following table summarizes the key quantitative data for Cadmium Sulfide.
| Property | Value |
| Molecular Formula | CdS |
| Molecular Weight | 144.48 g/mol [1] |
| Appearance | Yellow to brown solid powder[2] |
| Melting Point | Sublimes at 980°C (1796°F)[2] |
| Specific Gravity | 4.82 g/cm³[2] |
| Solubility | Insoluble in hot and cold water[2] |
| Band Gap | 2.42 eV[3] |
Hazard Identification and Safety Precautions
Cadmium Sulfide is classified as a hazardous substance with multiple health and environmental risks.
Health Hazards:
-
Harmful if swallowed.[1]
-
Suspected of causing genetic defects.[1]
-
May cause cancer.[1]
-
Suspected of damaging fertility or the unborn child.[1]
-
Causes damage to organs through prolonged or repeated exposure.[1]
-
Toxic if inhaled.[4]
Environmental Hazards:
Due to these hazards, it is mandatory to use appropriate Personal Protective Equipment (PPE) when handling Cadmium Sulfide.
| PPE / Precaution | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber).[5] | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[5] | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat.[5] | To protect skin and clothing. |
| Respiratory | Use a suitable respirator when high concentrations are present.[4] | To prevent inhalation of hazardous dust. |
| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood.[4][5] | To minimize inhalation of dust or fumes. |
Detailed Disposal Protocol for this compound (Cadmium Sulfide)
The primary directive for the disposal of Cadmium Sulfide is to utilize a licensed professional waste disposal service.[5] Under no circumstances should this chemical be discharged into drains or the environment. [1][5]
Step 1: Waste Collection
-
Container: Collect waste Cadmium Sulfide in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and leak-proof.[5][6]
-
Labeling: Clearly label the container as "Hazardous Waste: Cadmium Sulfide" and include any other information required by your institution or local regulations.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[4] The storage area should be secure and accessible only to authorized personnel.[1]
Step 2: Handling Contaminated Materials
-
PPE: Any materials contaminated with Cadmium Sulfide, such as gloves, bench paper, or weighing boats, must be treated as hazardous waste.
-
Disposal: Place all contaminated materials into the designated hazardous waste container for Cadmium Sulfide.
Step 3: Arranging for Professional Disposal
-
Contact: Engage a licensed and certified hazardous waste disposal company.[5]
-
Documentation: Provide the disposal company with a copy of the Safety Data Sheet (SDS) for Cadmium Sulfide.[5]
-
Pickup: Schedule a pickup for the hazardous waste in accordance with the disposal company's procedures and your institution's guidelines.
Step 4: Decontamination
-
Work Area: Thoroughly clean the work area where Cadmium Sulfide was handled.
-
Equipment: Decontaminate any equipment used during the process. The cleaning materials (e.g., wipes) must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound (Cadmium Sulfide).
References
Personal protective equipment for handling E2-CDS
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of E2-CDS (Estradiol 17-Dihydrotrigonelline), a redox-based chemical delivery system for estradiol (B170435) (E2). Given that this compound is designed for the sustained and brain-selective delivery of estradiol, it must be handled with the utmost care, treating it as a potent, hormonally active compound. The following procedures are based on established safety protocols for handling estradiol and other highly potent active pharmaceutical ingredients (HPAPIs).
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled as a hazardous substance due to its estradiol component. Estradiol is classified as a potential carcinogen, a reproductive hazard, and may cause harm to the unborn child or breast-fed children.[1][2][3] It can also cause damage to organs through prolonged or repeated exposure.[1][4] Therefore, stringent measures must be taken to avoid exposure.
Minimum Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically compatible nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or aerosolized particles. |
| Body Protection | A disposable lab coat or isolation gown over street clothes. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required if handling outside of a certified chemical fume hood or if there is a risk of aerosol generation. | Protects against inhalation of the compound, which is a primary route of exposure. |
Safe Handling and Operational Plan
All handling of this compound, particularly when in powdered or crystalline form, must be conducted in a designated area and within a certified chemical fume hood to minimize inhalation exposure.[5]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for this compound work to prevent cross-contamination.
-
Personal Protective Equipment (PPE): Don all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Reconstitution:
-
Conduct all weighing of solid this compound within the chemical fume hood.
-
Use a dedicated set of spatulas and weighing boats.
-
When reconstituting, add the solvent slowly to the solid to avoid aerosolization.
-
-
During Use:
-
After Handling:
-
Thoroughly decontaminate the work surface in the fume hood.
-
Remove PPE in the correct order to avoid self-contamination (remove outer gloves first, followed by lab coat, then inner gloves).
-
Wash hands thoroughly with soap and water after removing PPE.[5]
-
Spill and Emergency Procedures
In the event of a spill, evacuate all non-essential personnel from the area.[5]
For Small Spills (within a chemical fume hood):
-
Wear appropriate PPE.
-
Cover the spill with a suitable absorbent material.
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
For Large Spills (outside of a chemical fume hood):
-
Evacuate the area immediately.
-
Alert the appropriate safety personnel or emergency response team.
-
Do not attempt to clean up the spill without proper training and equipment.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, weighing boats, and absorbent materials, must be treated as hazardous chemical waste.
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other laboratory waste streams.
-
Containment: Place all solid and liquid waste into clearly labeled, sealed, and leak-proof hazardous waste containers. Contaminated items such as gloves and lab coats should also be placed in these containers.[5]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should include the chemical name (this compound) and the associated hazards (e.g., "Reproductive Hazard," "Potential Carcinogen").
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain.[5][7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
